molecular formula C18H28O3 B1237076 Colnelenic acid CAS No. 52591-16-9

Colnelenic acid

Número de catálogo: B1237076
Número CAS: 52591-16-9
Peso molecular: 292.4 g/mol
Clave InChI: OYKAXBUWOIRLGF-VMBRNALUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Colnelenic acid is a research chemical for laboratory investigation. Researchers are encouraged to inquire for detailed specifications and data sheets. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Please consult the safety data sheet (SDS) prior to use.

Propiedades

IUPAC Name

(E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13+,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKAXBUWOIRLGF-VMBRNALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=COC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189924
Record name (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52591-16-9
Record name (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colnelenic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'E,4'Z,7'Z,8E)-Colnelenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of colnelenic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid is a specialized fatty acid known as a divinyl ether fatty acid.[1] It is an 18-carbon chain polyunsaturated fatty acid that contains a divinyl ether linkage.[1] This compound is of significant interest in the field of plant pathology and biochemistry due to its role in plant defense mechanisms against pathogens.[2] this compound is produced in plants, such as potatoes and tobacco, as a response to infection.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthetic pathway, and methods for the synthesis and isolation of this compound.

Chemical Structure and Properties

This compound is systematically known as (8E)-9-[(1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy]-8-nonenoic acid.[2][4][5] It is a derivative of α-linolenic acid. The key structural feature is the divinyl ether bond, which is an ether linkage flanked by two double bonds.

Below is a summary of its key chemical identifiers and properties.

PropertyValueSource
IUPAC Name (8E)-9-[(1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy]non-8-enoic acid[2][4][5]
CAS Number 52591-16-9[2][4][5]
Molecular Formula C₁₈H₂₈O₃[2][4][5]
Molecular Weight 292.41 g/mol [2][5]
Canonical SMILES CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O[2][4]
Isomeric SMILES C/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O[6]
InChI InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13+,17-14+[2][5]
InChIKey OYKAXBUWOIRLGF-VMBRNALUSA-N[2][5]
Predicted Water Solubility 0.00092 g/L[6]
Predicted logP 5.2 - 6.04[6]
Predicted pKa (Strongest Acidic) 4.77[6]

Biosynthesis of this compound

This compound is synthesized in plants from α-linolenic acid through the lipoxygenase (LOX) pathway, a critical signaling pathway in plant defense. The biosynthesis is a two-step enzymatic process.

  • Oxygenation by 9-Lipoxygenase (9-LOX): The pathway is initiated by the enzyme 9-lipoxygenase, which catalyzes the introduction of a hydroperoxy group at the C9 position of α-linolenic acid. This reaction forms 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

  • Conversion by Divinyl Ether Synthase (DES): The 9-HPOT intermediate is then acted upon by a specific divinyl ether synthase (a cytochrome P450 enzyme of the CYP74 family).[7] This enzyme catalyzes the formation of the divinyl ether linkage, converting 9-HPOT into this compound.[8]

Colnelenic_Acid_Biosynthesis cluster_0 Biosynthetic Pathway of this compound alpha_linolenic α-Linolenic Acid HPOT 9(S)-Hydroperoxy-10(E),12(Z),15(Z)- octadecatrienoic acid (9-HPOT) alpha_linolenic->HPOT 9-Lipoxygenase (9-LOX) + O₂ colnelenic_acid This compound HPOT->colnelenic_acid Divinyl Ether Synthase (DES) (CYP74D)

Biosynthesis of this compound

Experimental Protocols

Isolation and Purification of this compound from Plant Material

1. Extraction:

  • Homogenize fresh plant material (e.g., potato leaves) in a suitable organic solvent, such as a mixture of methanol (B129727) and dichloromethane (B109758) (1:1), to extract lipids.[9]

  • Filter the homogenate to remove solid plant debris.

  • The resulting filtrate contains a crude mixture of lipids, including this compound.

2. Fractionation and Purification:

  • The crude extract can be fractionated using column chromatography. A common approach is to use silica (B1680970) gel for normal-phase chromatography or a C18-functionalized silica for reverse-phase chromatography.[9]

  • The selection of the solvent system for elution will depend on the polarity of the compounds in the extract. A gradient of solvents with increasing polarity (e.g., hexane (B92381) to ethyl acetate) is often used.[9]

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further purification can be achieved using high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, which is effective for separating fatty acids.[9]

Chemical Synthesis of this compound

A detailed, step-by-step protocol for the total chemical synthesis of this compound is not publicly available. However, the synthesis of similar unsaturated fatty acids often employs the Wittig reaction for the stereoselective formation of carbon-carbon double bonds.[10] A plausible synthetic strategy would involve the coupling of two smaller fragments via a Wittig reaction to construct the main carbon chain with the desired stereochemistry of the double bonds.

General Workflow for Wittig-based Synthesis:

  • Preparation of the Phosphonium (B103445) Ylide: A suitable phosphonium salt is treated with a strong base to generate the corresponding ylide.

  • Wittig Reaction: The ylide is then reacted with an appropriate aldehyde or ketone to form the alkene. The choice of a stabilized or non-stabilized ylide influences the stereochemical outcome (E or Z configuration) of the newly formed double bond.[10]

  • Further Modifications: Additional functional group manipulations may be necessary to complete the synthesis of the target molecule.

Enzymatic Synthesis of this compound

An in vitro enzymatic synthesis can be performed by combining the enzymes involved in its biosynthesis.

1. Substrate and Enzyme Preparation:

  • Obtain purified α-linolenic acid as the starting substrate.

  • Source or recombinantly express and purify 9-lipoxygenase and divinyl ether synthase.

2. Reaction Conditions:

  • Incubate α-linolenic acid with 9-lipoxygenase in a suitable buffer system to produce 9-HPOT.

  • Introduce divinyl ether synthase to the reaction mixture to convert the 9-HPOT intermediate into this compound.

3. Product Isolation:

  • After the reaction is complete, extract the lipids from the aqueous reaction mixture using an organic solvent.

  • Purify the resulting this compound using chromatographic techniques as described in the isolation from plant material section.

Conclusion

This compound is a fascinating molecule with a unique chemical structure and an important biological role in plant defense. This guide provides a foundational understanding of its chemistry, biosynthesis, and the general approaches for its isolation and synthesis. Further research into the specific methodologies for its production and the elucidation of its precise mechanism of action will be invaluable for the fields of biochemistry and drug development.

References

An In-depth Technical Guide on the Discovery and History of Colnelenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colnelenic acid, a unique divinyl ether fatty acid, has emerged as a significant molecule in the field of plant pathology and defense signaling since its discovery. First isolated from potato tubers in 1972, this oxylipin is synthesized from α-linolenic acid via the lipoxygenase pathway. Its accumulation in plants, particularly in response to infection by the late blight pathogen Phytophthora infestans, and its demonstrated inhibitory activity against this oomycete, underscore its role as a phytoalexin. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological activity of this compound. It includes detailed experimental protocols for its extraction, purification, and quantification, as well as a summary of key quantitative data. Furthermore, this guide explores its potential role in plant defense signaling pathways and provides diagrams to visualize these complex processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, plant science, and drug development.

Discovery and History

The discovery of this compound, along with its linoleic acid-derived analogue colneleic acid, marked the identification of a new class of fatty acids known as divinyl ethers.

Initial Discovery in Potato Tubers (1972)

In 1972, T. Galliard and D.R. Phillips at the Food Research Institute in Norwich, UK, were investigating the enzymatic conversion of linoleic and α-linolenic acids in homogenates of potato tubers (Solanum tuberosum)[1]. They identified two novel unsaturated ether fatty acids, which they named colneleic acid and This compound [1]. These compounds were found to be products of the lipoxygenase pathway[2][3].

Elucidation of the Unique Divinyl Ether Structure

The initial structural characterization by Galliard and Phillips revealed the presence of a divinyl ether linkage, a feature previously unknown in fatty acids[1]. The structure of this compound was determined to be (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid. This was achieved through a combination of chemical degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry of the methyl ester of this compound showed characteristic fragmentation patterns indicating the ether linkage and the positions of the double bonds[4][5][6]. 1H-NMR and 13C-NMR spectroscopy provided further detailed information on the stereochemistry of the double bonds and the overall structure of the molecule[1][7][8][9][10].

Biosynthesis of this compound

This compound is an oxylipin, a family of oxidized fatty acids that play crucial roles in plant signaling[11]. Its biosynthesis originates from the polyunsaturated fatty acid, α-linolenic acid (18:3), through a specific enzymatic cascade.

The Lipoxygenase (LOX) Pathway

The biosynthesis is initiated by the action of 9-lipoxygenase (9-LOX) , which incorporates molecular oxygen into α-linolenic acid to form 9-hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT)[1].

The Role of Divinyl Ether Synthase (DES)

The key step in the formation of the characteristic divinyl ether linkage is catalyzed by the enzyme divinyl ether synthase (DES) [12][13]. This enzyme converts the fatty acid hydroperoxide (9-HPOT) into this compound[12][13]. The mechanism involves a heterolytic cleavage of the hydroperoxide group and subsequent intramolecular rearrangement to form the ether bond[13].

This compound Biosynthesis cluster_0 Biosynthesis Pathway alpha_linolenic_acid α-Linolenic Acid (18:3) hpode 9-Hydroperoxyoctadecatrienoic Acid (9-HPOT) alpha_linolenic_acid->hpode 9-Lipoxygenase (9-LOX) + O2 colnelenic_acid This compound hpode->colnelenic_acid Divinyl Ether Synthase (DES)

Caption: Biosynthesis of this compound from α-linolenic acid.

Biological Activity and Role in Plant Defense

A significant body of research has established the role of this compound as a defense compound in plants, particularly in response to pathogen attack.

Accumulation During Pathogen Infection

Studies have shown a dramatic increase in the concentration of this compound in potato leaves upon infection with the late blight pathogen, Phytophthora infestans[14][15]. This accumulation is a hallmark of a plant defense response.

Antifungal Activity against Phytophthora infestans

This compound exhibits direct inhibitory effects on the growth of P. infestans. In vitro assays have demonstrated that it can significantly reduce the mycelial growth of the pathogen.

Table 1: Quantitative Data on this compound

ParameterValuePlant/Pathogen SystemReference
Concentration in Infected Tissue
Peak concentration in infected potato leaves~24 nmol/g fresh weightSolanum tuberosum / P. infestans--INVALID-LINK--
Inhibitory Activity
IC50 for mycelial growth inhibitionNot explicitly determined, but significant inhibition observed at micromolar concentrationsPhytophthora infestans--INVALID-LINK--
Potential Role in Defense Signaling

While the direct antifungal activity of this compound is evident, its structural similarity to other oxylipin signaling molecules, such as jasmonic acid, suggests a potential role in plant defense signaling pathways. It is hypothesized that this compound may act as a signaling molecule that triggers downstream defense responses, including the expression of defense-related genes. However, the precise signaling cascade initiated by this compound and its potential crosstalk with other phytohormone pathways, such as the jasmonic acid pathway, are still areas of active research[1][7][8][9][12][14].

Proposed Signaling Role of this compound cluster_1 Plant Defense Response pathogen_attack Pathogen Attack (e.g., P. infestans) biosynthesis This compound Biosynthesis pathogen_attack->biosynthesis colnelenic_acid This compound biosynthesis->colnelenic_acid signaling_cascade Signaling Cascade (Putative) colnelenic_acid->signaling_cascade ? defense_response Defense Response (e.g., Phytoalexin accumulation) colnelenic_acid->defense_response Direct Inhibition gene_expression Defense Gene Expression signaling_cascade->gene_expression gene_expression->defense_response

Caption: Proposed dual role of this compound in plant defense.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant tissues.

Extraction of this compound from Potato Leaves

This protocol is adapted from methodologies described in the literature for the extraction of oxylipins from plant material.

Materials:

  • Infected potato leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Methanol (B129727)/water/acetic acid (80:19:1, v/v/v)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Elution solvent: Ethyl acetate (B1210297)

Procedure:

  • Harvest infected potato leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube and add 5 mL of ice-cold extraction solvent per gram of tissue.

  • Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For partial purification and concentration, pass the supernatant through a pre-conditioned C18 SPE cartridge[16][17][18].

  • Wash the cartridge with water to remove polar impurities.

  • Elute the oxylipins, including this compound, with ethyl acetate.

  • Evaporate the ethyl acetate under a stream of nitrogen gas and redissolve the residue in a small volume of methanol for HPLC analysis.

Extraction Workflow start Infected Potato Leaves freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extract with Methanol/Water/Acetic Acid grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (C18) supernatant->spe wash Wash with Water spe->wash elute Elute with Ethyl Acetate wash->elute evaporate Evaporate Solvent elute->evaporate redissolve Redissolve in Methanol evaporate->redissolve end Sample for HPLC Analysis redissolve->end

Caption: Workflow for the extraction of this compound.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of this compound[11][19][20][21].

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Return to 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm (due to the conjugated diene system).

  • Injection Volume: 20 µL.

  • Quantification: Based on a standard curve generated using a purified this compound standard.

Future Directions and Applications

The study of this compound and other divinyl ether fatty acids continues to be an active area of research. Key future directions include:

  • Elucidation of the complete signaling pathway: Identifying the receptors and downstream components of the this compound signaling cascade will provide a deeper understanding of its role in plant defense.

  • Exploration of its broader biological activities: Investigating the effects of this compound in other plant-pathogen systems and its potential roles in other physiological processes is warranted.

  • Potential for agricultural applications: Given its antifungal properties, there is potential for developing this compound or its derivatives as novel, environmentally friendly fungicides for crop protection.

  • Drug development: The unique structure and biological activity of this compound may inspire the design of new therapeutic agents for human or animal diseases.

Conclusion

This compound stands as a fascinating example of the chemical diversity and functional sophistication of plant-derived molecules. From its discovery in potato tubers to its characterization as a key player in plant defense, the journey of this compound research has provided valuable insights into the intricate interactions between plants and their pathogens. The detailed methodologies and data presented in this guide are intended to facilitate further research into this important oxylipin, with the ultimate goal of harnessing its potential for applications in agriculture and medicine.

References

Colnelenic acid biosynthesis pathway from linolenic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colnelenic acid, a divinyl ether fatty acid, is a specialized oxylipin produced in certain plant species, often in response to pathogen attack. Its biosynthesis from α-linolenic acid involves a two-step enzymatic cascade, initiated by a specific lipoxygenase followed by the action of a divinyl ether synthase. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the enzymes involved, their kinetic properties, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development who are interested in this unique metabolic pathway and its products.

The Core Biosynthetic Pathway

The conversion of α-linolenic acid to this compound is a sequential two-step enzymatic process. The pathway is initiated by the regio- and stereospecific oxygenation of α-linolenic acid by 9-lipoxygenase (9-LOX), followed by the conversion of the resulting hydroperoxide intermediate into a divinyl ether structure by divinyl ether synthase (DES).

Step 1: Hydroperoxidation of α-Linolenic Acid

The first committed step in this compound biosynthesis is the conversion of α-linolenic acid (α-LeA) to (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). This reaction is catalyzed by a specific 9-lipoxygenase (9-LOX), a non-heme iron-containing dioxygenase.[1] The enzyme abstracts a hydrogen atom from the C-11 position of α-linolenic acid, leading to the formation of a pentadienyl radical. Molecular oxygen then inserts at the C-9 position to form the hydroperoxide.

Step 2: Formation of the Divinyl Ether Structure

The 9-HPOT intermediate is then utilized as a substrate by a divinyl ether synthase (DES), which is a member of the CYP74D subfamily of cytochrome P450 enzymes.[2] This enzyme catalyzes the intramolecular rearrangement of the hydroperoxide to form the characteristic divinyl ether structure of this compound. The reaction involves the dehydration of the hydroperoxide and the formation of an ether linkage.

Colnelenic_Acid_Biosynthesis

Caption: A typical experimental workflow for the extraction, separation, and analysis of this compound.

Conclusion

The biosynthesis of this compound from α-linolenic acid is a specialized metabolic pathway in plants with important roles in defense against pathogens. This guide has provided a detailed overview of the enzymatic steps, available quantitative data, and comprehensive experimental protocols for the study of this pathway. The information and methodologies presented are intended to facilitate further research into the biochemistry and potential applications of this compound and the enzymes involved in its synthesis. A deeper understanding of this pathway could lead to the development of novel strategies for enhancing plant disease resistance or for the biotechnological production of this unique bioactive compound.

References

Natural Sources of Colnelenic Acid in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Colnelenic acid, a divinyl ether fatty acid derived from α-linolenic acid, is a specialized metabolite in the plant kingdom with demonstrated roles in defense against pathogens. This technical guide provides an in-depth overview of the natural sources of this compound in plants, its biosynthesis, and the analytical methodologies for its extraction and quantification. This document is intended for researchers, scientists, and drug development professionals interested in the biological activities and potential applications of this unique oxylipin. We present quantitative data in structured tables, detailed experimental protocols, and visualizations of the pertinent biochemical and signaling pathways to facilitate further research and development.

Introduction

Divinyl ether fatty acids are a class of oxylipins found exclusively in plants.[1] this compound, and its analogue colneleic acid derived from linoleic acid, are synthesized via the lipoxygenase (LOX) pathway and have been identified as key components of the plant's defense arsenal (B13267) against microbial pathogens.[1][2] The induction of this compound biosynthesis upon pathogen attack suggests its potential as a phytoalexin and a valuable target for the development of novel antimicrobial agents. This guide aims to consolidate the current knowledge on the natural sources, biosynthesis, and analysis of this compound to serve as a comprehensive resource for the scientific community.

Natural Plant Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Solanaceae and Ranunculaceae families. Its production is often induced by biotic stress, such as fungal or oomycete infection.

Primary Sources
  • Potato (Solanum tuberosum) : The initial discovery of divinyl ether fatty acids, including this compound, was in potato tubers.[1] Subsequent research has shown that its concentration significantly increases in potato leaves upon infection with the late blight pathogen Phytophthora infestans.[2]

  • Tomato (Solanum lycopersicum) : As a close relative of the potato, tomato plants also produce this compound in their roots.[1]

  • Clematis vitalba : Isomers of this compound have been isolated from the leaves of this member of the Ranunculaceae family.[1]

  • Tobacco (Nicotiana tabacum) : The production of this compound is induced in tobacco roots upon infection with the oomycete Phytophthora parasitica var. nicotianae.

Quantitative Data

The concentration of this compound in plant tissues can vary significantly depending on the plant species, tissue type, and the presence of biotic stressors. The most comprehensive quantitative data available is for potato leaves infected with P. infestans.

Plant SpeciesTissueConditionThis compound Concentration (nmol/g fresh weight)Reference
Solanum tuberosum (Potato)LeavesInfected with P. infestansUp to ~24[3]
Solanum tuberosum (Potato)LeavesHealthyNot detectable[3]
Clematis vitalbaLeavesNot specifiedData not available
Nicotiana tabacum (Tobacco)RootsInfected with P. parasiticaInduced

Biosynthesis of this compound

This compound is synthesized from α-linolenic acid through a two-step enzymatic process involving 9-lipoxygenase (9-LOX) and divinyl ether synthase (DES).

Biosynthetic Pathway
  • Oxygenation by 9-Lipoxygenase (9-LOX) : The pathway is initiated by the enzyme 9-lipoxygenase, which catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of α-linolenic acid to form (9S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

  • Conversion by Divinyl Ether Synthase (DES) : The resulting hydroperoxide is then converted by divinyl ether synthase into this compound.

Colnelenic_Acid_Biosynthesis cluster_0 Biosynthetic Pathway alpha_Linolenic_Acid α-Linolenic Acid 9_HPOT (9S)-Hydroperoxy-10(E),12(Z),15(Z)- octadecatrienoic acid (9-HPOT) alpha_Linolenic_Acid->9_HPOT 9-Lipoxygenase (9-LOX) + O2 Colnelenic_Acid This compound 9_HPOT->Colnelenic_Acid Divinyl Ether Synthase (DES)

Biosynthesis of this compound from α-Linolenic Acid.
Signaling Pathway for Induction

The biosynthesis of this compound is tightly regulated and induced in response to pathogen attack. While the complete signaling cascade is still under investigation, several key components have been identified.

Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling cluster_transcription Transcriptional Regulation cluster_biosynthesis Biosynthesis Pathogen Pathogen (e.g., P. infestans) PAMPs PAMPs/Elicitors Pathogen->PAMPs Receptor Plant Receptor PAMPs->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade Receptor->MAPK Hormones Plant Hormones (JA, ET, SA) ROS->Hormones MAPK->Hormones TFs Transcription Factors (e.g., TGA5, ERF106/107, bZIP11) Hormones->TFs Gene_Expression Induction of 9-LOX and DES Gene Expression TFs->Gene_Expression Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis

Proposed Signaling Pathway for Pathogen-Induced this compound Biosynthesis.

Experimental Protocols

Accurate extraction and quantification of this compound are crucial for research in this field. Below are detailed protocols for the analysis of this compound from plant tissues.

Extraction of Divinyl Ether Fatty Acids from Potato Leaves

This protocol is adapted from the methodology used for the analysis of this compound in potato leaves infected with P. infestans.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727), ice-cold

  • Internal standard (e.g., a deuterated analog if available, or a structurally similar fatty acid)

  • Polytron homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water, hexane (B92381), diethyl ether)

  • HPLC system with a UV detector

Procedure:

  • Harvest potato leaves and immediately freeze them in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen leaf tissue (typically 1 g) to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a tube containing 5 mL of ice-cold methanol and the internal standard.

  • Homogenize the mixture using a Polytron homogenizer for 30-60 seconds on ice.

  • Extract the homogenate by shaking or rotating for 30 minutes at 4°C.

  • Centrifuge the mixture to pellet the plant debris.

  • Collect the supernatant and re-extract the pellet with another portion of cold methanol.

  • Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

  • Resuspend the aqueous residue in water and adjust the pH to ~3.0 with a dilute acid.

  • Purify the extract using a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with water, and elute the fatty acids with a mixture of hexane and diethyl ether.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of the HPLC mobile phase for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small amount of acid (e.g., 0.1% acetic acid) to ensure the fatty acids are in their protonated form.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 234 nm (for the conjugated diene chromophore)

  • Injection Volume: 20 µL

Quantification:

  • Prepare a calibration curve using an analytical standard of this compound. If a standard is not commercially available, it may need to be synthesized and purified.

  • Calculate the concentration of this compound in the samples based on the peak area relative to the calibration curve and correct for recovery using the internal standard.

Workflow for Extraction and HPLC Analysis

HPLC_Workflow Start Plant Tissue (e.g., Potato Leaves) Freeze Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Cold Methanol + Internal Standard Grind->Extract Homogenize Homogenize Extract->Homogenize Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Evaporate Evaporate Solvent Centrifuge->Evaporate SPE Solid-Phase Extraction (SPE) Purification Evaporate->SPE Dry Dry Down Eluate SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC End Quantification HPLC->End

Workflow for the Extraction and HPLC Analysis of this compound.

Future Directions

The study of this compound is a promising area of research with potential applications in agriculture and medicine. Future research should focus on:

  • Screening a wider range of plant species to identify new and potent sources of this compound.

  • Elucidating the complete signaling pathway that regulates its biosynthesis to enable targeted genetic engineering of crops for enhanced disease resistance.

  • Investigating the full spectrum of its biological activities , including its antimicrobial, anti-inflammatory, and signaling properties.

  • Developing efficient and scalable methods for the synthesis of this compound and its analogs to facilitate pharmacological studies.

Conclusion

This compound represents a fascinating example of the chemical diversity and defensive capabilities of the plant kingdom. This technical guide provides a foundation for researchers to explore the natural sources, biosynthesis, and analytical chemistry of this intriguing molecule. The methodologies and data presented herein are intended to accelerate research into the biological functions and potential applications of this compound, ultimately contributing to the development of new strategies for crop protection and human health.

References

The Role of Colnelenic Acid in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Colnelenic acid is a specialized, divinyl ether fatty acid derived from the oxygenation of α-linolenic acid in plants. As a member of the oxylipin family of signaling molecules, it plays a significant role in the plant's defense arsenal, particularly in response to pathogenic attack. This technical guide provides an in-depth overview of the biosynthesis of this compound, its direct antimicrobial properties, and its function as a signaling molecule in the induction of plant immune responses. Furthermore, this document furnishes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, intended to serve as a practical resource for researchers in phytopathology and natural product development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to combat a wide array of pathogens. A key component of this system is chemical defense, mediated by a vast diversity of secondary metabolites. Among these, oxylipins—oxygenated fatty acid derivatives—have emerged as crucial regulators of both development and immunity.[1] this compound, a C18 divinyl ether fatty acid, is a notable oxylipin synthesized via the 9-lipoxygenase (9-LOX) pathway.[2] Its production is rapidly induced in certain plant species, such as potato (Solanum tuberosum), upon infection by pathogens like Phytophthora infestans, the causal agent of late blight.[1] Evidence suggests that this compound contributes to plant defense through at least two mechanisms: direct inhibition of pathogen growth and participation in defense signaling cascades.[2][3] This guide consolidates the current understanding of this compound's function, providing the technical detail necessary for its study and potential application in crop protection and drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound begins with the polyunsaturated fatty acid, α-linolenic acid (C18:3), which is released from chloroplast membranes. The pathway involves two key enzymatic steps catalyzed by members of the lipoxygenase and cytochrome P450 families.

  • Oxygenation by 9-Lipoxygenase (9-LOX): The pathway is initiated by the enzyme 9-lipoxygenase, which catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of α-linolenic acid. This reaction forms the unstable intermediate 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[1]

  • Conversion by Divinyl Ether Synthase (DES): The 9-HPOT intermediate is then rapidly converted into this compound by a specific divinyl ether synthase.[1][2] This enzyme, a member of the CYP74D subfamily of cytochrome P450s, catalyzes the rearrangement of the hydroperoxide into a stable divinyl ether structure.[4] The induction of divinyl ether synthase expression is a documented response to pathogen infection in plants like potato.[2]

This compound Biosynthesis cluster_0 Biosynthesis Pathway ALA α-Linolenic Acid (C18:3) HPOT 9(S)-HPOT (9-hydroperoxyoctadecatrienoic acid) ALA->HPOT 9-Lipoxygenase (9-LOX) + O₂ CA This compound HPOT->CA Divinyl Ether Synthase (DES) (CYP74D)

Caption: The enzymatic pathway for the biosynthesis of this compound from α-linolenic acid.

Biological Role in Plant Defense

This compound's defensive functions are multifaceted, encompassing both direct antimicrobial action and indirect roles in signaling to amplify the plant's immune response.

Direct Antimicrobial Activity

Upon its synthesis during pathogen attack, this compound can act directly as a phytoanticipin, a pre-formed or rapidly synthesized antimicrobial compound. Studies have shown that divinyl ether fatty acids, including this compound, can inhibit the mycelial growth and spore germination of various fungal pathogens.[3] The accumulation of these compounds is often more rapid and pronounced in resistant plant cultivars, suggesting their direct contribution to halting pathogen proliferation.[2] While extensive quantitative data for this compound specifically is limited, the inhibitory activities of its precursor and other related fatty acids are well-documented.

Table 1: Summary of Antifungal Activity of this compound and its Precursor

Compound Target Pathogen(s) Observed Effect Concentration Reference(s)
This compound Phytophthora infestans Reduces mycelial growth Not specified [2]
α-Linolenic Acid Rhizoctonia solani, Crinipellis perniciosa Reduced mycelial growth 100 µM [5]
α-Linolenic Acid Pythium ultimum, Pyrenophora avenae Reduced mycelial growth 1000 µM [5]

| α-Linolenic Acid | All fungi tested | Significant reduction in biomass | 100 µM (in liquid culture) |[5] |

Role in Defense Signaling

Beyond its direct effects, this compound functions as a signaling molecule within the complex oxylipin signaling network. The rapid, localized production of this compound following pathogen recognition serves as a signal that can potentiate downstream defense responses.

This signaling role is thought to involve:

  • Induction of Defense Genes: Like other oxylipins, this compound is implicated in the transcriptional activation of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, phytoalexin biosynthesis enzymes, and proteins involved in cell wall reinforcement.

  • Crosstalk with Other Hormone Pathways: The oxylipin pathway is intricately connected with other major defense hormone pathways, including those of jasmonic acid (JA) and salicylic (B10762653) acid (SA).[6][7] While the exact position of this compound in this hierarchy is not fully elucidated, its synthesis via the 9-LOX pathway places it in a distinct branch from the 13-LOX pathway that leads to JA biosynthesis. This suggests it may trigger a unique subset of defense responses or modulate the JA/SA signaling balance.

This compound Signaling cluster_1 Defense Signaling Cascade Pathogen Pathogen Attack (e.g., Phytophthora infestans) Biosynthesis This compound Biosynthesis Pathogen->Biosynthesis CA_Signal This compound (Signal Molecule) Biosynthesis->CA_Signal Crosstalk Crosstalk with JA/SA Pathways CA_Signal->Crosstalk DefenseGenes Activation of Defense Gene Expression (e.g., PR proteins) CA_Signal->DefenseGenes Downstream Signaling (Receptors? Kinases?) Crosstalk->DefenseGenes Response Enhanced Plant Immunity DefenseGenes->Response Extraction Workflow cluster_2 Extraction and Quantification Workflow Tissue 1. Frozen Plant Tissue Grind 2. Cryogenic Grinding Tissue->Grind Extract 3. Solvent Extraction (with Internal Standard) Grind->Extract Centrifuge 4. Centrifugation Extract->Centrifuge SPE 5. Solid-Phase Extraction (SPE Cleanup) Centrifuge->SPE Dry 6. Dry & Reconstitute SPE->Dry LCMS 7. LC-MS/MS Analysis Dry->LCMS Data 8. Data Analysis (Quantification) LCMS->Data Antifungal Assay Workflow cluster_3 In Vitro Antifungal Assay Workflow Stock 1. Prepare Stock Solutions (this compound + Solvent Control) Media 2. Prepare & Amend Growth Media (PDA) Stock->Media Inoculate 3. Inoculate Plates with Fungal Plugs Media->Inoculate Incubate 4. Incubate Plates Inoculate->Incubate Measure 5. Measure Colony Diameter Incubate->Measure Calculate 6. Calculate Percent Inhibition (Determine IC50) Measure->Calculate

References

Colnelenic Acid: A Divinyl Ether Fatty Acid at the Core of Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Colnelenic acid, a specialized divinyl ether fatty acid, stands at the forefront of plant defense mechanisms. As a member of the oxylipin family, it is synthesized from α-linolenic acid in response to pathogen attack. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and biological functions. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside available quantitative data. Furthermore, this guide illustrates the biosynthetic pathway and a putative signaling cascade, offering valuable insights for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Divinyl ether fatty acids are a unique class of lipids characterized by an ether linkage within a fatty acid carbon chain.[1][2] First identified in potato tubers, these compounds, including this compound and its precursor-related analogue colneleic acid, are products of the lipoxygenase (LOX) pathway.[1][2] this compound is derived from α-linolenic acid, while colneleic acid is synthesized from linoleic acid.[1] Their production is notably induced in plants upon pathogen infection, suggesting a crucial role in plant immunity.[2] This guide focuses on this compound, providing a detailed technical resource for its study and potential applications.

Chemical Properties and Structure

This compound is an 18-carbon fatty acid featuring a divinyl ether linkage. Its systematic IUPAC name is (8E)-9-((1E,3Z,6Z)-1,3,6-nonatrien-1-yloxy)-8-nonenoic acid. The key structural feature is the ether bond connecting a nine-carbon oxygenated fragment to the ninth carbon of a nine-carbon carboxylic acid chain.

Table 1: Chemical Properties of this compound and Related Compounds

PropertyThis compoundColneleic Acidα-Linolenic Acid
Molecular Formula C₁₈H₂₈O₃C₁₈H₃₀O₃C₁₈H₃₀O₂
Molecular Weight 292.4 g/mol 294.4 g/mol 278.4 g/mol
Biosynthetic Precursor α-Linolenic AcidLinoleic Acid-
Key Functional Group Divinyl EtherDivinyl EtherCarboxylic Acid

Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process initiated in response to cellular stress, such as pathogen attack. The pathway begins with the release of α-linolenic acid from plant cell membranes.

  • Lipoxygenase (LOX) Action : The enzyme 9-lipoxygenase (9-LOX) catalyzes the stereospecific insertion of molecular oxygen into α-linolenic acid to form 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

  • Divinyl Ether Synthase (DES) Action : A specific divinyl ether synthase, a member of the CYP74C subfamily of cytochrome P450 enzymes, then acts on 9-HPOT.[3] This enzyme catalyzes the dehydration and rearrangement of the hydroperoxide to form the characteristic divinyl ether structure of this compound.

ALA α-Linolenic Acid HPOT 9(S)-Hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT) ALA->HPOT 9-Lipoxygenase (9-LOX) + O₂ Colnelenic_Acid This compound HPOT->Colnelenic_Acid Divinyl Ether Synthase (DES) (CYP74C)

Biosynthesis of this compound.

Biological Activity and Role in Plant Defense

This compound is a key player in the plant's defense arsenal. Its accumulation has been observed in potato leaves infected with the late blight pathogen Phytophthora infestans.[4]

Table 2: Accumulation of this compound in Infected Potato Leaves

Plant CultivarResistance to Late BlightThis compound Level (nmol/g fresh weight)Reference
MatildaIncreased Resistance~24Weber et al., 1999
BintjeSusceptibleLower (not specified)Weber et al., 1999

The primary biological function of this compound appears to be its direct antimicrobial activity. It has been shown to inhibit the germination of Phytophthora infestans zoospores, thereby limiting the spread of the pathogen.[3]

Putative Signaling Pathway

The precise signaling cascade initiated by this compound is an active area of research. However, based on the known mechanisms of other oxylipins in plant defense, a putative signaling pathway can be proposed. Upon its synthesis, this compound may act as a signaling molecule, potentially interacting with cellular receptors to trigger downstream defense responses. This could involve the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to plant immune signaling.[5][6][7] Activation of a MAPK cascade would lead to the phosphorylation of transcription factors, ultimately resulting in the expression of defense-related genes.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Pathogen Pathogen Attack Colnelenic_Acid This compound Synthesis Pathogen->Colnelenic_Acid Receptor Putative Receptor Colnelenic_Acid->Receptor binds MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TF Transcription Factor (TF) MAPK->TF phosphorylates TF_P Phosphorylated TF TF->TF_P DNA DNA TF_P->DNA binds to promoter Defense_Genes Defense Gene Expression DNA->Defense_Genes

Putative Signaling Pathway of this compound.

Experimental Protocols

The following protocols are representative methods for the extraction, purification, and analysis of this compound from plant tissues, based on established techniques for fatty acid analysis.

Extraction of Divinyl Ether Fatty Acids from Potato Leaves

This protocol is adapted from general methods for lipid extraction from plant material.

  • Tissue Homogenization : Harvest fresh potato leaves (approximately 5 g) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Solvent Extraction : Transfer the powdered tissue to a glass tube and add 20 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. Homogenize for 2 minutes using a high-speed homogenizer.

  • Phase Separation : Add 5 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase : Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a clean glass tube.

  • Drying : Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Storage : Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C until further analysis.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of this compound from the crude lipid extract.

  • Sample Preparation : Redissolve the dried lipid extract in the mobile phase.

  • HPLC System :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is typically used for separating fatty acids. A starting concentration of 50% acetonitrile, increasing to 100% over 30 minutes, can be effective.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at 235 nm (for conjugated dienes) and 270 nm (for divinyl ethers).

  • Fraction Collection : Collect fractions corresponding to the elution time of this compound, as determined by a standard or by subsequent analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of this compound.

  • Derivatization : Convert the fatty acids in the purified fraction to their more volatile methyl esters (FAMEs). To the dried sample, add 2 mL of 2% (v/v) sulfuric acid in methanol and heat at 60°C for 1 hour. After cooling, add 1 mL of water and 2 mL of hexane (B92381), vortex, and collect the upper hexane layer containing the FAMEs.

  • GC-MS System :

    • Column : A polar capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Program : Start at 150°C, hold for 1 minute, then ramp to 240°C at 4°C/min, and hold for 10 minutes.

    • Mass Spectrometer : Operate in electron ionization (EI) mode, scanning from m/z 50 to 500.

  • Identification : Identify the this compound methyl ester peak based on its retention time and mass spectrum, comparing it to a standard or published spectra if available.

Start Plant Tissue (e.g., Potato Leaves) Homogenization Homogenization in Chloroform:Methanol Start->Homogenization Extraction Lipid Extraction Homogenization->Extraction Purification HPLC Purification (C18 Column) Extraction->Purification Derivatization Derivatization to FAMEs Purification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis End Identification and Quantification Analysis->End

Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

This compound is a fascinating and important molecule in the intricate world of plant-pathogen interactions. Its role as a direct antimicrobial agent highlights the sophisticated chemical defenses that have evolved in plants. While significant progress has been made in understanding its biosynthesis and general function, several areas warrant further investigation. The precise molecular targets and signaling pathways of this compound remain to be fully elucidated. Furthermore, a more comprehensive quantitative understanding of its efficacy against a broader range of plant pathogens could open new avenues for the development of novel, bio-based fungicides. For drug development professionals, the unique divinyl ether structure may offer a scaffold for the design of new therapeutic agents. The detailed protocols and information provided in this guide aim to facilitate further research into this potent natural product.

References

Physiological Effects of Colnelenic Acid in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colnelenic acid is a specialized oxylipin, a product of fatty acid oxidation, found in certain plant species. It belongs to the divinyl ether class of fatty acid derivatives and has been implicated in plant defense responses against pathogens. This technical guide provides an in-depth overview of the physiological effects of this compound in plant tissues, with a focus on its biosynthesis, role in plant immunity, and the methodologies used for its study.

Biosynthesis of this compound

This compound is synthesized from α-linolenic acid (α-LeA), an abundant C18 polyunsaturated fatty acid in plant cell membranes. The biosynthesis is a two-step enzymatic process primarily occurring in response to biotic stress, such as pathogen attack.

The key enzymes involved in this pathway are:

  • 9-Lipoxygenase (9-LOX): This enzyme catalyzes the stereospecific introduction of molecular oxygen at the C-9 position of α-linolenic acid, forming 9-hydroperoxy-octadecatrienoic acid (9-HPOT).

  • Divinyl Ether Synthase (DES): This enzyme, a member of the cytochrome P450 family (CYP74), converts the 9-HPOT intermediate into this compound through a dehydration reaction, creating the characteristic divinyl ether linkage.[1]

Colnelenic_Acid_Biosynthesis α-Linolenic Acid α-Linolenic Acid 9-HPOT 9-HPOT α-Linolenic Acid->9-HPOT 9-Lipoxygenase (9-LOX) This compound This compound 9-HPOT->this compound Divinyl Ether Synthase (DES) Oxylipin_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Cellular Response Colnelenic_Acid This compound Receptor Putative Receptor(s) (Unknown) Colnelenic_Acid->Receptor Downstream_Kinases Downstream Kinases (e.g., MAPKs) Receptor->Downstream_Kinases Activation Transcription_Factors Transcription Factors (e.g., WRKYs) Downstream_Kinases->Transcription_Factors Phosphorylation Defense_Genes Defense Gene Expression (e.g., PR genes) Transcription_Factors->Defense_Genes Induction Metabolic_Changes Metabolic Changes (e.g., Phytoalexin synthesis) Transcription_Factors->Metabolic_Changes Induction Extraction_Workflow Start Plant Tissue Collection (Flash-freeze in liquid N2) Grinding Grind to a fine powder Start->Grinding Extraction Liquid-Liquid Extraction (Isopropanol/Chloroform/Formic Acid) Grinding->Extraction Centrifugation Centrifugation to separate phases Extraction->Centrifugation Organic_Phase Collect Organic Phase Centrifugation->Organic_Phase SPE Solid Phase Extraction (SPE) (Optional cleanup) Organic_Phase->SPE Elution Elution of Oxylipins SPE->Elution Evaporation Evaporation under Nitrogen Elution->Evaporation Final_Sample Resuspend in Methanol for Analysis Evaporation->Final_Sample

References

Colnelenic Acid: A Key Oxylipin in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid, a specialized oxylipin derived from the oxygenation of α-linolenic acid, plays a pivotal role in the intricate defense mechanisms of plants against pathogenic invasions. As a member of the divinyl ether fatty acid family, its biosynthesis and subsequent signaling cascades are of significant interest to researchers in plant biology, biochemistry, and drug development seeking to understand and harness natural defense pathways. This technical guide provides a comprehensive overview of this compound, its biosynthesis, its relationship with other oxylipins, and its function in plant immunity, with a focus on quantitative data, detailed experimental protocols, and visualized signaling pathways.

Biosynthesis of this compound

This compound is synthesized from α-linolenic acid through a specific branch of the lipoxygenase (LOX) pathway. The process is initiated by the action of 9-lipoxygenase (9-LOX), which introduces a hydroperoxy group at the 9th carbon of the fatty acid chain. This intermediate, 9-hydroperoxy-octadecatrienoic acid (9-HPOT), is then converted to this compound by the enzyme divinyl ether synthase (DES).[1] This pathway is distinct from the more extensively studied allene (B1206475) oxide synthase (AOS) branch that leads to the production of jasmonic acid.

The key enzymes involved in this pathway are:

  • 9-Lipoxygenase (9-LOX): Catalyzes the stereospecific oxygenation of α-linolenic acid to 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

  • Divinyl Ether Synthase (DES): A cytochrome P450 enzyme (CYP74C) that catalyzes the dehydration and rearrangement of 9-HPOT to form the divinyl ether structure of this compound.[2]

A parallel pathway exists for the synthesis of colneleic acid from linoleic acid, also initiated by 9-LOX.

Quantitative Data on this compound Production

The production of this compound is significantly upregulated in response to biotic stress, such as pathogen infection. Quantitative analysis of this compound levels provides valuable insights into the plant's defense response.

Plant SpeciesCultivarStress ConditionTissueThis compound Concentration (nmol/g FW)Reference
Solanum tuberosum (Potato)Bintje (Susceptible)Phytophthora infestans infection (96 hpi)Leaves~15[3]
Solanum tuberosum (Potato)Sterling (Resistant)Phytophthora infestans infection (96 hpi)Leaves~25[3]
Solanum tuberosum (Potato)Matilda (Resistant)Phytophthora infestans infectionLeavesup to ~24[4]
Nicotiana tabacum (Tobacco)Wild-typePhytophthora parasitica var. nicotianae race 0 inoculationRootsDetected[5]
Nicotiana tabacum (Tobacco)NtLOX1 antisensePhytophthora parasitica var. nicotianae race 0 inoculationRootsDown-regulated[5]

hpi: hours post-inoculation; FW: Fresh Weight

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of this compound from plant tissues, such as potato leaves.

a. Sample Preparation and Extraction:

  • Harvest plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extract the powdered tissue with a suitable solvent system, such as methanol (B129727)/water/formic acid, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.[6]

  • Incorporate an internal standard, such as a deuterated analog of a related oxylipin (e.g., PGE2-d4), at the beginning of the extraction to correct for sample loss and matrix effects.[7]

  • Centrifuge the extract to pellet cellular debris.

  • Collect the supernatant containing the lipid fraction.

b. Solid-Phase Extraction (SPE) for Cleanup and Concentration:

  • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol and then water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include water followed by methanol.

  • Elute the oxylipins, including this compound, with an acidic organic solvent mixture, such as 50:50 acetonitrile:isopropanol with 5% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of oxylipins.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of oxylipins.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.[8][9][10][11][12]

Divinyl Ether Synthase (DES) Activity Assay

This protocol provides a general method for assaying the activity of DES in plant extracts or with recombinant protein.

  • Substrate Preparation: Prepare the substrate, 9-hydroperoxy-octadecatrienoic acid (9-HPOT), by incubating α-linolenic acid with a 9-lipoxygenase enzyme preparation (e.g., from potato tubers).

  • Enzyme Extraction: Homogenize plant tissue (e.g., potato tubers or leaves) in a suitable buffer (e.g., Tris-HCl, pH 7.5) and prepare a microsomal fraction by differential centrifugation, as DES is a membrane-bound enzyme.[2]

  • Enzyme Reaction:

    • Incubate the enzyme preparation (microsomal fraction or recombinant DES) with the 9-HPOT substrate in a buffered solution at a controlled temperature (e.g., 25°C).

    • Stop the reaction after a defined time by adding an organic solvent and acidifying the mixture.

  • Product Extraction and Analysis:

    • Extract the reaction products with an organic solvent (e.g., diethyl ether).

    • Analyze the extracted products for the presence of this compound using methods such as HPLC with UV detection or LC-MS/MS as described above.[2]

Signaling Pathways and Logical Relationships

Biosynthesis of this compound

Colnelenic_Acid_Biosynthesis cluster_membrane Chloroplast/ER Membrane cluster_cytosol Cytosol alpha_Linolenic_Acid α-Linolenic Acid 9_LOX 9-Lipoxygenase (9-LOX) alpha_Linolenic_Acid->9_LOX 9_HPOT 9-Hydroperoxy-octadecatrienoic Acid (9-HPOT) 9_LOX->9_HPOT O2 DES Divinyl Ether Synthase (DES) (CYP74C) 9_HPOT->DES Colnelenic_Acid This compound DES->Colnelenic_Acid -H2O

Biosynthesis of this compound from α-Linolenic Acid.
Experimental Workflow for Oxylipin Profiling in Plant-Pathogen Interaction

Oxylipin_Profiling_Workflow Plant_Material Plant Material (e.g., Potato Leaves) Pathogen_Inoculation Pathogen Inoculation (e.g., P. infestans) Plant_Material->Pathogen_Inoculation Time_Course_Sampling Time-Course Sampling (e.g., 0, 24, 48, 72, 96 hpi) Pathogen_Inoculation->Time_Course_Sampling Freezing Flash Freeze in Liquid N2 Time_Course_Sampling->Freezing Homogenization Tissue Homogenization Freezing->Homogenization Extraction Solvent Extraction with Internal Standard Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) SPE->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis and Biological Interpretation Data_Processing->Statistical_Analysis

Workflow for studying oxylipin profiles in plant-pathogen interactions.
Putative Signaling Pathway of this compound in Plant Defense

Colnelenic_Acid_Signaling cluster_pathogen Pathogen Attack cluster_plant_cell Plant Cell Pathogen Pathogen (e.g., P. infestans) alpha_Linolenic_Acid α-Linolenic Acid Pathogen->alpha_Linolenic_Acid triggers 9_LOX_DES 9-LOX / DES Pathway alpha_Linolenic_Acid->9_LOX_DES Colnelenic_Acid This compound 9_LOX_DES->Colnelenic_Acid Signaling_Cascade Downstream Signaling Cascade (Putative Receptors, Kinases) Colnelenic_Acid->Signaling_Cascade JA_Pathway Jasmonic Acid (JA) Pathway Colnelenic_Acid->JA_Pathway Antagonistic Crosstalk? Transcription_Factors Activation of Transcription Factors (e.g., WRKY, MYB) Signaling_Cascade->Transcription_Factors Defense_Genes Expression of Defense-Related Genes (e.g., PR proteins) Transcription_Factors->Defense_Genes Plant_Defense_Response Enhanced Plant Defense Response Defense_Genes->Plant_Defense_Response

A putative signaling pathway for this compound in plant defense.

Conclusion

This compound and other divinyl ether oxylipins represent a significant, yet not fully understood, component of the plant's chemical arsenal (B13267) against pathogens. Their rapid accumulation upon infection in resistant plant varieties underscores their importance in defense signaling. The detailed methodologies and visualized pathways presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for further investigation into this fascinating class of molecules. Future research aimed at elucidating the downstream signaling components and the precise molecular targets of this compound will be crucial for a complete understanding of its role in plant immunity and for exploring its potential applications in agriculture and medicine.

References

Biosynthesis of Colnelenic Acid in Potato Tubers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colnelenic acid is a specialized oxylipin, a product of fatty acid oxidation, found in potato tubers (Solanum tuberosum) and other solanaceous plants. It belongs to a class of compounds known as divinyl ethers, which are implicated in plant defense mechanisms against pathogens. The biosynthesis of this compound is a tightly regulated process initiated in response to external stimuli such as wounding and pathogen attack. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in potato tubers, including the key enzymes involved, their kinetic properties, and the signaling cascades that regulate their activity. Detailed experimental protocols for the study of this pathway are also provided.

The Biosynthetic Pathway of this compound

The formation of this compound in potato tubers is a two-step enzymatic process that begins with the polyunsaturated fatty acid, α-linolenic acid.

  • Oxygenation by 9-Lipoxygenase (9-LOX): The first committed step is the stereospecific introduction of molecular oxygen into α-linolenic acid at the C-9 position. This reaction is catalyzed by a specific isoform of lipoxygenase, namely 9-lipoxygenase (9-LOX). The product of this reaction is (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[1] Potato tuber 9-LOX exhibits a high degree of positional specificity, producing almost exclusively the 9-hydroperoxy isomer.[2]

  • Conversion by Divinyl Ether Synthase (DES): The unstable 9-HPOT is then rapidly converted to this compound by a specialized cytochrome P450 enzyme, divinyl ether synthase (DES), specifically a member of the CYP74D subfamily.[3] This enzyme catalyzes the intramolecular rearrangement of the hydroperoxide, leading to the formation of the characteristic divinyl ether structure of this compound.

Colnelenic_Acid_Biosynthesis cluster_pathway Biosynthetic Pathway linolenic_acid α-Linolenic Acid hpote 9(S)-Hydroperoxy- (10E,12Z,15Z)-octadecatrienoic acid (9-HPOT) linolenic_acid->hpote 9-Lipoxygenase (9-LOX) + O₂ colnelenic_acid This compound hpote->colnelenic_acid Divinyl Ether Synthase (DES) (CYP74D) Signaling_Pathway cluster_signaling Regulatory Signaling Pathway stimuli Wounding / Pathogen Attack ja_biosynthesis Jasmonic Acid (JA) Biosynthesis stimuli->ja_biosynthesis ja_signal Jasmonic Acid Signaling Cascade ja_biosynthesis->ja_signal transcription_factors Activation of Transcription Factors ja_signal->transcription_factors gene_expression Upregulation of Gene Expression transcription_factors->gene_expression lox_gene 9-LOX Gene gene_expression->lox_gene des_gene DES Gene gene_expression->des_gene enzymes Synthesis of 9-LOX and DES enzymes lox_gene->enzymes des_gene->enzymes colnelenic_acid This compound Production enzymes->colnelenic_acid Lipid_Extraction_Workflow cluster_workflow Lipid Extraction Workflow start Potato Tuber Tissue homogenize Homogenize in Isopropanol start->homogenize extract Extract with Chloroform:Methanol (2:1, v/v) homogenize->extract phase_separation Add 0.9% NaCl for Phase Separation extract->phase_separation collect_lower_phase Collect Lower (Chloroform) Phase phase_separation->collect_lower_phase dry_down Dry under Nitrogen collect_lower_phase->dry_down end Total Lipid Extract dry_down->end GCMS_Analysis_Workflow cluster_workflow Oxylipin Analysis by GC-MS start Lipid Extract saponification Saponification (e.g., with KOH) start->saponification acidification Acidification saponification->acidification extraction Extraction with Organic Solvent acidification->extraction derivatization Derivatization (e.g., Methylation) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis end Identification and Quantification gcms_analysis->end

References

The Enzymatic Formation of Colnelenic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

[Date]: December 12, 2025

Abstract

Colnelenic acid, a divinyl ether fatty acid, is a plant-derived oxylipin implicated in defense mechanisms against pathogens. Its enzymatic formation involves a specialized branch of the lipoxygenase (LOX) pathway, commencing with the polyunsaturated fatty acid α-linolenic acid. This technical guide provides an in-depth overview of the core enzymatic steps, key enzymes, and regulatory aspects of this compound biosynthesis. Detailed experimental protocols for enzyme assays, quantitative data on enzyme kinetics and product accumulation, and visualizations of the biosynthetic and signaling pathways are presented to facilitate further research and potential applications in drug development.

Introduction

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In plants, these molecules play crucial roles in growth, development, and responses to environmental stresses, including pathogen attacks. This compound belongs to a specific group of oxylipins known as divinyl ether fatty acids, which are characterized by an ether linkage within the fatty acid chain.[1] The synthesis of this compound is a plant-specific pathway initiated by the enzymatic oxygenation of α-linolenic acid. Its accumulation has been observed in various plant species in response to pathogen infection, suggesting a role as a phytoalexin or a signaling molecule in plant defense.[2] Understanding the enzymatic machinery responsible for its formation is critical for elucidating its precise biological functions and for harnessing its potential in agricultural and pharmaceutical applications.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-step enzymatic cascade primarily involving two key enzymes: a 9-lipoxygenase (9-LOX) and a divinyl ether synthase (DES).

  • Oxygenation by 9-Lipoxygenase (9-LOX): The pathway is initiated by the stereospecific introduction of molecular oxygen into α-linolenic acid (α-LeA; 18:3Δ⁹,¹²,¹⁵) at the C-9 position. This reaction is catalyzed by 9-lipoxygenase, a non-heme iron-containing dioxygenase, to produce (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[3]

  • Conversion by Divinyl Ether Synthase (DES): The unstable 9-HPOT intermediate is then rapidly converted into this compound by a specific divinyl ether synthase. These enzymes are members of the CYP74 family of cytochrome P450s, specifically the CYP74D subfamily for those that preferentially utilize 9-hydroperoxides.[4][5] The reaction involves the dehydration and rearrangement of the hydroperoxide to form the characteristic divinyl ether structure.

Colnelenic_Acid_Biosynthesis cluster_0 Biosynthetic Pathway alpha_Linolenic_Acid α-Linolenic Acid 9_HPOT 9(S)-HPOT alpha_Linolenic_Acid->9_HPOT 9-Lipoxygenase (9-LOX) Colnelenic_Acid This compound 9_HPOT->Colnelenic_Acid Divinyl Ether Synthase (DES) (CYP74D)

Caption: Biosynthetic pathway of this compound from α-linolenic acid.

Key Enzymes in this compound Formation

9-Lipoxygenase (9-LOX)

Plant lipoxygenases are classified based on their positional specificity of oxygenation on linoleic or α-linolenic acid. The 9-LOXs specifically catalyze the formation of 9-hydroperoxides.

Divinyl Ether Synthase (DES)

Divinyl ether synthases are specialized cytochrome P450 enzymes belonging to the CYP74 clan. They do not function as monooxygenases but rather as hydroperoxide isomerases.[5][6] The CYP74D subfamily specifically utilizes 9-hydroperoxides as substrates to produce divinyl ethers like this compound and colneleic acid (from linoleic acid).[2][4]

Quantitative Data

Kinetic Parameters of Key Enzymes

The following table summarizes the available kinetic data for 9-lipoxygenase and divinyl ether synthase from various plant sources. It is important to note that kinetic parameters can vary depending on the specific isoenzyme, purity of the enzyme preparation, and assay conditions.

EnzymeSourceSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Optimal pHReference
9-LipoxygenaseZea mays (recombinant)Linoleic Acid--7.5[7]
Lipoxygenase-1BGlycine max (soybean)Linoleic Acid7.70.039.0[2]
Divinyl Ether SynthaseSolanum tuberosum (recombinant)9-HPOD--6.5[2]

Note: Specific kinetic data for 9-LOX with α-linolenic acid and for DES with 9-HPOT are not consistently reported in the literature. The provided data serves as an estimation based on available information.

Substrate Specificity of Divinyl Ether Synthases (CYP74 Family)
Enzyme (CYP74 Subfamily)Plant SourcePreferred Substrate(s)Major Product(s)Reference
CYP74D1 (LeDES)Solanum lycopersicum (Tomato)9-HPOD, 9-HPOTColneleic acid, this compound[4][5]
CYP74DSolanum tuberosum (Potato)9-HPODColneleic acid[2]
CYP74D3 (NtDES)Nicotiana tabacum (Tobacco)9-HPOD, 9-HPOTColneleic acid, this compound[8]
CYP74B16 (LuDES)Linum usitatissimum (Flax)13-HPOT(ω5Z)-etherolenic acid
CYP74CAllium sativum (Garlic)13-HPOD, 9-HPODEtheroleic acid, Colneleic acid[9]
DESConvallaria majalis (Lily-of-the-Valley)13-HPOD > 9-HPODEtheroleic acid[10]
Accumulation of this compound in Response to Biotic Stress
Plant SpeciesStressorTissueThis compound ConcentrationTime Post-InfectionReference
Nicotiana tabacum (Tobacco)Phytophthora parasitica var. nicotianaeRootsSignificantly increasedNot specified[8]
Solanum tuberosum (Potato)Phytophthora infestansLeavesUndetectable in healthy leavesDetected upon infection[2]

Experimental Protocols

Expression and Purification of Recombinant 9-Lipoxygenase (from Zea mays)

This protocol is adapted from Osipova et al. (2010).[7]

5.1.1. Expression in E. coli

  • Transform E. coli Rosetta(DE3)pLysS cells with the expression vector containing the maize 9-lipoxygenase gene.

  • Grow the transformed cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

  • Harvest the cells by centrifugation.

5.1.2. Purification

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a Q-Sepharose anion-exchange chromatography column equilibrated with the lysis buffer.

  • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the lysis buffer.

  • Pool the fractions containing 9-LOX activity and apply them to an Octyl-Sepharose hydrophobic interaction chromatography column.

  • Elute the purified 9-LOX using a decreasing gradient of ammonium (B1175870) sulfate.

  • Dialyze the purified protein against a storage buffer and store at -80°C.

Recombinant_9LOX_Purification cluster_workflow Purification Workflow start E. coli cell pellet with recombinant 9-LOX lysis Cell Lysis and Centrifugation start->lysis anion_exchange Q-Sepharose Anion-Exchange Chromatography lysis->anion_exchange hic Octyl-Sepharose Hydrophobic Interaction Chromatography anion_exchange->hic end Purified 9-Lipoxygenase hic->end

Caption: Workflow for the purification of recombinant 9-lipoxygenase.

Expression and Purification of Recombinant Divinyl Ether Synthase (from Nicotiana tabacum)

This protocol is adapted from Fammartino et al. (2007).[8]

5.2.1. Expression in E. coli

  • Clone the NtDES1 cDNA into an expression vector such as pGEX, which allows for the expression of a GST-fusion protein.

  • Transform E. coli cells (e.g., BL21 strain) with the expression construct.

  • Grow the transformed cells and induce protein expression with IPTG as described for 9-LOX.

  • Harvest the cells by centrifugation.

5.2.2. Purification

  • Lyse the cells as described for 9-LOX.

  • Apply the clarified lysate to a glutathione-Sepharose affinity chromatography column.

  • Wash the column extensively to remove unbound proteins.

  • Elute the GST-NtDES1 fusion protein with a buffer containing reduced glutathione.

  • (Optional) To obtain tag-free NtDES1, the fusion protein can be cleaved with a specific protease (e.g., Factor Xa) while still bound to the resin.

9-Lipoxygenase Activity Assay

This is a general spectrophotometric assay.

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add the substrate, α-linolenic acid, to the reaction mixture. The substrate should be freshly prepared and may require a detergent like Tween-20 for solubilization.

  • Initiate the reaction by adding the purified 9-LOX enzyme.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.

  • Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the product.

Divinyl Ether Synthase Activity Assay

This assay is based on monitoring the disappearance of the hydroperoxide substrate.

  • Prepare the substrate, 9-HPOT, by incubating α-linolenic acid with a 9-LOX enzyme and purifying the product.

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5).

  • Add the purified DES enzyme to the buffer.

  • Initiate the reaction by adding the 9-HPOT substrate.

  • Monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the hydroperoxide substrate.

  • The products can be further analyzed by methods such as HPLC or GC-MS to confirm the formation of this compound.

Regulatory Signaling Pathway

The expression of genes encoding 9-LOX and DES is often induced by biotic stress, suggesting a role for these enzymes in plant defense signaling. Recent evidence points to a connection between the 9-LOX pathway and brassinosteroid (BR) signaling. 9-LOX-derived oxylipins can induce BR synthesis and signaling, which in turn activates cell wall-based defense responses.[1][11][12]

Signaling_Pathway cluster_signal Proposed Signaling Cascade pathogen Pathogen Attack unknown_signal Upstream Signaling (e.g., ROS, Ca²⁺) pathogen->unknown_signal nine_lox_gene 9-LOX Gene Expression unknown_signal->nine_lox_gene des_gene DES Gene Expression unknown_signal->des_gene nine_lox_protein 9-LOX Protein nine_lox_gene->nine_lox_protein des_protein DES Protein des_gene->des_protein alpha_le α-Linolenic Acid nine_hpot 9-HPOT alpha_le->nine_hpot 9-LOX colnelenic_acid This compound nine_hpot->colnelenic_acid DES br_synthesis Brassinosteroid (BR) Biosynthesis colnelenic_acid->br_synthesis Activation br_signaling BR Signaling Pathway br_synthesis->br_signaling defense Cell Wall-Based Defense (e.g., Callose Deposition) br_signaling->defense

Caption: Proposed signaling pathway for this compound-mediated defense.

Conclusion

The enzymatic formation of this compound represents a specialized branch of the oxylipin pathway that is intricately linked to plant defense responses. The key enzymes, 9-lipoxygenase and divinyl ether synthase (CYP74D), act in concert to convert α-linolenic acid into this unique divinyl ether fatty acid. While the general pathway is understood, further research is needed to fully elucidate the specific kinetic properties of the involved enzymes from a wider range of plant species, the complete repertoire of divinyl ether products, and the detailed regulatory networks that govern this pathway. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to unravel the complexities of this compound biosynthesis and its role in plant biology, with potential implications for the development of novel disease resistance strategies and therapeutic agents.

References

An In-depth Technical Guide to Colnelenic Acid: CAS Number, Chemical Properties, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of colnelenic acid, a specialized fatty acid with significant biological activity. This document details its chemical properties, biosynthetic pathway, analytical methodologies, and known biological functions, presenting the information in a format tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identification

This compound is a divinyl ether fatty acid, a class of compounds primarily found in the plant kingdom. It is closely related to colneleic acid, which is derived from linoleic acid, whereas this compound is derived from α-linolenic acid. The key distinction between the two is the number of double bonds in their respective structures.

CAS Number: 52591-16-9[1][2][3][4]

Synonyms: (8E)-9-[(1E,3Z,6Z)-Nona-1,3,6-trien-1-yloxy]-8-nonenoic acid[1]

Quantitative data and chemical identifiers for this compound are summarized in the table below.

PropertyValueSource
CAS Number 52591-16-9[1][2][3][4]
Molecular Formula C₁₈H₂₈O₃[1][3][4]
Molecular Weight 292.41 g/mol [1]
IUPAC Name (8E)-9-[(1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy]non-8-enoic acid[2][3]
Water Solubility (Predicted) 0.00092 g/L[2]
logP (Predicted) 6.04[2]
pKa (Strongest Acidic, Predicted) 4.77[2]

Biosynthesis of this compound

This compound is synthesized in plants from α-linolenic acid through a specific enzymatic pathway. This process is a branch of the lipoxygenase (LOX) pathway, which is crucial for the production of various oxylipins involved in plant defense and signaling.

The biosynthesis is initiated by the enzyme 9-lipoxygenase (9-LOX) , which catalyzes the introduction of molecular oxygen into α-linolenic acid to form 9-hydroperoxy-octadecatrienoic acid (9-HPOT) . Subsequently, the enzyme divinyl ether synthase (DES) acts on the 9-HPOT intermediate, converting it into this compound.[2][5][6] This pathway is particularly active in response to pathogen attack, suggesting a role for this compound in plant defense mechanisms.[5][6]

Below is a diagram illustrating the biosynthetic pathway of this compound.

This compound Biosynthesis Biosynthesis of this compound cluster_pathway Biosynthetic Pathway alpha_Linolenic_Acid α-Linolenic Acid 9_HPOT 9-Hydroperoxy- octadecatrienoic Acid (9-HPOT) alpha_Linolenic_Acid->9_HPOT 9-Lipoxygenase (9-LOX) Colnelenic_Acid This compound 9_HPOT->Colnelenic_Acid Divinyl Ether Synthase (DES)

Caption: Biosynthetic pathway of this compound from α-linolenic acid.

Experimental Protocols

The analysis of this compound typically involves its extraction from a biological matrix, followed by chromatographic separation and detection. The following provides a general methodology that can be adapted for the specific research needs.

Extraction of this compound

A general procedure for the extraction of fatty acids from biological samples is as follows:

  • Homogenization: The biological sample (e.g., plant tissue, cells) is homogenized in a suitable solvent system. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol (B129727), and water.

  • Phase Separation: The homogenate is centrifuged to separate the mixture into an aqueous (upper) and an organic (lower) phase. The lipids, including this compound, will be in the organic phase.

  • Solvent Evaporation: The organic solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

  • Saponification (Optional for Total Fatty Acid Analysis): To analyze total fatty acids (both free and esterified), the lipid extract is saponified using a strong base (e.g., KOH in methanol) to hydrolyze the ester bonds. The mixture is then acidified to protonate the fatty acids for subsequent extraction.

  • Liquid-Liquid Extraction: The fatty acids are then extracted from the acidified aqueous mixture using an organic solvent such as hexane (B92381) or diethyl ether.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary techniques for the analysis of fatty acids.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of underivatized fatty acids.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.

  • Detection: Detection can be achieved using a UV detector (if the fatty acid has a chromophore or after derivatization), an evaporative light scattering detector (ELSD), a charged aerosol detector (CAD), or mass spectrometry (LC-MS).[7][8]

3.2.2. Gas Chromatography (GC)

GC analysis of fatty acids generally requires derivatization to increase their volatility.

  • Derivatization: Fatty acids are commonly converted to their fatty acid methyl esters (FAMEs) by reaction with methanol and a catalyst (e.g., BF₃ or HCl). Alternatively, for sensitive detection by electron capture detection or negative ion chemical ionization mass spectrometry, they can be derivatized to pentafluorobenzyl (PFB) esters.[9]

  • Column: A fused silica (B1680970) capillary column with a polar stationary phase (e.g., a wax-type column) is typically used for the separation of FAMEs.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Detection: A flame ionization detector (FID) provides a robust and linear response for quantification. For identification and sensitive quantification, a mass spectrometer (GC-MS) is the detector of choice.[9]

Below is a generalized workflow for the analysis of this compound.

Analytical_Workflow General Analytical Workflow for this compound cluster_workflow Analytical Steps Sample Biological Sample (e.g., Plant Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (for GC) (e.g., FAMEs, PFB esters) Extraction->Derivatization Optional Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Direct Analysis (HPLC) Derivatization->Chromatography GC Analysis Detection Detection & Quantification (MS, FID, UV, etc.) Chromatography->Detection

References

An In-depth Technical Guide to Colnelenic Acid: Molecular Properties, Biosynthesis, and Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colnelenic acid, a specialized divinyl ether fatty acid, is a key metabolite in the oxylipin pathway in certain plant species. This technical guide provides a comprehensive overview of the molecular and biochemical properties of this compound, including its chemical formula and molecular weight. It details its biosynthetic pathway, originating from α-linolenic acid, and explores its recognized role in plant defense signaling against pathogens. Furthermore, this document outlines established experimental protocols for the extraction, purification, and analysis of this compound, offering a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery.

Molecular Profile of this compound

This compound is an 18-carbon fatty acid characterized by a divinyl ether linkage. It is biosynthetically derived from α-linolenic acid. It is important to distinguish this compound from the related compound, colneleic acid, which is derived from linoleic acid and possesses a different degree of unsaturation.

Table 1: Molecular and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₈O₃[1][2]
Molecular Weight 292.4 g/mol [1]
IUPAC Name (8E)-9-[(1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy]non-8-enoic acid[1]
CAS Number 52591-16-9[1]
Class Divinyl Ether Fatty Acid[3]
Precursor α-Linolenic Acid[3]

Biosynthesis of this compound

The formation of this compound is a specialized branch of the lipoxygenase (LOX) pathway, a critical metabolic route for the production of signaling molecules in plants. The biosynthesis is initiated in response to various stimuli, particularly pathogen infection.

The key steps are as follows:

  • Release of α-Linolenic Acid: Upon stimulation, α-linolenic acid is released from plant cell membranes.

  • Hydroperoxidation: The enzyme 9-lipoxygenase (9-LOX) catalyzes the introduction of a hydroperoxy group into α-linolenic acid, forming 9-hydroperoxy-octadecatrienoic acid (9-HPOT).

  • Divinyl Ether Formation: The unstable 9-HPOT is then acted upon by a specific enzyme, divinyl ether synthase (DES), which catalyzes the formation of the divinyl ether linkage, yielding this compound.[3]

This compound Biosynthesis cluster_membrane Cell Membrane alpha_Linolenic_Acid_Membrane α-Linolenic Acid alpha_Linolenic_Acid_Free α-Linolenic Acid (Free) alpha_Linolenic_Acid_Membrane->alpha_Linolenic_Acid_Free Stimuli (e.g., Pathogen) 9_HPOT 9-Hydroperoxy-octadecatrienoic acid (9-HPOT) alpha_Linolenic_Acid_Free->9_HPOT 9-Lipoxygenase (9-LOX) Colnelenic_Acid This compound 9_HPOT->Colnelenic_Acid Divinyl Ether Synthase (DES) Plant_Defense_Signaling Pathogen_Attack Pathogen Attack (e.g., Phytophthora infestans) Membrane_Lipid_Hydrolysis Membrane Lipid Hydrolysis Pathogen_Attack->Membrane_Lipid_Hydrolysis alpha_Linolenic_Acid α-Linolenic Acid Membrane_Lipid_Hydrolysis->alpha_Linolenic_Acid LOX_Pathway 9-Lipoxygenase Pathway alpha_Linolenic_Acid->LOX_Pathway Colnelenic_Acid_Production This compound Production LOX_Pathway->Colnelenic_Acid_Production Plant_Defense_Response Plant Defense Response Colnelenic_Acid_Production->Plant_Defense_Response Signaling Cascade (Hypothesized) Experimental_Workflow Plant_Tissue Plant Tissue Lipid_Extraction Total Lipid Extraction (Bligh & Dyer) Plant_Tissue->Lipid_Extraction Saponification Saponification (KOH/NaOH) & Acidification Lipid_Extraction->Saponification Free_Fatty_Acid_Extraction Free Fatty Acid Extraction (Hexane/Ether) Saponification->Free_Fatty_Acid_Extraction Purification Purification (SPE/HPLC) Free_Fatty_Acid_Extraction->Purification Derivatization Derivatization to FAMEs (BF₃-Methanol) Purification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

References

The Function of Colnelenic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Colnelenic acid, a specialized divinyl ether fatty acid derived from α-linolenic acid, is an intriguing molecule primarily recognized for its role in plant defense mechanisms. This technical guide provides an in-depth exploration of the biosynthesis, function, and experimental analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its established role in phytopathology and its hypothesized functions in mammalian systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to facilitate further research and application.

Introduction

This compound is a C18 polyunsaturated fatty acid distinguished by a divinyl ether linkage. It is synthesized in plants, notably in potatoes (Solanum tuberosum), as a response to pathogenic attacks.[1] Its primary precursor is α-linolenic acid, which is converted through the lipoxygenase (LOX) pathway. The physiological significance of this compound is best understood in the context of plant immunity, where it acts as a protective agent against pathogens like Phytophthora infestans, the causative agent of late blight in potatoes.[2]

While the role of this compound in plants is relatively well-documented, its effects on mammalian cells remain largely unexplored. However, given its structural similarity to other bioactive lipids and its origin from the linolenic acid cascade, it is plausible that this compound could interact with key signaling pathways involved in inflammation and cell proliferation in animals. This guide will therefore also explore these potential functions, drawing inferences from the known activities of related fatty acids to propose avenues for future investigation in drug development.

Biosynthesis and Metabolism in Plants

This compound is not a constitutive component of healthy plant tissues but is rapidly synthesized in response to biotic stress.[2] Its production is a key element of the plant's induced defense system.

The Biosynthetic Pathway

The synthesis of this compound is a two-step enzymatic process initiated by the release of α-linolenic acid from plant cell membranes.

  • Oxygenation by 9-Lipoxygenase (9-LOX): α-linolenic acid is first oxygenated by 9-lipoxygenase to form 9-hydroperoxy-octadecatrienoic acid (9-HPOT).

  • Conversion by Divinyl Ether Synthase (DES): The 9-HPOT is then rapidly converted by a specific divinyl ether synthase into this compound.[1]

This pathway is localized and activated upon pathogen recognition.

colnelenic_acid_biosynthesis ALA α-Linolenic Acid HPOT 9-HPOT ALA->HPOT Oxygenation CA This compound HPOT->CA Conversion enzyme1 9-Lipoxygenase (9-LOX) enzyme1->ALA enzyme2 Divinyl Ether Synthase (DES) enzyme2->HPOT

Biosynthesis of this compound in Plants.
Degradation

This compound is an unstable compound. In potato tubers, it can be degraded by a heat-labile, non-dialysable enzyme system. This degradation requires oxygen and results in the formation of C8 and C9 carbonyl fragments. The process is inhibited by antioxidants and certain chelating agents. A similar degradation can be catalyzed non-enzymatically by Fe²⁺ ions.[3]

Function in Plant Defense

The primary established function of this compound is its role in protecting plants against pathogens.

Antimicrobial Activity

This compound exhibits direct inhibitory effects on the growth of plant pathogens. Studies have demonstrated its efficacy against Phytophthora infestans, suggesting it acts as a phytoalexin-like compound.[2]

Quantitative Data on Plant Response

The accumulation of this compound in potato leaves is a quantifiable marker of the plant's defense response.

Cultivar ResistanceTime Post-InfectionThis compound (nmol/g fresh weight)Colneleic Acid (nmol/g fresh weight)Reference
Resistant (Matilda)4 days23.63 ± 8.2215.65 ± 3.74[4]
Susceptible (Bintje)3 days~5~5[4]

Table 1: Accumulation of Divinyl Ether Fatty Acids in Potato Leaves Infected with P. infestans.

CompoundConcentrationEffect on P. infestansReference
This compoundNot specifiedInhibitory[2]
Colneleic AcidNot specifiedInhibitory[2]

Table 2: Antimicrobial Activity of this compound.

Hypothesized Functions in Mammalian Systems

Currently, there is no direct experimental evidence on the effects of this compound on mammalian cells. However, based on the known functions of its precursor, α-linolenic acid, and other structurally related fatty acids, we can hypothesize potential roles in inflammation and cancer, providing a rationale for future research.

Potential Anti-inflammatory Effects

The precursor of this compound, α-linolenic acid, and its metabolites are known to have anti-inflammatory properties. They can influence the arachidonic acid cascade, which is central to the inflammatory response in mammals.[5][6] It is plausible that this compound, as a downstream product of a related pathway, might also modulate inflammatory signaling.

One key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. α-Linolenic acid has been shown to suppress NF-κB activation. It is conceivable that this compound could exert similar effects.

hypothetical_inflammation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 IKK IKK Complex Receptor->IKK Activates Colnelenic_Acid This compound (Hypothesized) Colnelenic_Acid->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Proinflammatory_Genes Induces LPS LPS LPS->Receptor

Hypothesized Inhibition of NF-κB Pathway.
Potential Anticancer Activity

Polyunsaturated fatty acids (PUFAs) and their metabolites have demonstrated complex roles in cancer biology. Linoleic acid, the precursor to colneleic acid (a related divinyl ether fatty acid), has been shown to inhibit the growth of colorectal cancer cells at high concentrations by inducing oxidative stress and mitochondrial dysfunction.[7] Conversely, it can also promote the proliferation of certain breast cancer cells.[8] Given this context-dependent activity of a closely related precursor, investigating the effect of this compound on various cancer cell lines is a compelling area for research. A potential mechanism could involve the modulation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in cell differentiation and proliferation.

hypothetical_cancer_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Colnelenic_Acid This compound (Hypothesized) PPAR PPARγ Colnelenic_Acid->PPAR Activates? PPRE PPRE PPAR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Gene_Expression->Cell_Cycle_Arrest Leads to

Hypothesized PPARγ Activation Pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and functional assessment of this compound.

Extraction and Purification of this compound from Potato Leaves

This protocol is adapted from general methods for divinyl ether fatty acid extraction.

Materials:

  • Potato leaves infected with P. infestans

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Solid-phase extraction (SPE) silica (B1680970) cartridges

  • Hexane (B92381)

  • Diethyl ether

  • Acetic acid

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Tissue Homogenization: Harvest infected potato leaves and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Lipid Extraction: Transfer the powdered tissue to a glass tube. Add a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 2 minutes.

  • Phase Separation: Add 0.9% NaCl solution to the mixture to achieve a final chloroform:methanol:water ratio of 2:1:0.8. Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the chloroform under a stream of nitrogen gas.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE silica cartridge with hexane.

    • Resuspend the dried lipid extract in a small volume of hexane and load it onto the cartridge.

    • Wash the cartridge with hexane to elute non-polar lipids.

    • Elute the fatty acid fraction, including this compound, with a 98:2 (v/v) mixture of diethyl ether:acetic acid.

  • HPLC Purification:

    • Dry the eluted fraction under nitrogen.

    • Resuspend the sample in the HPLC mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Collect fractions based on the retention time of a this compound standard, if available, or based on UV absorbance characteristic of divinyl ethers.

extraction_workflow Start Infected Potato Leaves Homogenize Homogenize in Liquid N2 Start->Homogenize Extract Lipid Extraction (Chloroform:Methanol) Homogenize->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Phase Separate->Collect Dry1 Dry under Nitrogen Collect->Dry1 SPE Solid-Phase Extraction (Silica Cartridge) Dry1->SPE HPLC HPLC Purification (C18 Column) SPE->HPLC End Pure this compound HPLC->End

Extraction and Purification Workflow.
Lipoxygenase Activity Assay

This assay measures the activity of lipoxygenase, the first enzyme in the this compound biosynthetic pathway.

Materials:

  • Enzyme extract from plant tissue

  • Sodium phosphate (B84403) buffer (pH 7.0)

  • α-Linolenic acid substrate solution

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of α-linolenic acid in ethanol (B145695) and dilute it in the sodium phosphate buffer containing a small amount of Tween-20 to aid in solubilization.

  • Reaction Mixture: In a quartz cuvette, mix the sodium phosphate buffer and the α-linolenic acid substrate solution.

  • Initiate Reaction: Add the enzyme extract to the cuvette to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 234 nm over time. This increase corresponds to the formation of conjugated dienes in the hydroperoxy fatty acid product.

  • Calculation: Calculate the enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of the hydroperoxide product.

In Vitro Cell-Based Assays

To investigate the effects of this compound on mammalian cells, it must be complexed with a carrier protein like bovine serum albumin (BSA) to ensure its solubility and delivery in cell culture media.

Preparation of this compound-BSA Complex:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare a fatty acid-free BSA solution in serum-free cell culture medium.

  • Warm the BSA solution to 37°C.

  • Slowly add the this compound stock solution to the warm BSA solution while stirring.

  • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Sterile-filter the complex solution before adding it to cell cultures. A BSA-only solution should be used as a vehicle control.

Cytotoxicity Assay (MTT Assay):

  • Seed mammalian cells (e.g., cancer cell lines or immune cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound-BSA complex and the BSA vehicle control for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

This compound is a fascinating and important molecule in the realm of plant-pathogen interactions. Its biosynthesis via the lipoxygenase pathway and its direct antimicrobial effects establish it as a key component of the plant's defense arsenal. The quantitative data presented in this guide underscore its rapid and significant accumulation upon infection.

The most significant gap in our understanding of this compound is its function, or lack thereof, in mammalian systems. The hypothesized roles in modulating inflammation and cancer, based on the activities of its precursors and related fatty acids, are compelling but require direct experimental validation. The protocols detailed in this guide provide a framework for researchers and drug development professionals to undertake such investigations.

Future research should focus on:

  • Determining the precise IC50 values of this compound against a range of plant and human pathogens.

  • Screening this compound for its effects on various human cancer cell lines and primary immune cells.

  • Investigating the interaction of this compound with key signaling proteins such as NF-κB and PPARs.

  • Exploring the potential for synergistic effects with existing anti-inflammatory or anticancer drugs.

Elucidating the full spectrum of this compound's biological activities holds promise not only for agricultural applications but also for the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Colnelenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colnelenic acid is a divinyl ether fatty acid found in plants, playing a role in defense mechanisms against pathogens.[1][2][3] Its synthesis is of interest for studying plant physiology, developing novel antimicrobial agents, and as a standard for analytical purposes. This compound is produced from α-linolenic acid through a two-step enzymatic cascade involving linoleate (B1235992) 9S-lipoxygenase (9-LOX) and a specific divinyl ether synthase (DES).[1][2] This document provides a detailed protocol for the enzymatic synthesis of this compound, from the preparation of the hydroperoxide intermediate to the final purification of the target molecule.

Biochemical Pathway for this compound Synthesis

The enzymatic synthesis of this compound from α-linolenic acid proceeds via a two-step pathway. First, linoleate 9S-lipoxygenase (9-LOX) catalyzes the stereospecific dioxygenation of α-linolenic acid to form 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).[4][5] Subsequently, a divinyl ether synthase (DES) utilizes 9-HPOT as a substrate, catalyzing its dehydration and rearrangement to form this compound.[1][6]

This compound Synthesis Pathway cluster_0 Step 1: Hydroperoxidation cluster_1 Step 2: Divinyl Ether Formation a_linolenic α-Linolenic Acid hpod 9(S)-HPOT a_linolenic->hpod  Linoleate 9S-Lipoxygenase (9-LOX) + O₂ hpod_ref 9(S)-HPOT colnelenic This compound hpod_ref->colnelenic Divinyl Ether Synthase (DES) - H₂O

Figure 1: Enzymatic conversion of α-linolenic acid to this compound.

Experimental Workflow

The overall experimental process involves the preparation of enzymes, the sequential enzymatic reactions, and the final purification of the product. The workflow begins with the extraction and partial purification of the required enzymes, 9-LOX and DES, from plant sources. This is followed by the synthesis of the 9-HPOT intermediate, which is then used as the substrate for the final conversion to this compound.

Experimental Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Synthesis & Purification p1 Source Material (e.g., Maize Seeds, Potato Tubers) p2 Homogenization & Centrifugation p1->p2 p3 Partial Purification (e.g., pH precipitation, (NH₄)₂SO₄ fractionation) p2->p3 s1 Step 1: 9-HPOT Synthesis (α-Linolenic Acid + 9-LOX) p3->s1 9-LOX Enzyme s3 Step 2: this compound Synthesis (9-HPOT + DES) p3->s3 DES Enzyme s2 Intermediate Extraction s1->s2 s2->s3 s4 Product Extraction s3->s4 s5 Purification (SPE / HPLC) s4->s5 s6 Characterization (MS, NMR) s5->s6

Figure 2: Overall workflow for this compound synthesis and purification.

Data Presentation

This table summarizes the key components and an illustrative outcome of the enzymatic synthesis process. The quantitative data is provided as a representative example for experimental planning.

ParameterDescriptionIllustrative ValueReference
Initial Substrate α-Linolenic Acid100 µmol-
Enzyme 1 Linoleate 9S-Lipoxygenase (9-LOX) from Zea mays5 mg protein[5]
Intermediate 9(S)-HPOT75 µmol (75% yield)-
Enzyme 2 Divinyl Ether Synthase (DES) from Solanum tuberosum10 mg protein[1]
Final Product This compound45 µmol (60% yield from 9-HPOT)-
Overall Yield Molar conversion of α-Linolenic Acid to this compound45%-
In Vivo Ref. This compound accumulation in late blight-diseased potato leaves~24 nmol/g fresh weight[3]

Experimental Protocols

Part 1: Preparation of 9(S)-hydroperoxy-α-linolenic acid (9-HPOT)

This protocol is adapted from methods for producing 9-hydroperoxides using maize lipoxygenase.[5] Maize seed is a readily available source of 9-LOX and has low 13-LOX activity. A key step is the removal of competing allene (B1206475) oxide synthase (AOS) activity.

1.1. Materials and Reagents:

  • Maize (corn) seeds (Zea mays)

  • α-Linolenic acid

  • Sodium borate (B1201080) buffer (50 mM, pH 9.0)

  • Acetic acid (1 M)

  • Sodium hydroxide (B78521) (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Liquid nitrogen

1.2. Enzyme Preparation (Partial Purification of 9-LOX):

  • Grind 50 g of maize seeds to a fine powder using a cooled blender or mortar and pestle with liquid nitrogen.

  • Suspend the powder in 200 mL of cold 50 mM sodium borate buffer (pH 9.0).

  • Stir the suspension at 4°C for 30 minutes.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant. To inactivate the competing allene oxide synthase, adjust the pH of the supernatant to 4.5 with 1 M acetic acid.[5]

  • Incubate on ice for 15 minutes, during which a precipitate will form.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the precipitated proteins, including AOS.[5]

  • Carefully decant the supernatant and readjust the pH to 9.0 with 1 M NaOH. This supernatant contains the active 9-LOX and can be used directly.

1.3. Enzymatic Synthesis of 9-HPOT:

  • Prepare the substrate by dissolving α-linolenic acid in a minimal amount of ethanol (B145695) and then dispersing it in 100 mL of 50 mM sodium borate buffer (pH 9.0) to a final concentration of 1 mM.

  • Add the 9-LOX enzyme preparation from step 1.2 to the substrate solution.

  • Incubate the reaction mixture at room temperature (approx. 25°C) with gentle stirring and exposure to air (oxygen is a required substrate) for 30-60 minutes.

  • Monitor the reaction progress by observing the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide.

1.4. Extraction and Purification of 9-HPOT:

  • Stop the reaction by acidifying the mixture to pH 3.5-4.0 with 1 M acetic acid.

  • Extract the lipids twice with an equal volume of diethyl ether.

  • Pool the organic phases, wash with a small volume of brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen. The resulting residue is crude 9-HPOT, which can be used directly in the next step or further purified by silica (B1680970) gel chromatography if necessary.

Part 2: Enzymatic Synthesis of this compound

This protocol uses the 9-HPOT prepared in Part 1 as a substrate for a crude or partially purified divinyl ether synthase (DES) from a source like potato tubers.[1]

2.1. Materials and Reagents:

  • Crude 9-HPOT (from Part 1)

  • Potato tubers (Solanum tuberosum)

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • EDTA

  • Polyvinylpolypyrrolidone (PVPP)

  • Ethyl acetate

2.2. Enzyme Preparation (Crude DES Extract):

  • Wash and peel 100 g of potato tubers.

  • Cut the tubers into small pieces and homogenize in 200 mL of ice-cold 100 mM phosphate buffer (pH 7.0) containing 1 mM EDTA and 2% (w/v) PVPP.

  • Filter the homogenate through several layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

  • The resulting supernatant contains the crude DES activity and can be used for the synthesis.

2.3. Enzymatic Synthesis of this compound:

  • Dissolve the crude 9-HPOT from Part 1 in a minimal amount of ethanol and add it to the crude DES enzyme preparation to a final concentration of 100-200 µM.

  • Incubate the reaction at room temperature (approx. 25°C) for 15-30 minutes with gentle stirring.

  • Monitor the depletion of the 9-HPOT substrate using thin-layer chromatography (TLC) or by observing the decrease in absorbance at 234 nm.

Part 3: Purification of this compound

This protocol provides a general method for the purification of the final product.

3.1. Materials and Reagents:

  • Reaction mixture from Part 2

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol (B129727)

  • Acetonitrile

  • Water

  • Acetic acid

  • HPLC system with a C18 column

3.2. Extraction:

  • Stop the reaction by acidifying the mixture to pH 3.5-4.0.

  • Extract the lipids twice with an equal volume of ethyl acetate.

  • Pool the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure or a stream of nitrogen.

3.3. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Dissolve the crude extract in a minimal volume of methanol/water (80:20, v/v) and load it onto the cartridge.

  • Wash the cartridge with a less polar solvent mixture (e.g., methanol/water 80:20) to remove highly polar impurities.

  • Elute the this compound with a more non-polar solvent, such as pure methanol or acetonitrile.

3.4. High-Performance Liquid Chromatography (HPLC):

  • For final purification, subject the SPE-purified fraction to reverse-phase HPLC on a C18 column.

  • Use a mobile phase gradient of acetonitrile/water containing 0.1% acetic acid.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) to collect the peak corresponding to this compound.

  • Confirm the identity and purity of the final product using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Application Notes and Protocols for the Extraction of Colnelenic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid is a specialized fatty acid belonging to the divinyl ether class of oxylipins. Found in certain plant species, notably potatoes (Solanum tuberosum), it is synthesized from α-linolenic acid via the 9-lipoxygenase pathway and is implicated in plant defense mechanisms against pathogens.[1] Its unique chemical structure and biological activity make it a compound of interest for researchers in various fields, including plant biology, pathology, and drug development.

These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from plant material, primarily focusing on potato tubers and leaves. The methodologies described are based on established solvent extraction techniques and include subsequent analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for obtaining high yields and purity of this compound. While specific comparative studies for this compound are limited, the following table summarizes typical recovery rates for different extraction methods used for organic acids and lipids from biological matrices, which can serve as a general guideline.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Principle Partitioning of the analyte between two immiscible liquid phases based on differential solubility.Adsorption of the analyte onto a solid sorbent, followed by selective elution.Use of a supercritical fluid (e.g., CO2) as a highly selective and tunable solvent.
Mean Recovery ~77.4% for urinary organic acids.[2]~84.1% for urinary organic acids.[2]Potentially higher recoveries than SPE, though specific data for this compound is limited.
Purity of Extract Can be lower due to co-extraction of other lipid-soluble compounds.Generally high, as the sorbent can be chosen for high selectivity, and washing steps remove impurities.Very high purity, as the selectivity of the supercritical fluid can be finely tuned.
Extraction Time 1-2 hours.30-60 minutes.Varies depending on the system and matrix.
Solvent Consumption High.Low to Moderate.Low (CO2 is recycled).
Cost Lower initial equipment cost, but ongoing solvent and disposal costs can be high.Moderate initial investment for cartridges and manifolds. Can be cost-effective for high-throughput applications.High initial equipment cost, but lower operating costs due to solvent recycling.
Key Advantages Well-established and effective for a wide range of lipids.High recovery, good reproducibility, and potential for automation.Environmentally friendly, high purity extracts, and tunable selectivity.
Key Disadvantages Use of potentially toxic chlorinated solvents, labor-intensive.Can be more expensive per sample than LLE, and method development may be required.High initial investment.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Potato Tubers

This protocol is adapted from a method for the extraction of oxylipins, including this compound, from potato tubers.[3]

Materials:

  • Potato tubers

  • Liquid nitrogen

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Diazomethane (B1218177) (for derivatization to FAMEs for GC-MS analysis - Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood by trained personnel only. )

  • Glassware: mortar and pestle, beakers, filtration funnel, round-bottom flask, vials.

Procedure:

  • Sample Preparation:

    • Wash and peel the potato tubers.

    • Cut the tubers into small pieces and freeze them in liquid nitrogen.

    • Grind the frozen potato tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh 25 g of the frozen potato tuber powder.

    • Add 75 ml of diethyl ether to the powder and stir at room temperature for 10 minutes.

    • Separate the organic phase by decantation or filtration.

    • Repeat the extraction of the potato powder with another 75 ml of diethyl ether.

    • Pool the diethyl ether extracts.

  • Drying and Concentration:

    • Filter the pooled extract through anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Derivatization (for GC-MS analysis):

    • Redissolve the dried extract in 1.5 ml of diethyl ether.

    • For analysis by GC-MS, the extract needs to be derivatized to its methyl ester (Fatty Acid Methyl Ester - FAME). Add 2 ml of a freshly prepared solution of diazomethane in diethyl ether to the extract at 0°C and let the reaction proceed for 10 minutes.

    • Safety Note: Always follow established safety protocols for handling diazomethane.

    • Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

    • Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: Analysis of this compound by GC-MS

This protocol provides general parameters for the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or a polar cyano-column for better separation of isomers.[4][5]

  • Injection: 1 µL, splitless or split (e.g., 1:50), injector temperature 250°C.[4]

  • Carrier Gas: Helium at a constant flow of 1 ml/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: 30°C/min to 160°C.

    • Ramp 2: 2°C/min to 300°C.[4]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-550.

    • Identification of this compound methyl ester can be based on its characteristic mass spectrum and retention time compared to a standard if available.

Protocol 3: Analysis of this compound by HPLC

This protocol provides a general framework for the analysis of underivatized fatty acids by High-Performance Liquid Chromatography.

Instrumentation and Conditions:

  • HPLC System: With a binary gradient pump and a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to adjust pH to 2.5) is commonly used for the separation of fatty acids.[6]

  • Flow Rate: 1.0 - 2.0 ml/min.[6]

  • Detection: UV detection at 210 nm for general fatty acids.[6] For conjugated systems like in some divinyl ethers, a PDA detector scanning a wider range can be beneficial.

  • Sample Preparation: The dried extract from Protocol 1 can be redissolved in the initial mobile phase for injection. Derivatization is generally not required for HPLC analysis of free fatty acids.[7]

Mandatory Visualizations

This compound Biosynthesis Pathway

Colnelenic_Acid_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Linolenic_Acid α-Linolenic Acid (18:3) 9-HPOT 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT) Linolenic_Acid->9-HPOT 9-Lipoxygenase (9-LOX) Colnelenic_Acid This compound 9-HPOT->Colnelenic_Acid Divinyl Ether Synthase (DES)

Caption: Biosynthesis of this compound from α-linolenic acid in plants.

General Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_analysis Analysis Plant_Material Plant Material (e.g., Potato Tubers) Homogenization Homogenization (in Liquid N2) Plant_Material->Homogenization Extraction Solvent Extraction (e.g., Diethyl Ether) Homogenization->Extraction Filtration_Drying Filtration & Drying (Anhydrous Na2SO4) Extraction->Filtration_Drying Concentration Concentration (Rotary Evaporation) Filtration_Drying->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Derivatization Derivatization (to FAMEs) Crude_Extract->Derivatization HPLC HPLC Analysis Crude_Extract->HPLC GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: General workflow for extraction and analysis of this compound.

Stability and Storage Considerations

This compound, being a polyunsaturated fatty acid, is susceptible to oxidation.[8] It is crucial to handle samples promptly and at low temperatures to minimize degradation. The use of antioxidants during extraction has been shown to inhibit the degradation of similar compounds.[9] Extracts should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to prevent oxidation.[10] Exposure to light should also be minimized as it can promote degradation of polyunsaturated fatty acids.[11]

References

Application Notes and Protocols for HPLC Analysis of Colnelenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid is a divinyl ether fatty acid synthesized in plants from α-linolenic acid via the lipoxygenase (LOX) pathway. As an important oxylipin, it plays a significant role in plant defense mechanisms against pathogens. Accurate quantification of this compound is crucial for research in plant pathology, drug discovery from natural products, and understanding lipid-mediated signaling pathways. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of fatty acids and their derivatives. This document provides detailed protocols and application notes for the analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Tissue

This protocol describes the extraction of total lipids, including this compound, from plant leaves.

Materials:

  • Fresh or frozen plant tissue (e.g., potato or tomato leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Harvest and immediately freeze 1-2 g of plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass centrifuge tube.

  • Add 10 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

  • Incubate the mixture for 1 hour at room temperature with occasional vortexing to ensure complete extraction.

  • Add 3 mL of chloroform and vortex for 30 seconds.

  • Add 3 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

  • Centrifuge the mixture at 3,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Re-dissolve the lipid extract in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., acetonitrile/water mixture) for analysis.

  • Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

Saponification and Derivatization (Optional, for improved sensitivity)

For enhanced UV detection, fatty acids can be derivatized. This protocol describes saponification to release free fatty acids followed by derivatization.

Materials:

  • Lipid extract from Protocol 1

  • 2 M KOH in methanol

  • 6 M HCl

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., 2,4'-dibromoacetophenone)

  • Triethylamine

  • Acetonitrile

Procedure:

  • To the dried lipid extract, add 2 mL of 2 M KOH in methanol.

  • Incubate at 60°C for 1 hour to saponify the lipids.

  • Cool the solution to room temperature and add 2 mL of deionized water.

  • Acidify the mixture to pH 2-3 with 6 M HCl.

  • Extract the free fatty acids by adding 3 mL of dichloromethane, vortexing, and collecting the lower organic layer. Repeat the extraction twice.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness.

  • For derivatization, re-dissolve the fatty acid residue in 200 µL of acetonitrile. Add 50 µL of the derivatizing agent solution and 20 µL of triethylamine.

  • Heat the mixture at 80°C for 20 minutes.

  • Cool to room temperature and dilute with the HPLC mobile phase for analysis.

HPLC Method for this compound Analysis

This section provides a representative reversed-phase HPLC method for the separation and quantification of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1% Acetic Acid
Gradient 70% A to 100% A over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 234 nm[1][2]

Rationale for Parameter Selection:

  • C18 Column: Provides excellent separation of hydrophobic molecules like fatty acids based on their chain length and degree of unsaturation.[3][4]

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reversed-phase chromatography of fatty acids. The addition of a small amount of acid (e.g., acetic acid) helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks.

  • Gradient Elution: Allows for the separation of a wide range of fatty acids with different polarities that may be present in a complex biological extract.

  • UV Detection at 234 nm: this compound, being a divinyl ether fatty acid, contains conjugated double bonds. Conjugated dienes typically exhibit strong UV absorbance around 234 nm.[1][2]

Data Presentation

The following table summarizes typical parameters for the HPLC analysis of C18 fatty acids, which can be adapted for this compound.

ParameterRecommended Range/ValueReference
Column Type Reversed-Phase C18[3][4]
Column Dimensions 150-250 mm length, 4.6 mm I.D.General HPLC practice
Particle Size 3-5 µmGeneral HPLC practice
Mobile Phase Acetonitrile/Water or Methanol/Water[3]
Modifier 0.05-0.1% Acetic Acid or Formic AcidGeneral HPLC practice
Flow Rate 0.8-1.2 mL/minGeneral HPLC practice
Column Temperature 25-40°CGeneral HPLC practice
Detection UV at ~234 nm[1][2]
Injection Volume 10-50 µLGeneral HPLC practice

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_tissue Plant Tissue extraction Lipid Extraction (Chloroform:Methanol) plant_tissue->extraction saponification Saponification (Optional) (KOH/Methanol) extraction->saponification hplc_injection HPLC Injection extraction->hplc_injection Direct Analysis derivatization Derivatization (Optional) (e.g., Dromoacetophenone) saponification->derivatization derivatization->hplc_injection rp_column Reversed-Phase C18 Column hplc_injection->rp_column uv_detection UV Detection (234 nm) rp_column->uv_detection data_analysis Data Analysis (Quantification) uv_detection->data_analysis

Figure 1. Experimental workflow for HPLC analysis of this compound.
Putative Signaling Pathway of this compound in Plant Defense

This compound is synthesized from α-linolenic acid through the 9-lipoxygenase (9-LOX) pathway and is known to be involved in plant defense responses, exhibiting antifungal properties. The exact downstream signaling cascade is still under investigation, but a putative pathway can be proposed based on general oxylipin signaling.

signaling_pathway cluster_biosynthesis Biosynthesis cluster_signaling Putative Downstream Signaling cluster_response Cellular Response alpha_linolenic_acid α-Linolenic Acid (in membrane lipids) lipase Lipase free_alpha_linolenic_acid Free α-Linolenic Acid alpha_linolenic_acid->free_alpha_linolenic_acid Lipase hydroperoxide 9-Hydroperoxyoctadecatrienoic Acid (9-HPOT) free_alpha_linolenic_acid->hydroperoxide 9-LOX nine_lox 9-Lipoxygenase (9-LOX) colnelenic_acid This compound hydroperoxide->colnelenic_acid DES des Divinyl Ether Synthase (DES) receptor Putative Receptor (e.g., G-protein coupled receptor) colnelenic_acid->receptor Signal Perception antifungal_compounds Antifungal Activity colnelenic_acid->antifungal_compounds Direct Effect second_messengers Second Messengers (e.g., Ca²⁺, ROS) receptor->second_messengers mapk_cascade MAP Kinase Cascade second_messengers->mapk_cascade transcription_factors Transcription Factors (e.g., WRKY, MYB) mapk_cascade->transcription_factors gene_expression Defense Gene Expression (e.g., PR proteins, phytoalexin biosynthesis) transcription_factors->gene_expression cell_wall Cell Wall Reinforcement gene_expression->cell_wall pathogen_resistance Pathogen Resistance cell_wall->pathogen_resistance antifungal_compounds->pathogen_resistance

Figure 2. Putative signaling pathway of this compound in plant defense.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the HPLC analysis of this compound. While a specific, universally validated method for this compound is not yet established in the literature, the outlined reversed-phase HPLC method serves as an excellent starting point for method development and validation. The provided workflow and putative signaling pathway diagrams offer a visual representation of the experimental process and the biological context of this compound, aiding researchers in their study of this important plant oxylipin. Further research is needed to fully elucidate the specific downstream signaling components of the this compound pathway in plant immunity.

References

Application Notes and Protocols for the Quantification of Colnelenic Acid Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid is a specialized oxylipin, a family of oxidized fatty acids, found in certain plant species. It is synthesized from linolenic acid via the lipoxygenase and divinyl ether synthase pathway. Emerging research suggests that this compound plays a significant role in plant defense mechanisms against pathogens.[1][2] Accurate and sensitive quantification of this compound is crucial for understanding its physiological functions, elucidating its mechanism of action, and exploring its potential applications in agriculture and medicine. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

Quantitative analysis of this compound is typically performed using a calibration curve generated from a certified standard. The concentration of this compound in unknown samples is then determined by interpolating their response against this curve. The results are often expressed as nanograms per gram (ng/g) or picomoles per milligram (pmol/mg) of tissue. Below are example tables summarizing quantitative data that could be obtained from such experiments.

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterRecommended Setting
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile/Methanol (e.g., 80:15 v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 291.2 [M-H]⁻ (for this compound)
Product Ions (Q3) To be determined empirically. Likely fragments would result from cleavage of the ether bond and fragmentation of the fatty acid chain.
Collision Energy (CE) To be optimized for each transition.
Internal Standard Deuterated analog (e.g., d4-Linoleic Acid) or a structurally similar oxylipin not present in the sample.

Table 2: Example Quantification of this compound in Plant Tissue Following Pathogen Inoculation

Sample IDTreatmentTime Post-Inoculation (hours)This compound Concentration (ng/g fresh weight) ± SD
1Control2415.2 ± 2.1
2Pathogen A24128.6 ± 15.3
3Control4818.5 ± 3.0
4Pathogen A48254.1 ± 28.9
5Pathogen B2445.7 ± 5.5
6Pathogen B4898.3 ± 11.2

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Tissue

This protocol describes the extraction of oxylipins, including this compound, from plant tissues.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Isopropanol/Ethyl Acetate (1:3, v/v) with 0.1% acetic acid

  • Internal standard solution (e.g., d4-Linoleic Acid at 10 ng/mL)

  • Centrifuge tubes (e.g., 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent: Methanol/Water (50:50, v/v)

Procedure:

  • Weigh approximately 100 mg of fresh or frozen plant tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a 15 mL centrifuge tube.

  • Add 10 µL of the internal standard solution to the tube.

  • Add 5 mL of the extraction solvent to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the general conditions for the analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Set the mass spectrometer to operate in negative ESI mode.

  • Develop a Multiple Reaction Monitoring (MRM) method. The precursor ion for this compound will be its deprotonated molecule [M-H]⁻ at m/z 291.2.

  • Note on Product Ions: Specific product ions for this compound must be determined by infusing a standard and performing a product ion scan. Based on the structure, characteristic fragments would likely arise from the cleavage of the divinyl ether bond and subsequent fragmentation of the hydrocarbon chains.

  • Optimize the collision energy for each MRM transition to achieve the highest signal intensity.

  • Inject the prepared samples and standards onto the LC-MS/MS system.

  • Acquire data using the developed MRM method.

  • Process the data using the instrument's software to integrate peak areas and perform quantification based on the calibration curve.

Mandatory Visualizations

Signaling Pathway

Colnelenic_Acid_Biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Linolenic_Acid α-Linolenic Acid (in membrane lipids) Free_Linolenic_Acid Free α-Linolenic Acid Linolenic_Acid->Free_Linolenic_Acid Lipase 9_HPOT 9(S)-Hydroperoxy- octadecatrienoic Acid (9-HPOT) Free_Linolenic_Acid->9_HPOT 9-Lipoxygenase (9-LOX) Colnelenic_Acid This compound 9_HPOT->Colnelenic_Acid Divinyl Ether Synthase (DES) Pathogen_Response Plant Defense Responses (e.g., antimicrobial activity) Colnelenic_Acid->Pathogen_Response Pathogen_Attack Pathogen Attack (Elicitors) 9-LOX 9-LOX Pathogen_Attack->9-LOX Induces

Caption: Biosynthesis of this compound in Response to Pathogen Attack.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Plant Tissue Collection (e.g., leaves, roots) Homogenization 2. Cryogenic Homogenization Sample_Collection->Homogenization Extraction 3. Solvent Extraction with Internal Standard Homogenization->Extraction Purification 4. Solid Phase Extraction (SPE) (Optional, for cleaner samples) Extraction->Purification Concentration 5. Evaporation and Reconstitution Purification->Concentration LC_Separation 6. Chromatographic Separation (C18 Reverse Phase) Concentration->LC_Separation Ionization 7. Electrospray Ionization (ESI-) LC_Separation->Ionization MS_Detection 8. Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Quantification 9. Peak Integration and Quantification MS_Detection->Quantification Reporting 10. Data Reporting and Interpretation Quantification->Reporting

Caption: General Workflow for this compound Quantification.

References

Application Notes and Protocols for the Derivatization of Colnelenic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid is a specialized C18 divinyl ether fatty acid found in certain plants, notably within the Solanaceae family.[1] It is synthesized from α-linolenic acid through the lipoxygenase (LOX) pathway and has been identified as a key player in plant defense mechanisms against pathogens.[1][2][3] The analysis of this compound is crucial for understanding plant-pathogen interactions and for the potential development of novel disease-resistance strategies in agriculture. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of fatty acids, but due to the low volatility of free fatty acids, a derivatization step is mandatory to convert them into more volatile esters.[4]

This document provides detailed protocols for the two most common derivatization techniques for fatty acids, including this compound, for GC-MS analysis: Fatty Acid Methyl Esterification (FAME) and Silylation (TMS Esterification) .

Signaling Pathway of this compound in Plant Defense

This compound is an oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In response to pathogen attack, the plant initiates a defense cascade starting with the release of α-linolenic acid from membrane lipids. This is followed by enzymatic conversion to this compound, which then acts as an antimicrobial compound.

Colnelenic_Acid_Pathway Biosynthesis of this compound in Plant Defense cluster_0 Cellular Response to Pathogen Pathogen_Attack Pathogen Attack (e.g., Phytophthora infestans) Membrane_Lipids Membrane Lipids Pathogen_Attack->Membrane_Lipids triggers release of alpha_Linolenic_Acid α-Linolenic Acid Membrane_Lipids->alpha_Linolenic_Acid a-Linolenic Acid 9_HPOTE 9(S)-Hydroperoxyoctadecatrienoic Acid (9-HPOTE) alpha_Linolenic_Acid->9_HPOTE 9-Lipoxygenase (9-LOX) Colnelenic_Acid This compound 9_HPOTE->Colnelenic_Acid Divinyl Ether Synthase (DES) Plant_Defense Enhanced Plant Defense (Antimicrobial Activity) Colnelenic_Acid->Plant_Defense

Caption: Biosynthesis pathway of this compound in response to pathogen attack.

Experimental Protocols

Prior to derivatization, lipids containing this compound must be extracted from the biological matrix. A common and effective method is the Folch extraction.

Lipid Extraction (Folch Method)
  • Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen. The resulting lipid extract is now ready for derivatization.

Protocol 1: Fatty Acid Methyl Esterification (FAME) with Boron Trifluoride-Methanol

This is a widely used method for the esterification of fatty acids.

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS vials

Procedure:

  • Add 1-2 mL of 14% BF₃-methanol to the dried lipid extract in a screw-capped glass tube.

  • Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to aid phase separation.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane solution to a GC-MS vial for analysis.

Protocol 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation converts the carboxylic acid group to a less polar trimethylsilyl (B98337) (TMS) ester. This method is particularly useful for compounds that may be sensitive to the acidic conditions of FAME preparation.

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Hexane

  • GC-MS vials

Procedure:

  • Dissolve the dried lipid extract in 100 µL of anhydrous pyridine in a GC-MS vial.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS. If dilution is required, use hexane.

Data Presentation

The choice of derivatization method can influence the recovery and reproducibility of the analysis. The following tables summarize reported performance data for common fatty acid derivatization methods.

Disclaimer: The following data is based on studies of general fatty acids. Specific quantitative data for the derivatization of this compound is not widely available and may differ due to its unique divinyl ether structure. Method optimization is recommended for the highest accuracy.

Table 1: Comparison of Recovery and Reproducibility for FAME Derivatization Methods. [5][6]

Derivatization MethodAnalyte ClassAverage Recovery (%)Relative Standard Deviation (RSD, %)
Base-catalyzed (KOCH₃) followed by Acid-catalyzed (HCl)Unsaturated Fatty Acids84 - 112< 15
Base-catalyzed (KOCH₃) followed by TMS-DiazomethaneUnsaturated Fatty Acids90 - 106< 6

Table 2: General Performance of Silylation for Fatty Acid Analysis.

Derivatization ReagentAnalyte ClassDerivatization EfficiencyNotes
BSTFA + 1% TMCSGeneral Fatty AcidsGenerally high, but matrix effects can occur.[7]Can also derivatize other functional groups.[8]

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of fatty acid derivatives. Optimization may be required based on the specific instrument and column used.

Table 3: Example GC-MS Parameters for FAME Analysis. [9][10]

ParameterSetting
Gas Chromatograph
ColumnDB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program50°C hold for 1 min, ramp to 175°C at 25°C/min, then ramp to 230°C at 4°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-550

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

Derivatization_Workflow General Workflow for this compound Derivatization and GC-MS Analysis cluster_1 Sample Preparation and Analysis Sample Biological Sample (e.g., Plant Leaf Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization Extraction->Derivatization FAME FAME Protocol (BF3-Methanol) Derivatization->FAME TMS Silylation Protocol (BSTFA) Derivatization->TMS GCMS_Analysis GC-MS Analysis FAME->GCMS_Analysis TMS->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

The derivatization of this compound is a critical step for its accurate quantification by GC-MS. Both FAME and silylation protocols are effective, and the choice of method may depend on sample complexity and laboratory resources. The protocols and data presented here provide a comprehensive guide for researchers in the fields of plant science, biochemistry, and drug development to successfully analyze this important signaling molecule.

References

Application Notes and Protocols for the Solid-Phase Extraction of Colnelenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid is a C18 polyunsaturated fatty acid belonging to the family of oxylipins, which are oxygenated fatty acids involved in various physiological and pathological processes in plants.[1] Specifically, it is a divinyl ether fatty acid synthesized from linoleic acid via the lipoxygenase (LOX) pathway, particularly in response to pathogen attack in plants like potatoes.[1] Its role in plant defense mechanisms makes it a molecule of interest for researchers in agriculture and plant biology. Furthermore, as an oxylipin, it may have potential applications in drug development due to the diverse biological activities of this class of molecules.

Solid-phase extraction (SPE) is a widely used technique for the selective isolation and purification of analytes from complex matrices.[2][3] This document provides detailed application notes and protocols for the extraction of this compound from plant tissues using three common SPE modalities: Reversed-Phase, Anion-Exchange, and Mixed-Mode SPE.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is crucial for developing an effective SPE method.

PropertyValueReference
Molecular Formula C₁₈H₂₈O₃[1]
Structure C18 polyunsaturated fatty acid with a divinyl ether group[1]
Predicted pKa ~4.77N/A
Polarity Moderately polar due to the carboxylic acid group, but also possesses significant non-polar character from the long hydrocarbon chain.N/A

Recommended Solid-Phase Extraction (SPE) Protocols

The selection of the appropriate SPE sorbent and protocol depends on the sample matrix and the desired purity of the final extract. Below are recommended starting protocols for Reversed-Phase, Anion-Exchange, and Mixed-Mode SPE for the extraction of this compound from plant tissues.

Protocol 1: Reversed-Phase SPE (C18)

Reversed-phase SPE is a common choice for the extraction of moderately polar to non-polar compounds from aqueous matrices. The C18 stationary phase retains analytes through hydrophobic interactions.

Experimental Protocol:

  • Sample Pre-treatment:

    • Homogenize 1 gram of fresh plant tissue in a suitable solvent (e.g., methanol (B129727) or an ethyl acetate/hexane (B92381) mixture).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the extract in 1 mL of the loading buffer (e.g., 10% methanol in water, acidified to pH < 4 with formic acid). Acidification ensures that the carboxylic acid group of this compound is protonated, increasing its hydrophobicity and retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned C18 cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol or ethyl acetate.

    • Collect the eluate and evaporate the solvent under nitrogen.

    • Reconstitute the purified extract in a suitable solvent for downstream analysis (e.g., mobile phase for LC-MS).

Protocol 2: Anion-Exchange SPE

Anion-exchange SPE is suitable for the selective isolation of acidic compounds like this compound. The positively charged stationary phase retains the deprotonated carboxylic acid group.

Experimental Protocol:

  • Sample Pre-treatment:

    • Homogenize 1 gram of fresh plant tissue in a suitable solvent.

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent and reconstitute the extract in 1 mL of a low-ionic-strength buffer at a pH of approximately 6.8 (two pH units above the pKa of this compound to ensure it is deprotonated).

  • SPE Cartridge Conditioning:

    • Condition a strong anion-exchange (SAX) or weak anion-exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of the loading buffer.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of the loading buffer to remove neutral and basic interferences.

    • A subsequent wash with a mild organic solvent (e.g., 5% methanol in the loading buffer) can be performed to remove non-polar interferences.

  • Elution:

    • Elute the this compound by disrupting the ionic interaction. This can be achieved by:

      • Using a buffer with a pH below the pKa of this compound (e.g., pH < 2.8) to protonate the carboxylic acid group.

      • Using a high-ionic-strength buffer to outcompete the analyte for binding sites.

      • Using an acidified organic solvent (e.g., 2% formic acid in methanol).

    • Collect the eluate, evaporate the solvent, and reconstitute for analysis.

Protocol 3: Mixed-Mode SPE (Reversed-Phase and Anion-Exchange)

Mixed-mode SPE combines the retention mechanisms of both reversed-phase and ion-exchange chromatography, offering enhanced selectivity and sample cleanup.[2][3]

Experimental Protocol:

  • Sample Pre-treatment:

    • Follow the sample pre-treatment protocol for Anion-Exchange SPE.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (containing both C18 and anion-exchange functionalities) with 5 mL of methanol, followed by 5 mL of the loading buffer (pH ~6.8).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Step 1 (Polar Interferences): Wash with 5 mL of the loading buffer.

    • Step 2 (Non-polar Interferences): Wash with 5 mL of a moderately non-polar solvent (e.g., hexane or dichloromethane) to remove lipids and other hydrophobic compounds.

    • Step 3 (Weakly Acidic Interferences): Wash with a buffer of intermediate pH if necessary.

  • Elution:

    • Elute the this compound using an acidified organic solvent (e.g., 2% formic acid in methanol), which will disrupt both the hydrophobic and ionic interactions.

    • Collect the eluate, evaporate the solvent, and reconstitute for analysis.

Quantitative Data Summary

Due to the limited availability of specific quantitative recovery data for this compound, the following tables present representative recovery rates for oxylipins and other polyunsaturated fatty acids from plant and biological matrices using the described SPE methods. These values can be used as a general guideline for method development and optimization.

Table 1: Representative Recovery Rates for Reversed-Phase (C18) SPE

Analyte ClassMatrixRecovery (%)Reference
OxylipinsPlant Tissue80 - 95[2]
Free Fatty AcidsPlant Oils> 90N/A
Polyunsaturated Fatty AcidsBiological Fluids85 - 100N/A

Table 2: Representative Recovery Rates for Anion-Exchange SPE

Analyte ClassMatrixRecovery (%)Reference
Acidic OxylipinsBiological Fluids> 70[3]
Free Fatty AcidsPlant Tissue80 - 95N/A
Acidic LipidsPlant Extracts> 85N/A

Table 3: Representative Recovery Rates for Mixed-Mode SPE

Analyte ClassMatrixRecovery (%)Reference
Oxylipins (Acidic)Biological Fluids> 90[3]
Acidic PharmaceuticalsBiological Fluids> 90
Diverse Fatty AcidsPlant Extracts85 - 100N/A

Experimental Workflows and Signaling Pathways

Experimental Workflow for SPE

The general workflow for solid-phase extraction is a multi-step process designed to isolate the analyte of interest from a complex sample matrix.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Homogenization Homogenization (Plant Tissue) Centrifugation Centrifugation Homogenization->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Loading Buffer Evaporation->Reconstitution Conditioning Cartridge Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Final_Evaporation Solvent Evaporation Elution->Final_Evaporation Final_Reconstitution Reconstitution Final_Evaporation->Final_Reconstitution Analysis LC-MS/GC-MS Final_Reconstitution->Analysis

Caption: General experimental workflow for the solid-phase extraction of this compound.

Biosynthesis and Putative Signaling Pathway of this compound

This compound is synthesized from linoleic acid through the lipoxygenase (LOX) pathway and is known to be involved in plant defense responses. While its exact downstream signaling cascade is still under investigation, a putative pathway can be proposed based on the known roles of other oxylipins in plant immunity.

Colnelenic_Acid_Pathway cluster_biosynthesis Biosynthesis cluster_degradation Degradation cluster_signaling Putative Downstream Signaling Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) Linoleic_Acid->LOX Hydroperoxide 9-Hydroperoxy- octadecadienoic Acid LOX->Hydroperoxide DES Divinyl Ether Synthase Hydroperoxide->DES Colnelenic_Acid This compound DES->Colnelenic_Acid Degradation_Enzymes Degradation Enzymes Colnelenic_Acid->Degradation_Enzymes Receptor Membrane Receptor (?) Colnelenic_Acid->Receptor Carbonyls C8 & C9 Carbonyl Fragments Degradation_Enzymes->Carbonyls MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors Defense_Genes Expression of Defense Genes Transcription_Factors->Defense_Genes Antimicrobial_Compounds Synthesis of Antimicrobial Compounds Defense_Genes->Antimicrobial_Compounds

Caption: Biosynthesis and putative signaling pathway of this compound in plant defense.

Conclusion

The solid-phase extraction protocols outlined in this document provide a robust starting point for the isolation and purification of this compound from plant matrices. The choice of SPE modality—Reversed-Phase, Anion-Exchange, or Mixed-Mode—will depend on the specific requirements of the research, including sample complexity and desired final purity. While specific quantitative recovery data for this compound is limited, the provided representative data for similar compounds can guide method optimization. Further investigation into the downstream signaling pathways of this compound will undoubtedly reveal more about its precise role in plant biology and its potential for broader applications.

References

Application Notes and Protocols: In Vitro Bioassays for Colnelenic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid is a divinyl ether fatty acid derived from the lipoxygenase pathway of linolenic acid metabolism, primarily identified in plants like potatoes where it plays a role in defense mechanisms.[1][2] While research on the specific biological activities of this compound in mammalian systems is nascent, its structural similarity to other bioactive fatty acids, such as linoleic acid and various polyunsaturated fatty acids (PUFAs), suggests potential therapeutic applications. This document provides detailed protocols for a panel of in vitro bioassays to investigate the anti-inflammatory, anti-cancer, and wound-healing properties of this compound. The methodologies presented are based on established and widely used assays for analogous fatty acids and serve as a robust starting point for characterizing the bioactivity of this compound.

I. Anti-Inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Fatty acid metabolites are known to be potent modulators of inflammatory pathways. The following assays are designed to evaluate the potential of this compound to mitigate inflammatory responses in vitro.

A. Inhibition of Nitric Oxide (NO) Production in Macrophages

Rationale: Macrophages activated by inflammatory stimuli, such as lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The inhibition of NO production is a common indicator of anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite (B80452) should be generated to quantify nitrite concentrations.

B. Measurement of Pro-Inflammatory Cytokine Production

Rationale: The production of pro-inflammatory cytokines like TNF-α and IL-6 is a hallmark of inflammation. Quantifying the effect of this compound on the secretion of these cytokines provides insight into its immunomodulatory effects.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-5 as described in the NO inhibition assay.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1000 rpm for 10 minutes to pellet the cells.

  • ELISA:

    • Collect the supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).

  • Data Analysis: Determine the concentrations of TNF-α and IL-6 from the standard curve provided in the ELISA kit. Calculate the percentage of cytokine inhibition for each concentration of this compound.

C. Inhibition of Cyclooxygenase (COX) Enzymes

Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Assessing the inhibitory effect of this compound on COX activity can elucidate a specific mechanism of its anti-inflammatory action.

Experimental Protocol:

  • Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). These assays typically measure the peroxidase activity of COX enzymes.

  • Procedure: Follow the manufacturer's protocol. Generally, this involves:

    • Incubating the purified COX-1 or COX-2 enzyme with a heme cofactor.

    • Adding various concentrations of this compound.

    • Initiating the reaction by adding arachidonic acid and a colorimetric substrate.

    • Monitoring the absorbance change at the specified wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.

Quantitative Data Summary for Anti-Inflammatory Assays
AssayCell LineTest CompoundConcentrationResult (e.g., % Inhibition, IC50)
NO ProductionRAW 264.7This compound(User Defined)(User Data)
TNF-α SecretionRAW 264.7This compound(User Defined)(User Data)
IL-6 SecretionRAW 264.7This compound(User Defined)(User Data)
COX-1 Inhibition(Enzyme Assay)This compound(User Defined)(User Data)
COX-2 Inhibition(Enzyme Assay)This compound(User Defined)(User Data)

II. Anti-Cancer Activity

The potential of fatty acids and their derivatives to influence cancer cell proliferation and survival is an active area of research.[3][4] The following in vitro assays are fundamental for evaluating the anti-cancer properties of this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to screen for the cytotoxic effects of compounds on cancer cells.[4]

Experimental Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in their respective recommended media.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

B. Cell Proliferation Assay (BrdU Incorporation)

Rationale: This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of replicating cells. It provides a direct measure of cell proliferation.

Experimental Protocol:

  • Assay Principle: Utilize a commercially available BrdU cell proliferation assay kit (e.g., Roche, Millipore).

  • Procedure:

    • Seed and treat the cells with this compound as described for the MTT assay.

    • During the final 2-4 hours of incubation, add the BrdU labeling solution to the wells.

    • Fix the cells and incubate with an anti-BrdU antibody conjugated to a peroxidase enzyme.

    • Add the substrate and measure the colorimetric output.

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.

C. Clonogenic Assay (Colony Formation Assay)

Rationale: This assay assesses the ability of a single cell to grow into a colony. It is a measure of the long-term survival and reproductive integrity of cells after treatment.

Experimental Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the treatment medium, wash with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 10-14 days until visible colonies are formed.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Data Analysis: Count the number of colonies (typically containing >50 cells) in each well. Calculate the surviving fraction for each treatment group.

Quantitative Data Summary for Anti-Cancer Assays
AssayCell LineTest CompoundIncubation Time (h)Result (e.g., IC50, % Inhibition)
MTTMCF-7This compound24, 48, 72(User Data)
MTTHCT-116This compound24, 48, 72(User Data)
MTTA549This compound24, 48, 72(User Data)
BrdU(User Defined)This compound(User Defined)(User Data)
Clonogenic(User Defined)This compound(User Defined)(User Data)

III. Wound Healing Activity

Wound healing is a complex process involving cell migration, proliferation, and differentiation. In vitro models are valuable for screening compounds that may promote these processes.

A. Scratch (Wound Healing) Assay

Rationale: The scratch assay is a straightforward and widely used method to study cell migration in vitro. It mimics the process of wound closure by creating a "wound" in a confluent cell monolayer.[6][7]

Experimental Protocol:

  • Cell Culture: Culture human dermal fibroblasts (HDF) or human keratinocytes (HaCaT) in a 24-well plate until they reach 100% confluence.

  • Scratch Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing various concentrations of this compound. A positive control, such as 10% FBS, can be included.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

B. Cell Migration Assay (Transwell or Boyden Chamber Assay)

Rationale: This assay provides a quantitative measure of cell migration towards a chemoattractant.

Experimental Protocol:

  • Chamber Setup: Use a 24-well plate with Transwell inserts (typically with an 8 µm pore size membrane).

  • Chemoattractant: Add medium containing various concentrations of this compound to the lower chamber.

  • Cell Seeding: Seed cells (e.g., HDFs) in serum-free medium in the upper chamber of the insert.

  • Incubation: Incubate for a period that allows for migration but not proliferation (e.g., 6-24 hours).

  • Staining:

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol.

    • Stain the cells with crystal violet.

  • Data Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Quantitative Data Summary for Wound Healing Assays
AssayCell LineTest CompoundTime Point (h)Result (e.g., % Wound Closure, Migrated Cells)
Scratch AssayHDFThis compound12, 24, 48(User Data)
Scratch AssayHaCaTThis compound12, 24, 48(User Data)
Transwell MigrationHDFThis compound(User Defined)(User Data)

IV. Visualization of Signaling Pathways and Workflows

A. Potential Signaling Pathways for this compound

Based on the activities of related fatty acids, this compound may modulate key inflammatory and cell survival pathways such as NF-κB, MAPKs, and PI3K/Akt.[8][9]

Signaling_Pathways cluster_NFkappaB Colnelenic_Acid This compound Cell_Surface_Receptor Cell Surface Receptor (e.g., GPCR) Colnelenic_Acid->Cell_Surface_Receptor PI3K PI3K Cell_Surface_Receptor->PI3K MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Cell_Surface_Receptor->MAPK_Cascade IKK IKK Cell_Surface_Receptor->IKK ? Akt Akt PI3K->Akt Akt->IKK modulates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival NFkappaB NF-κB MAPK_Cascade->NFkappaB activates MAPK_Cascade->Cell_Survival IkappaB IκBα IKK->IkappaB phosphorylates Nucleus Nucleus NFkappaB->Nucleus translocates Gene_Expression Gene Expression Inflammatory_Response Inflammatory Response (↑ TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Inflammatory_Response Gene_Expression->Cell_Survival

Caption: Potential signaling pathways modulated by this compound.

B. Experimental Workflow for In Vitro Bioassays

The following diagram outlines the general workflow for screening the bioactivity of this compound.

Experimental_Workflow Start Start: this compound Sample Cell_Culture Cell Culture (e.g., RAW 264.7, MCF-7, HDF) Start->Cell_Culture Assay_Selection Select Bioassay Type Cell_Culture->Assay_Selection Anti_Inflammatory Anti-Inflammatory Assays (NO, Cytokine, COX) Assay_Selection->Anti_Inflammatory Inflammation Anti_Cancer Anti-Cancer Assays (MTT, BrdU, Clonogenic) Assay_Selection->Anti_Cancer Cancer Wound_Healing Wound Healing Assays (Scratch, Transwell) Assay_Selection->Wound_Healing Wound Healing Treatment Treat Cells with This compound Anti_Inflammatory->Treatment Anti_Cancer->Treatment Wound_Healing->Treatment Incubation Incubation (Time & Condition Dependent) Treatment->Incubation Data_Collection Data Collection (Absorbance, Imaging, etc.) Incubation->Data_Collection Data_Analysis Data Analysis (% Inhibition, IC50, etc.) Data_Collection->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro screening.

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive strategy for the initial in vitro characterization of this compound's biological activities. By systematically evaluating its effects on inflammation, cancer cell viability, and wound healing processes, researchers can generate crucial data to guide further preclinical development. The adaptable nature of these assays allows for optimization based on specific research questions and the observed potency of this compound.

References

Application Notes and Protocols: Colnelenic Acid in Plant Pathology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid, a divinyl ether fatty acid synthesized from linolenic acid via the lipoxygenase (LOX) pathway, has emerged as a significant molecule in the study of plant-pathogen interactions.[1][2] As a member of the oxylipin family of signaling molecules, it plays a multifaceted role in plant defense, exhibiting both direct antimicrobial properties and the ability to elicit defense responses in plants.[1] These characteristics make this compound a compelling subject for research in plant pathology and a potential candidate for the development of novel plant protection agents.

These application notes provide a comprehensive overview of the use of this compound in plant pathology research. They include detailed protocols for its application, methods to assess its impact on plant defense mechanisms, and its direct effects on pathogens.

Applications in Plant Pathology

The utility of this compound in plant pathology is primarily centered on two key areas:

  • Direct Antimicrobial Activity: this compound has been shown to possess direct inhibitory effects against a range of plant pathogens, including fungi and oomycetes.[1] This makes it a candidate for development as a natural, biodegradable fungicide.

  • Elicitation of Plant Defense Responses: this compound can act as an elicitor, a molecule that triggers a plant's innate immune system.[3][4] This induced resistance can provide broad-spectrum protection against subsequent pathogen attacks. Key defense responses induced by elicitors like this compound include:

    • The Hypersensitive Response (HR): A form of programmed cell death at the site of infection to limit pathogen spread.

    • Production of Phytoalexins: Low molecular weight antimicrobial compounds synthesized by the plant.

    • Reinforcement of Cell Walls: Through processes like callose deposition.

    • Generation of Reactive Oxygen Species (ROS): The "oxidative burst" acts as a direct antimicrobial agent and a signaling molecule.[5][6]

    • Activation of Defense-Related Genes: Leading to the production of pathogenesis-related (PR) proteins and other defense compounds.

Signaling Pathways

This compound is a product of the 9-lipoxygenase (9-LOX) pathway, which is a branch of the broader oxylipin pathway.[2] This pathway is distinct from the 13-LOX pathway that leads to the synthesis of jasmonic acid (JA), another critical plant defense hormone. The activation of the 9-LOX pathway and subsequent production of this compound can be triggered by pathogen elicitors.[2] While the precise signaling cascade initiated by this compound is still under investigation, it is understood to be part of the complex network of fatty acid-derived signals that modulate plant immunity.[7]

Colnelenic_Acid_Signaling_Pathway cluster_pathogen Pathogen Attack cluster_plant_cell Plant Cell cluster_defense Defense Responses Pathogen Pathogen Elicitors LinolenicAcid Linolenic Acid Pathogen->LinolenicAcid triggers release Membrane Plasma Membrane LOX9 9-Lipoxygenase (9-LOX) LinolenicAcid->LOX9 Intermediate 9-Hydroperoxylinolenic Acid LOX9->Intermediate DES Divinyl Ether Synthase Intermediate->DES ColnelenicAcid This compound DES->ColnelenicAcid ROS Reactive Oxygen Species (ROS) Burst ColnelenicAcid->ROS induces Callose Callose Deposition ColnelenicAcid->Callose induces Phytoalexins Phytoalexin Synthesis ColnelenicAcid->Phytoalexins induces PR_Genes Defense Gene Expression (e.g., PR proteins) ColnelenicAcid->PR_Genes induces

Caption: Simplified signaling pathway of this compound in plant defense.

Experimental Protocols

The following protocols provide detailed methodologies for studying the application of this compound in plant pathology.

Protocol 1: In Vitro Antifungal Activity of this compound

This protocol is adapted from standard broth microdilution methods to assess the direct inhibitory effect of this compound on fungal pathogens.[8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Fungal pathogen of interest (e.g., Botrytis cinerea, Phytophthora infestans)

  • Appropriate liquid culture medium for the fungus (e.g., Potato Dextrose Broth - PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare fungal inoculum: Grow the fungal pathogen in its appropriate liquid medium to obtain a spore suspension or mycelial fragments. Adjust the concentration to 1 x 10^5 spores/mL or a standardized mycelial density.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in the liquid culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is below 1% in all wells, including a solvent control.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound solution.

  • Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the fungal pathogen for 24-72 hours.

  • Assessment of Fungal Growth: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. Alternatively, visually assess mycelial growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the positive control. Determine the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50).

Treatment Concentration (µg/mL)Average OD (600 nm)Standard Deviation% Growth Inhibition
0 (Control)0.8500.0450
10.8100.0514.7
50.6500.03823.5
100.4300.02949.4
250.2100.02175.3
500.0800.01590.6
1000.0500.01094.1
Protocol 2: Induction of Disease Resistance in Plants

This protocol outlines the procedure for treating plants with this compound and subsequently challenging them with a pathogen to assess induced resistance.

Experimental_Workflow_Induced_Resistance PlantGrowth 1. Plant Growth (e.g., Arabidopsis, Tomato) - Controlled environment Treatment 2. This compound Treatment - Foliar spray or soil drench - Various concentrations PlantGrowth->Treatment Incubation1 3. Incubation Period - 24-72 hours - Allow for induction of defenses Treatment->Incubation1 PathogenChallenge 4. Pathogen Inoculation - Spray or wound inoculation Incubation1->PathogenChallenge Incubation2 5. Incubation Period - 3-10 days - Allow for disease development PathogenChallenge->Incubation2 Assessment 6. Disease Assessment - Disease severity scoring - Lesion size measurement - Pathogen biomass quantification Incubation2->Assessment

Caption: Experimental workflow for assessing induced resistance by this compound.

Materials:

  • Test plants (e.g., Arabidopsis thaliana, tomato, tobacco)

  • This compound

  • Solvent (e.g., ethanol (B145695) or DMSO) and a surfactant (e.g., Tween 20)

  • Pathogen of interest (e.g., Pseudomonas syringae, Botrytis cinerea)

  • Growth chambers or greenhouse with controlled conditions

  • Spray bottles or soil drenching equipment

Procedure:

  • Plant Growth: Grow healthy, uniform plants to a suitable developmental stage (e.g., 4-6 week old Arabidopsis).

  • Preparation of Treatment Solution: Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution in water to the desired final concentrations (e.g., 10, 50, 100, 200 µM). Add a surfactant (e.g., 0.02% Tween 20) to ensure even application. Prepare a mock control solution containing the solvent and surfactant at the same concentrations.

  • Plant Treatment: Apply the this compound and mock solutions to the plants. This can be done via foliar spray until runoff or as a soil drench.

  • Induction Period: Place the treated plants back into the growth chamber for an induction period of 24 to 72 hours.

  • Pathogen Inoculation: Prepare an inoculum of the pathogen at a standardized concentration. Inoculate the plants using an appropriate method (e.g., spray inoculation for foliar pathogens, wound inoculation).

  • Disease Development: Maintain the inoculated plants under conditions favorable for disease development (e.g., high humidity).

  • Disease Assessment: After a suitable incubation period (typically 3-10 days), assess disease severity. This can be done by:

    • Visual scoring: Using a disease rating scale (e.g., 0-5, where 0 is no symptoms and 5 is severe necrosis).

    • Lesion size measurement: Measuring the diameter of necrotic lesions.

    • Pathogen quantification: Using methods like qPCR to determine the amount of pathogen DNA in plant tissue.

TreatmentDisease Severity Score (0-5)Average Lesion Diameter (mm)Pathogen DNA (relative units)
Mock4.2 ± 0.56.8 ± 1.2100 ± 15
10 µM this compound3.5 ± 0.65.1 ± 0.978 ± 12
50 µM this compound2.1 ± 0.42.5 ± 0.545 ± 8
100 µM this compound1.5 ± 0.31.2 ± 0.322 ± 5
200 µM this compound1.2 ± 0.20.8 ± 0.215 ± 4
Protocol 3: Quantification of Phytoalexins

This protocol describes a general method for extracting and quantifying phytoalexins from plant tissue following elicitor treatment.[1][10] The specific phytoalexin and quantification method will vary depending on the plant species. This example is based on the quantification of pisatin (B192138) in pea.[1]

Materials:

  • Plant tissue treated with this compound or a mock solution

  • Extraction solvent (e.g., ethanol or methanol)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Phytoalexin standard (if available)

Procedure:

  • Sample Collection: Harvest plant tissue at various time points after treatment with this compound (e.g., 0, 6, 12, 24, 48 hours).

  • Extraction: Homogenize a known weight of the plant tissue in the extraction solvent.

  • Purification (if necessary): The crude extract may require further purification using techniques like solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification:

    • Spectrophotometry: If the phytoalexin has a unique absorbance maximum, its concentration can be determined using a spectrophotometer. For pisatin, the absorbance at 309 nm can be measured.[1]

    • HPLC: For more precise quantification and separation from other compounds, use HPLC with a suitable column and detection method (e.g., UV or mass spectrometry).[10]

  • Data Analysis: Calculate the concentration of the phytoalexin per gram of fresh or dry weight of the plant tissue.

Time Post-Treatment (hours)Phytoalexin Concentration (µg/g fresh weight) - MockPhytoalexin Concentration (µg/g fresh weight) - 100 µM this compound
02.5 ± 0.52.8 ± 0.6
65.1 ± 1.125.4 ± 3.2
128.9 ± 1.568.2 ± 7.5
2412.3 ± 2.0115.6 ± 12.1
4810.5 ± 1.898.7 ± 10.5
Protocol 4: Measurement of Reactive Oxygen Species (ROS) Burst

This protocol uses a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf discs treated with this compound.[5][6]

Materials:

  • Plant leaf discs

  • Luminol (B1675438)

  • Horseradish peroxidase (HRP)

  • This compound

  • 96-well white opaque microtiter plate

  • Luminometer (plate reader with chemiluminescence detection)

Procedure:

  • Leaf Disc Preparation: Cut small leaf discs (e.g., 4 mm diameter) from healthy plant leaves and float them in water overnight in the dark to reduce wound-induced ROS.

  • Assay Solution Preparation: Prepare an assay solution containing luminol and HRP in a suitable buffer.

  • Elicitor Preparation: Prepare this compound solutions at various concentrations.

  • Measurement: Place one leaf disc in each well of the 96-well plate containing the assay solution. Measure the background luminescence for a few minutes.

  • Elicitation: Add the this compound solutions to the wells to initiate the ROS burst.

  • Data Acquisition: Immediately start measuring the chemiluminescence over time (e.g., every minute for 60-90 minutes).

  • Data Analysis: Plot the relative light units (RLU) over time to visualize the ROS burst kinetics. Calculate the total ROS production by integrating the area under the curve.

TreatmentPeak ROS Production (RLU)Time to Peak (minutes)Total ROS Production (Integrated RLU)
Mock150 ± 25-5,000 ± 800
10 µM this compound800 ± 7518 ± 345,000 ± 5,500
50 µM this compound2500 ± 21015 ± 2180,000 ± 21,000
100 µM this compound4800 ± 35012 ± 2350,000 ± 32,000
Protocol 5: Staining for Callose Deposition

This protocol uses aniline (B41778) blue staining to visualize callose deposition in plant leaves as a marker for cell wall reinforcement.[2][11]

Materials:

  • Plant leaves treated with this compound

  • Ethanol

  • Aniline blue staining solution (0.01% aniline blue in 150 mM K2HPO4, pH 9.5)

  • Fluorescence microscope with a DAPI or UV filter set

Procedure:

  • Sample Collection: Collect leaf samples 12-24 hours after treatment with this compound.

  • Chlorophyll (B73375) Removal: Clear the leaves of chlorophyll by incubating them in 95% ethanol until they are colorless.

  • Rehydration and Staining: Rehydrate the leaves in water and then stain with the aniline blue solution for 1-2 hours in the dark.

  • Mounting and Visualization: Mount the stained leaves on a microscope slide in 50% glycerol (B35011) and observe under a fluorescence microscope. Callose deposits will appear as bright yellow-green fluorescent spots.

  • Quantification: Capture images and quantify the number and area of callose deposits using image analysis software (e.g., ImageJ).

TreatmentAverage Number of Callose Deposits per mm²Average Area of Callose Deposits (µm²)
Mock15 ± 525 ± 8
50 µM this compound120 ± 2285 ± 15
100 µM this compound250 ± 35150 ± 25

Conclusion

This compound is a valuable tool for researchers in plant pathology. Its dual role as a direct antimicrobial agent and an elicitor of plant defenses offers multiple avenues for investigation. The protocols provided here offer a starting point for exploring the potential of this compound in understanding and combating plant diseases. Further research into its precise mode of action and its efficacy in diverse plant-pathogen systems will be crucial for its potential application in sustainable agriculture and the development of new plant protection strategies.

References

Application Notes and Protocols for Colnelenic Acid as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid is a naturally occurring divinyl ether fatty acid found predominantly in plants, particularly in potatoes (Solanum tuberosum).[1][2] It is synthesized from linoleic acid through the 9-lipoxygenase (9-LOX) pathway, a key route in the plant's defense mechanism against pathogens.[1][3] As a research standard, this compound is a valuable tool for investigating lipid biochemistry, plant pathology, and potentially, inflammatory pathways. These application notes provide comprehensive information and protocols for the effective use of this compound in a research setting.

Physicochemical Properties

This compound is available as a solution in ethanol (B145695) and should be stored at -20°C for long-term stability.[1] Proper handling and storage are crucial to prevent degradation.

PropertyValueReference
Formal Name 9-[(1E,3Z)-1,3-nonadien-1-yloxy]-8E-nonenoic acid[1]
CAS Number 52761-34-9[1]
Molecular Formula C₁₈H₃₀O₃[1]
Formula Weight 294.4 g/mol [1]
Purity ≥98%[1]
Formulation A solution in ethanol[1]
Solubility Soluble in ethanol[1]
Storage -20°C[1]
Stability ≥ 2 years at -20°C[1]

Biological Activity

This compound has demonstrated significant antifungal properties, particularly against the late blight pathogen Phytophthora infestans.[1][4] Its role in plant defense is well-documented, with increased levels observed in response to infection.[1][3] While its effects on mammalian cells are not yet extensively studied, its precursor, linoleic acid, and other related fatty acids are known to modulate inflammatory responses, suggesting a potential role for this compound in this area.[5][6][7]

Biological ActivityOrganism/Cell LineEffective ConcentrationObserved EffectReference
AntifungalPhytophthora infestans15, 75, and 150 µMDecreased hyphae growth[1]
AntifungalPhytophthora infestansConcentration-dependentReduced cystospore germination[1]

Signaling Pathways

Biosynthesis of this compound

This compound is synthesized from linoleic acid via the 9-lipoxygenase (9-LOX) pathway. This pathway is initiated by the enzyme 9-lipoxygenase, which converts linoleic acid into a hydroperoxide intermediate. Subsequently, divinyl ether synthase catalyzes the formation of the divinyl ether structure characteristic of this compound.[1][8]

This compound Biosynthesis Linoleic Acid Linoleic Acid 9-Hydroperoxyoctadecadienoic Acid 9-Hydroperoxyoctadecadienoic Acid Linoleic Acid->9-Hydroperoxyoctadecadienoic Acid 9-Lipoxygenase (9-LOX) This compound This compound 9-Hydroperoxyoctadecadienoic Acid->this compound Divinyl Ether Synthase

Biosynthesis of this compound

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare accurate standard solutions of this compound for use in various assays.

Materials:

  • This compound in ethanol (≥98% purity)[1]

  • Anhydrous ethanol (ACS grade or higher)

  • Volumetric flasks (Class A)

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Determine the volume of the supplied this compound solution and its concentration from the supplier's certificate of analysis.

    • Calculate the required volume of ethanol to dilute the stock to the desired concentration (e.g., 10 mM).

    • Using a calibrated micropipette, transfer the calculated volume of the this compound solution to a volumetric flask.

    • Add ethanol to the flask to the final volume, cap, and mix thoroughly by inversion.

  • Working Solution Preparation:

    • Prepare serial dilutions of the stock solution in the appropriate solvent for your specific assay (e.g., cell culture medium, buffer).

    • Ensure the final concentration of ethanol in the assay is minimal and does not affect the experimental outcome. A solvent control should always be included in the experiment.

Note: this compound is susceptible to oxidation.[9] Prepare fresh working solutions for each experiment and store the stock solution under an inert gas (e.g., argon or nitrogen) at -20°C.[1]

Protocol 2: In Vitro Antifungal Susceptibility Testing against Phytophthora infestans

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against P. infestans. This protocol is adapted from general antifungal susceptibility testing methods.[10][11]

Materials:

  • This compound standard solutions

  • Phytophthora infestans culture

  • Rye-A agar (B569324) or a suitable growth medium for P. infestans[10]

  • Sterile petri dishes

  • Sterile filter paper discs

  • Ethanol (as a solvent control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of P. infestans zoospores or mycelial fragments in sterile water. Adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL).

  • Plate Preparation: Pour molten Rye-A agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread a lawn of the P. infestans inoculum evenly over the surface of the agar plates.

  • Application of this compound:

    • Aseptically place sterile filter paper discs onto the inoculated agar surface.

    • Apply a known volume (e.g., 10 µL) of different concentrations of this compound (e.g., 15, 75, 150 µM) onto separate discs.[1]

    • Apply the same volume of ethanol to a control disc.

  • Incubation: Incubate the plates at a suitable temperature for P. infestans growth (e.g., 18-20°C) in the dark for 5-7 days, or until sufficient growth is observed in the control.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) for each concentration. The MIC can be determined as the lowest concentration that inhibits visible growth.

Protocol 3: Evaluation of Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To assess the potential anti-inflammatory effects of this compound by measuring its impact on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This protocol is based on established methods for evaluating anti-inflammatory compounds.[5][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound standard solutions

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • Cell counting kit (e.g., MTT or WST-1)

Experimental Workflow:

Anti_Inflammatory_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays Seed_Cells Seed RAW 264.7 cells in 96-well plates Pretreat Pre-treat with this compound (various concentrations) Seed_Cells->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Cell_Viability Cell Viability Assay (MTT/WST-1) Incubate->Cell_Viability Griess_Assay Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess_Assay PGE2_ELISA PGE2 ELISA Collect_Supernatant->PGE2_ELISA

Workflow for Anti-inflammatory Assay

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various non-toxic concentrations of this compound. A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range.

    • Include a vehicle control (medium with the same concentration of ethanol as the highest this compound treatment).

    • Incubate for 1-2 hours.

  • Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions to determine the nitrite (B80452) concentration, which is an indicator of NO production.

  • PGE2 Measurement:

    • Use the collected supernatant to measure PGE2 levels using a commercial ELISA kit, following the manufacturer's protocol.

  • Cell Viability Assay:

    • After collecting the supernatant, assess cell viability using an MTT or WST-1 assay to ensure that the observed effects are not due to cytotoxicity.

Data Analysis:

  • Calculate the percentage inhibition of NO and PGE2 production by this compound compared to the LPS-stimulated control.

  • Plot dose-response curves and determine the IC₅₀ values if applicable.

Protocol 4: Analysis of NF-κB Activation and COX-2 Expression

Objective: To investigate the potential mechanism of the anti-inflammatory action of this compound by examining its effect on NF-κB activation and COX-2 protein expression.

Materials:

  • Materials from Protocol 3

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit[14]

  • Reagents for Western blotting (lysis buffer, primary antibodies against COX-2 and a loading control like β-actin, secondary antibodies, and detection reagents)

Procedure:

  • Cell Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 3.

  • NF-κB Activation Assay:

    • After the appropriate incubation time (e.g., 1-2 hours for NF-κB translocation), harvest the cells and prepare nuclear extracts using a commercial kit.

    • Determine the DNA binding activity of the p65 subunit of NF-κB in the nuclear extracts using an ELISA-based transcription factor assay kit.[14]

  • COX-2 Expression Analysis (Western Blot):

    • After 24 hours of treatment, lyse the cells and collect the total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative expression of COX-2.

Data Analysis:

  • Compare the NF-κB p65 activity and COX-2 protein levels in cells treated with this compound and LPS to those treated with LPS alone.

Conclusion

This compound serves as a valuable research standard for studies in plant pathology and lipid biochemistry. The provided protocols offer a framework for its use in antifungal and anti-inflammatory research. Further investigation into its effects on mammalian cells and signaling pathways will undoubtedly expand its application in drug discovery and development.

References

Colnelenic Acid Sample Preparation for Lipidomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid is a specialized fatty acid belonging to the divinyl ether class, primarily found in plants such as potatoes (Solanum tuberosum).[1][2] It is an oxylipin synthesized from α-linolenic acid via the 9-lipoxygenase pathway and is implicated in plant defense mechanisms against pathogens.[1][3][4][5] As interest in the biological activities of fatty acids and their derivatives in health and disease continues to grow, robust and reproducible methods for their extraction and analysis are crucial for lipidomics research.

These application notes provide detailed protocols for the preparation of this compound samples from plant tissues, specifically potato tubers, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

I. Sample Collection and Initial Processing of Potato Tubers

To ensure the preservation of this compound and prevent enzymatic degradation, proper handling and rapid inactivation of enzymes are critical upon sample collection.

Materials:

  • Freshly harvested potato tubers

  • Deionized water

  • 70% Ethanol (B145695)

  • Liquid nitrogen

  • Mandoline slicer or sharp knife

  • Mortar and pestle or cryogenic grinder

  • Storage tubes suitable for -80°C

Protocol:

  • Gently wash potato tubers with deionized water to remove any soil and debris, then pat dry.

  • Spray the tubers with 70% ethanol and allow them to air dry completely.

  • Record the fresh weight of each tuber. For consistency, select tubers of a similar size.

  • Slice the tuber in half longitudinally.

  • For immediate analysis, prepare a slice approximately 5 mm thick.

  • Cut the slice into 5 mm cubes and immediately freeze in liquid nitrogen to quench enzymatic activity.[6]

  • For wounded samples, store the slices in a dark, humid environment (e.g., a petri dish with damp filter paper) at room temperature for a specified period before proceeding to freeze in liquid nitrogen.[6]

  • Grind the frozen cubes into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the powdered sample to pre-labeled storage tubes and store at -80°C until lipid extraction.

II. Total Lipid Extraction

This protocol is based on established methods for lipid extraction from plant tissues, optimized for the recovery of fatty acids like this compound.

Materials:

  • Frozen, powdered potato tuber sample

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Protocol:

  • Weigh approximately 1 g of the frozen potato tuber powder into a glass centrifuge tube.

  • Add 10 mL of methanol to the tube. Vortex vigorously for 1 minute to homogenize the sample.

  • Add 20 mL of chloroform to the tube. Vortex again for 2 minutes. This creates a single-phase extraction mixture.

  • Agitate the mixture for 1-2 hours at room temperature on a shaker.

  • Add 5 mL of 0.9% NaCl solution to the tube to induce phase separation. Vortex for 1 minute.

  • Centrifuge the tube at 2,000 x g for 10 minutes at 4°C. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extract the remaining aqueous phase and protein pellet with another 10 mL of chloroform. Vortex and centrifuge as before.

  • Combine the lower organic phases from both extractions.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-40°C.

  • The resulting lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further analysis.

III. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids are typically derivatized to their more volatile and less polar fatty acid methyl esters (FAMEs).

A. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Dried lipid extract

  • Boron trichloride-methanol (BCl₃-MeOH) solution (12% w/w) or Boron trifluoride-methanol (BF₃-MeOH)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • GC vials with inserts

Protocol:

  • Resuspend the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 12% BCl₃-methanol solution to the resuspended lipid extract in a screw-capped glass tube with a PTFE liner.

  • Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.[7]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the tube. Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Wash the hexane layer with 1 mL of saturated NaCl solution.

  • Dry the hexane layer over a small amount of anhydrous sodium sulfate.

  • Transfer the final FAMEs solution to a GC vial for analysis.

B. GC-MS Parameters

The following table summarizes typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph Agilent 6890N or equivalent
Column Zebron ZB-1 (15 m x 0.25 mm i.d., 0.1 µm film) or equivalent
Injection Mode Pulsed splitless
Injector Temperature 250°C
Carrier Gas Helium
Oven Program 150°C to 270°C at 10°C/min, then to 310°C at 40°C/min, hold for 1 min
Mass Spectrometer Agilent 5973 or equivalent
Ionization Mode Negative Chemical Ionization (NCI) or Electron Ionization (EI)
Mass Range m/z 50-550
IV. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of underivatized fatty acids, which can be advantageous for preserving the native structure of this compound.

A. Sample Preparation for LC-MS/MS

Materials:

  • Dried lipid extract

  • Isopropanol (IPA)

  • Acetonitrile (ACN)

  • Water with 0.1% formic acid

  • LC vials with inserts

Protocol:

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of a solvent mixture such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

  • Vortex thoroughly to ensure complete dissolution.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an LC vial for analysis.

B. LC-MS/MS Parameters

The following table provides representative LC-MS/MS parameters. Optimization for your specific system is recommended.

ParameterValue
Liquid Chromatograph Agilent 1290 Infinity LC or equivalent
Column Agilent ZORBAX EclipsePlus C18 (2.1 x 100 mm, 1.8 µm) or similar
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Gradient Linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Mass Spectrometer Agilent 6550 iFunnel Q-TOF or equivalent
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -4.5 kV
Source Temperature 400°C
Data Acquisition Targeted MS/MS or data-dependent acquisition

Data Presentation

Quantitative data should be summarized for clear comparison. The following table is an example of how to present results for this compound levels in different sample types.

Sample IDTreatmentThis compound (ng/g tissue)Standard Deviation
CTRL-1Control150.212.5
CTRL-2Control145.810.1
TRT-1Wounded450.625.3
TRT-2Wounded475.130.8

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_gcms GC-MS cluster_lcms LC-MS/MS potato Potato Tuber wash_dry Wash and Dry potato->wash_dry freeze Flash Freeze in Liquid Nitrogen wash_dry->freeze grind Grind to Powder freeze->grind store Store at -80°C grind->store extraction Methanol/Chloroform Extraction store->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down derivatize Derivatize to FAMEs dry_down->derivatize reconstitute Reconstitute dry_down->reconstitute gcms_analysis GC-MS Analysis derivatize->gcms_analysis lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for this compound sample preparation and analysis.

This compound Biosynthesis and Signaling Pathway

signaling_pathway cluster_membrane Chloroplast Membrane cluster_synthesis Biosynthesis Pathway cluster_response Plant Defense Response linolenic α-Linolenic Acid (18:3) lox9 9-Lipoxygenase (9-LOX) linolenic->lox9 O₂ hydroperoxide 9-Hydroperoxy-linolenic Acid lox9->hydroperoxide des Divinyl Ether Synthase (DES) hydroperoxide->des colnelenic This compound des->colnelenic signaling Defense Signaling Cascade colnelenic->signaling Activates antimicrobial Antimicrobial Activity colnelenic->antimicrobial Exhibits pathogen Pathogen Attack (e.g., P. infestans) pathogen->lox9 Induces gene_expression Defense Gene Expression signaling->gene_expression

Caption: Biosynthesis and role of this compound in plant defense.

References

Application Note: Quantitative Analysis of Colnelenic Acid using a Triple Quadrupole LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colnelenic acid is a divinyl ether fatty acid produced from the lipoxygenase pathway of α-linolenic acid in plants like potatoes and tomatoes.[1] Its formation is often associated with plant defense mechanisms against pathogens. Accurate and sensitive quantification of this compound is crucial for understanding its physiological role and potential applications. This document provides a detailed protocol for the detection and quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocol: Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and minimizing matrix effects. The following is a general procedure for the extraction of lipids, including this compound, from plant tissues (e.g., potato tubers).

Materials:

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Vortex mixer

  • Methanol (MeOH), LC-MS grade

  • Methyl tert-butyl ether (MTBE), LC-MS grade

  • Ultrapure water

  • Internal Standard (IS): A suitable deuterated fatty acid, such as Linolenic acid-d14, should be used for accurate quantification.

Procedure:

  • Homogenization: Weigh approximately 0.5 g of freeze-dried and ground plant tissue into a 2 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard to the sample to correct for extraction efficiency and matrix effects.

  • Extraction: Add 1.5 mL of a 3:1 (v/v) MTBE:MeOH solvent mixture to the tube.

  • Vortexing: Vortex the mixture vigorously for 30 minutes at 4°C.

  • Phase Separation: Add 300 µL of ultrapure water, vortex for 1 minute, and then centrifuge at 12,000 rpm for 3 minutes at 4°C to induce phase separation.[2]

  • Supernatant Collection: Carefully collect the upper organic phase (approximately 400 µL) and transfer it to a new 1.5 mL tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 200 µL of a 1:1 (v/v) acetonitrile:isopropanol solution. Vortex for 3 minutes and centrifuge at 12,000 rpm for 3 minutes at 4°C to pellet any insoluble debris.

  • Sample Transfer: Transfer 120 µL of the clear supernatant to an LC autosampler vial for analysis.[3]

Experimental Protocol: LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of this compound. Method optimization, particularly of the MS/MS parameters, is highly recommended.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20.1-25 min: 30% B

Mass Spectrometry (MS) Conditions:

Fatty acids are typically analyzed in negative ion mode using electrospray ionization (ESI).[4][5]

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification:

The precise product ions and optimal collision energies for this compound must be determined experimentally by infusing a standard. Based on its structure (C18H30O3, MW: 294.43 g/mol ) and typical fragmentation of fatty acids, the following are proposed starting points.

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
This compound m/z 293.2To be determined100To be optimized
Linolenic Acid-d14 (IS) m/z 291.3m/z 246.3100-20

Note: The fragmentation of the ether linkage in this compound may produce characteristic ions that need to be identified through experimental optimization.

Data Presentation: Method Validation Parameters

A full method validation should be performed according to regulatory guidelines. The following table summarizes the target quantitative data that should be generated.

ParameterDescriptionTarget Value
Linearity (R²) Correlation coefficient of the calibration curve> 0.99
Limit of Detection (LOD) Lowest concentration with a signal-to-noise ratio > 3Report Value
Limit of Quantification (LOQ) Lowest concentration with a signal-to-noise ratio > 10Report Value
Accuracy (% Recovery) Closeness of measured value to the true value85-115%
Precision (% RSD) Repeatability of measurements< 15%
Matrix Effect Ion suppression or enhancement from co-eluting compoundsAssess and minimize

Visualizations

Biosynthesis of this compound

This compound is synthesized from α-linolenic acid through the action of lipoxygenase and a divinyl ether synthase.[1]

G ALA α-Linolenic Acid lipoxygenase 9-Lipoxygenase (LOX) ALA->lipoxygenase HPOT 9-Hydroperoxy-octadecatrienoic acid (9-HPOT) des Divinyl Ether Synthase (DES) HPOT->des CA This compound lipoxygenase->HPOT + O2 des->CA

Biosynthesis of this compound from α-Linolenic Acid.

Experimental Workflow

The overall workflow from sample collection to data analysis is summarized below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Homogenization & IS Spiking extraction 2. Lipid Extraction (MTBE/MeOH) homogenization->extraction drying 3. Drying Down extraction->drying reconstitution 4. Reconstitution drying->reconstitution lc_separation 5. LC Separation (C18 Column) reconstitution->lc_separation ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration 7. Peak Integration ms_detection->peak_integration quantification 8. Quantification (Calibration Curve) peak_integration->quantification

Workflow for the quantification of this compound.

This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound. While the provided LC conditions and sample preparation protocol are based on established methods for similar analytes, it is critical to experimentally determine the optimal MS/MS parameters (product ions and collision energies) for this compound to ensure the highest sensitivity and specificity. Proper method validation is essential for generating reliable quantitative data for research and development applications.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Colnelenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colnelenic acid is a specialized polyunsaturated fatty acid found in plants, notably in potato tubers, as a defense mechanism against pathogens. Structurally, it is an isomer of linolenic acid, characterized by a unique divinyl ether linkage in its acyl chain. This distinct feature imparts specific biological activities but also presents a unique challenge for its accurate identification and quantification. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), offers the requisite sensitivity and specificity for the robust analysis of this compound in complex biological matrices. This application note provides a detailed protocol for the extraction, separation, and characterization of this compound using LC-HRMS.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrix

This protocol outlines a general procedure for the extraction of free fatty acids from a biological sample, such as plant tissue or plasma. The method employs protein precipitation followed by liquid-liquid extraction to isolate lipids.

Materials:

  • Biological sample (e.g., homogenized plant tissue, serum, plasma)

  • Isopropanol (IPA), ice-cold

  • Hexane

  • Ethyl Acetate (B1210297)

  • Formic Acid

  • Deuterated internal standard (e.g., Linolenic acid-d14)

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Nitrogen evaporator

Protocol:

  • To 200 µL of the sample, add the internal standard to the desired final concentration.

  • Precipitate proteins by adding 1 mL of ice-cold isopropanol.[1]

  • Vortex the mixture vigorously for 1 minute, then incubate at -20°C for 10 minutes to enhance precipitation.[1]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Acidify the supernatant with 10 µL of formic acid to ensure fatty acids are in their protonated form.

  • Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate mixture (1:1, v/v).

  • Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 7-9) one more time and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 ACN/IPA/H2O) for LC-MS analysis.[2]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This method provides chromatographic separation of this compound from other isomeric fatty acids prior to high-resolution mass analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 50% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

HRMS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-). Fatty acids readily form [M-H]⁻ ions.[5]

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 350°C.

  • Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²).

  • Full Scan Range: m/z 100-500.

  • Resolution: 70,000 at m/z 200.[6]

  • dd-MS² Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40 eV.

Data Presentation

Quantitative and qualitative data for this compound analysis are summarized below.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Chemical Formula C₁₈H₃₀O₃
Exact Mass 294.2195
Precursor Ion [M-H]⁻ C₁₈H₂₉O₃⁻
Theoretical m/z of [M-H]⁻ 293.2122

| Mass Accuracy (ppm) | < 5 ppm |

Table 2: Predicted MS/MS Fragmentation of this compound [M-H]⁻

Predicted Fragment Ion (m/z) Proposed Neutral Loss Fragment Description
275.2016 H₂O Loss of water from the carboxyl group.[7]
249.2220 CO₂ Loss of carbon dioxide (decarboxylation).
183.1077 C₈H₁₄O Cleavage alpha to the ether oxygen (C9-O bond).
153.1285 C₉H₁₄O₂ Cleavage adjacent to the ether oxygen (C12-O bond).

| 125.0972 | C₁₀H₁₆O₂ | Cleavage of the C13-C14 bond. |

Visualization of Workflow and Fragmentation

// Workflow Edges Sample -> Spike -> Precipitate -> Extract -> Dry -> Reconstitute -> Inject; Inject -> Ionize -> Detect -> Fragment; Fragment -> Identify -> Quantify; } ends_dot Caption: Experimental workflow for this compound analysis.

// Nodes Precursor [ label = "this compound [M-H]⁻\nm/z = 293.2122" fillcolor = "#EA4335" fontcolor = "#FFFFFF" ]; Frag1 [ label = "m/z = 275.2016" fillcolor = "#F1F3F4" fontcolor = "#202124" ]; Frag2 [ label = "m/z = 183.1077" fillcolor = "#F1F3F4" fontcolor = "#202124" ]; Frag3 [ label = "m/z = 153.1285" fillcolor = "#F1F3F4" fontcolor = "#202124" ]; Frag4 [ label = "m/z = 125.0972" fillcolor = "#F1F3F4" fontcolor = "#202124" ];

// Edges Precursor -> Frag1 [label="- H₂O"]; Precursor -> Frag2 [label="Cleavage at C9-O"]; Precursor -> Frag3 [label="Cleavage at C12-O"]; Precursor -> Frag4 [label="Cleavage at C13-C14"]; } ends_dot Caption: Proposed fragmentation of this compound in MS/MS.

References

Application Note: Quantitative Analysis of Colnelenic Acid in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid is a specialized fatty acid belonging to the divinyl ether class. It is synthesized in plants from α-linolenic acid through the action of the enzymes lipoxygenase and divinyl ether synthase.[1] This process is particularly active in response to stressors such as pathogen infection, suggesting a role for this compound in plant defense mechanisms.[1][2][3] Given the increasing interest in the biological activities of fatty acid metabolites in human health and disease, robust analytical methods for the quantification of this compound in complex biological matrices are essential for research and drug development.

This application note provides detailed protocols for the extraction and quantitative analysis of this compound in biological samples such as plasma and tissue homogenates using Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it outlines the biosynthetic pathway of this compound and provides a logical framework for its potential biological role.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of fatty acids in biological samples using GC-MS. These values can be used as a benchmark for method validation of this compound analysis.

ParameterPlasmaTissue HomogenateMethodReference
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/gGC-MS[4]
Limit of Quantification (LOQ) 0.4 - 2.6 ng/mL1.5 - 15.0 ng/gGC-MS[4][5]
**Linearity (R²) **>0.99>0.99GC-MS[5]
Intra-day Precision (%CV) ≤ 9.0%≤ 10%GC-MS[5][6]
Inter-day Precision (%CV) ≤ 13.2%≤ 15%GC-MS[5][6]
Recovery 85 - 110%80 - 115%GC-MS[6]

Biosynthesis of this compound

This compound is produced from α-linolenic acid in a two-step enzymatic process. First, lipoxygenase (LOX) introduces a hydroperoxy group into α-linolenic acid. Subsequently, divinyl ether synthase (DES) catalyzes the formation of the divinyl ether structure, yielding this compound.[1]

This compound Biosynthesis α-Linolenic Acid α-Linolenic Acid Intermediate α-Linolenic Acid Hydroperoxide α-Linolenic Acid->Intermediate Lipoxygenase (LOX) This compound This compound Intermediate->this compound Divinyl Ether Synthase (DES)

Caption: Biosynthetic pathway of this compound from α-linolenic acid.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Samples

This protocol is adapted from established methods for total fatty acid extraction.[7]

Materials:

  • Biological sample (e.g., 100 µL plasma or 100 mg homogenized tissue)

  • Internal Standard (IS): C17:0 or other odd-chain fatty acid

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To 100 µL of plasma or 100 mg of tissue homogenate in a glass centrifuge tube, add a known amount of the internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Re-extract the aqueous phase and protein pellet with another 2 mL of the chloroform:methanol mixture.

  • Combine the organic phases.

  • Add 1 mL of 0.9% NaCl solution to the combined organic extract, vortex for 30 seconds, and centrifuge to separate the phases.

  • Remove the upper aqueous phase.

  • Dry the lower organic phase over anhydrous sodium sulfate.

  • Transfer the dried extract to a new tube and evaporate the solvent under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, carboxylic acids are typically derivatized to their more volatile methyl esters.

Materials:

  • Dried lipid extract

  • BF₃-Methanol (14%)

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF₃-methanol.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Carefully collect the upper hexane layer containing the FAMEs.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis of this compound FAME

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 230°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 240°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (for qualitative analysis)

    • SIM Ions for this compound FAME: To be determined based on the mass spectrum of a this compound standard. The molecular ion and characteristic fragment ions should be monitored.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from biological samples.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma or Tissue) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Derivatization FAME Derivatization (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound analysis.

Potential Role in Plant Defense

In plants, the production of this compound is upregulated in response to pathogen attack. This suggests a role in the plant's defense signaling cascade, potentially leading to the activation of downstream defense mechanisms.

This compound in Plant Defense Pathogen Pathogen Attack Signal Stress Signal Pathogen->Signal Biosynthesis Upregulation of This compound Biosynthesis Signal->Biosynthesis Defense Activation of Downstream Defense Responses Biosynthesis->Defense [Proposed]

Caption: Proposed role of this compound in plant defense.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound in complex biological samples. The provided GC-MS method, coupled with the described sample preparation and derivatization procedures, offers a robust approach for the quantitative determination of this novel fatty acid. The visualization of the biosynthetic pathway and the proposed role in plant defense provide a valuable context for researchers investigating the biological significance of this compound. Further studies are warranted to elucidate the specific signaling pathways and biological functions of this compound in animal systems, which may open new avenues for drug development.

References

Application Notes and Protocols for Stable Isotope Labeling of Colnelenic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of stable isotope-labeled colnelenic acid for in-depth metabolic studies, particularly within the context of plant biology and pathology. The protocols outlined below detail the chemo-enzymatic synthesis of labeled this compound, its application in tracer studies, and the subsequent analysis of its metabolic fate.

Introduction to this compound Metabolism

This compound is a specialized fatty acid, specifically a divinyl ether derivative of α-linolenic acid.[1] In plants, it is synthesized through the lipoxygenase (LOX) pathway and is known to play a role in plant defense mechanisms against pathogens.[2][3] The metabolic pathway is initiated by the oxidation of α-linolenic acid by 9-lipoxygenase (9-LOX) to form 9-hydroperoxy-octadecatrienoic acid (9-HPOT). Subsequently, divinyl ether synthase (DES) catalyzes the conversion of 9-HPOT into this compound.[1] Understanding the flux through this pathway and the downstream fate of this compound is crucial for elucidating its precise physiological roles. Stable isotope labeling offers a powerful tool for these investigations.

Data Presentation: Quantitative Analysis of this compound

Stable isotope labeling, coupled with mass spectrometry, enables the precise quantification of this compound and its metabolites. The following table summarizes representative quantitative data on the accumulation of this compound in potato leaves following infection with Phytophthora infestans. This data highlights the dynamic nature of this compound metabolism in response to biotic stress.

Plant CultivarTime Post-Infection (hours)This compound Concentration (nmol/g fresh weight)Reference
Matilda (resistant)0Not detectable[2]
Matilda (resistant)48~10[2]
Matilda (resistant)96~24[2]
Bintje (susceptible)0Not detectable[2]
Bintje (susceptible)48~5[2]
Bintje (susceptible)96~15[2]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Synthesis

The synthesis of this compound from α-linolenic acid involves a two-step enzymatic cascade. The following diagram illustrates this pathway.

colnelenic_acid_pathway alpha_linolenic_acid α-Linolenic Acid hpote 9(S)-Hydroperoxy- octadecatrienoic Acid (9S-HPOT) alpha_linolenic_acid->hpote 9-Lipoxygenase (9-LOX) + O2 colnelenic_acid This compound hpote->colnelenic_acid Divinyl Ether Synthase (DES)

Biosynthesis of this compound from α-linolenic acid.
Experimental Workflow for Metabolic Studies

A typical workflow for studying this compound metabolism using stable isotope labeling involves the synthesis of the labeled tracer, administration to the biological system, extraction of lipids, and analysis by mass spectrometry.

experimental_workflow cluster_synthesis Tracer Synthesis cluster_experiment Metabolic Labeling cluster_analysis Analysis synthesis Chemo-enzymatic synthesis of ¹³C- or ²H-labeled this compound administration Administration of labeled This compound to plant tissue (e.g., leaf infiltration) synthesis->administration extraction Lipid Extraction and Purification administration->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis and Metabolic Flux Calculation ms_analysis->data_analysis

General workflow for this compound metabolic studies.

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of ¹³C-Labeled this compound

This protocol describes a plausible chemo-enzymatic approach for the synthesis of uniformly ¹³C-labeled this compound, starting from commercially available ¹³C-labeled linolenic acid.

Materials:

  • Uniformly ¹³C-labeled α-linolenic acid ([U-¹³C₁₈]-α-linolenic acid)

  • Soybean 9-lipoxygenase (9-LOX)

  • Recombinant or purified plant divinyl ether synthase (DES)

  • Phosphate (B84403) buffer (pH 6.5-7.0)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Argon or nitrogen gas

  • Standard laboratory glassware and equipment

Procedure:

  • Enzymatic Synthesis of [U-¹³C₁₈]-9S-HPOT: a. Dissolve [U-¹³C₁₈]-α-linolenic acid in a minimal amount of ethanol (B145695) and add it to a phosphate buffer (pH 6.5-7.0) with vigorous stirring to create a fine emulsion. b. Add soybean 9-lipoxygenase to the reaction mixture. The enzyme-to-substrate ratio should be optimized for maximal conversion. c. Incubate the reaction at room temperature with gentle shaking for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC) or a small-scale extraction followed by UV spectroscopy. d. Stop the reaction by acidifying the mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl). e. Extract the hydroperoxide product with ethyl acetate. f. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of argon or nitrogen.

  • Enzymatic Synthesis of [U-¹³C₁₈]-Colnelenic Acid: a. Resuspend the crude [U-¹³C₁₈]-9S-HPOT in a suitable buffer (e.g., phosphate buffer, pH 6.5). b. Add purified divinyl ether synthase to the solution. c. Incubate the reaction at room temperature for 20-30 minutes. d. Monitor the formation of this compound by TLC or LC-MS analysis of a small aliquot. e. Once the reaction is complete, acidify the mixture and extract the labeled this compound with ethyl acetate.

  • Purification: a. Purify the crude [U-¹³C₁₈]-colnelenic acid using silica gel column chromatography. A solvent system of hexane:ethyl acetate with a small percentage of acetic acid is typically effective for eluting fatty acids. b. Collect fractions and analyze by TLC or LC-MS to identify those containing the pure labeled product. c. Combine the pure fractions and evaporate the solvent under reduced pressure. d. Store the purified [U-¹³C₁₈]-colnelenic acid under an inert atmosphere at -80°C to prevent degradation.

Protocol 2: In Vivo Labeling of Plant Tissue with Labeled this compound

This protocol describes the application of labeled this compound to plant leaves to trace its metabolic fate.

Materials:

  • Purified ¹³C- or ²H-labeled this compound

  • Healthy, intact plants (e.g., potato, tomato)

  • Syringe with a fine needle

  • Control solution (buffer used to dissolve the labeled compound)

  • Liquid nitrogen

  • Mortar and pestle

Procedure:

  • Preparation of Labeled Solution: Dissolve the labeled this compound in a small amount of a suitable solvent (e.g., ethanol) and then dilute with a buffer to the desired final concentration. Ensure the final solvent concentration is low to avoid phytotoxicity.

  • Leaf Infiltration: a. Select healthy, fully expanded leaves on the plant. b. Using a syringe without a needle, gently press the tip against the abaxial (lower) surface of the leaf. c. Slowly and carefully infiltrate a known volume of the labeled this compound solution into the leaf apoplast. The infiltrated area will appear water-soaked. d. Infiltrate control leaves with the buffer solution lacking the labeled compound.

  • Time-Course Sampling: At various time points post-infiltration (e.g., 0, 1, 4, 8, 24 hours), excise the infiltrated leaf discs.

  • Sample Quenching and Storage: Immediately flash-freeze the collected leaf tissue in liquid nitrogen to quench all metabolic activity. Store the samples at -80°C until lipid extraction.

Protocol 3: Lipid Extraction and Analysis by LC-MS/MS

This protocol outlines the extraction of lipids from plant tissue and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and quantification of labeled this compound and its metabolites.

Materials:

  • Frozen plant tissue samples

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Internal standards (e.g., deuterated fatty acids not expected to be in the sample)

  • LC-MS/MS system equipped with a C18 reversed-phase column and an electrospray ionization (ESI) source.

Procedure:

  • Lipid Extraction (Bligh-Dyer Method): a. Grind the frozen plant tissue to a fine powder in a mortar and pestle under liquid nitrogen. b. Transfer a known weight of the powdered tissue to a glass tube. c. Add a mixture of chloroform:methanol (1:2, v/v) and the internal standards. d. Vortex thoroughly and incubate on ice for 30 minutes. e. Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8. f. Vortex and centrifuge to separate the phases. g. Carefully collect the lower organic phase containing the lipids. h. Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol). b. Inject the sample onto a C18 reversed-phase column. c. Elute the analytes using a gradient of mobile phases, typically water with a small amount of formic acid and acetonitrile (B52724) or methanol. d. Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). e. Set up multiple reaction monitoring (MRM) transitions for the unlabeled and labeled this compound and any potential metabolites. The precursor ion will be the [M-H]⁻ ion, and product ions will be generated by collision-induced dissociation (CID). f. Quantify the analytes by comparing the peak areas of the endogenous and labeled compounds to the internal standard.

By following these protocols, researchers can effectively utilize stable isotope-labeled this compound to gain valuable insights into its metabolism, contributing to a deeper understanding of plant defense mechanisms and the broader field of lipidomics.

References

Troubleshooting & Optimization

Technical Support Center: Improving Colnelenic Acid Yield from Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic synthesis of colnelenic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the enzymatic synthesis of this compound?

A1: The enzymatic synthesis of this compound from α-linolenic acid is a two-step process primarily occurring in plants. The key enzymes are:

  • Lipoxygenase (LOX) : This enzyme catalyzes the addition of molecular oxygen to α-linolenic acid to form 9-hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT).

  • Divinyl Ether Synthase (DES) : This enzyme, a member of the cytochrome P450 family (CYP74D), then converts 9-HPOT into this compound.[1][2]

Q2: What is a typical pH range for divinyl ether synthase (DES) activity?

A2: The optimal pH for DES activity can vary depending on the specific isoform and source of the enzyme. For example, a DES from potato has been shown to have an optimal pH of 6.5.[2] However, other protocols have successfully used a higher pH, such as a sodium borate (B1201080) buffer at pH 9.0, for the synthesis reaction. It is recommended to perform a pH optimization experiment for your specific enzyme.

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: The progress of the reaction can be monitored by measuring the disappearance of the substrate (9-HPOT) or the appearance of the product (this compound). A common method is to use spectrophotometry to monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the hydroperoxide substrate. For more specific quantification of this compound, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.

Q4: What are the common methods for purifying the synthesized this compound?

A4: Following the enzymatic reaction, this compound can be purified from the reaction mixture using chromatographic techniques. A common approach involves acidification of the reaction mixture followed by extraction with an organic solvent like diethyl ether or ethyl acetate (B1210297). The extracted product can then be further purified using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the enzymatic synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Low or No this compound Yield Inactive Divinyl Ether Synthase (DES) 1. Verify Enzyme Expression and Purity: If using a recombinant enzyme, confirm successful expression and purification via SDS-PAGE and Western blot. 2. Check Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. 3. Perform an Activity Assay: Use a standard substrate and conditions to confirm the enzyme is active.
Suboptimal Reaction Conditions 1. Optimize pH: Perform the reaction at various pH values (e.g., ranging from 6.0 to 9.0) to determine the optimum for your specific DES. 2. Optimize Temperature: Test a range of temperatures (e.g., 20°C to 40°C) to find the optimal reaction temperature. Be aware that higher temperatures can lead to enzyme denaturation. 3. Check Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. Perform the reaction with varying concentrations of 9-HPOT to identify the optimal range.
Degradation of Substrate or Product 1. Substrate Quality: Ensure the 9-HPOT substrate is fresh and has not degraded. Store it properly according to the manufacturer's instructions. 2. Product Instability: this compound can be unstable. Minimize reaction time and process the sample for purification promptly after the reaction is complete.
Inconsistent Results Variability in Reagent Preparation 1. Buffer Preparation: Ensure consistent and accurate preparation of all buffers. 2. Enzyme Dilution: Prepare fresh enzyme dilutions for each experiment and keep the enzyme on ice.
Pipetting Errors 1. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate dispensing of reagents.
Difficulty in Product Purification Poor Extraction Efficiency 1. Adjust pH for Extraction: Ensure the reaction mixture is sufficiently acidified (pH ~3-4) before solvent extraction to protonate the carboxylic acid group of this compound, making it more soluble in the organic phase. 2. Use Appropriate Solvent: Diethyl ether or ethyl acetate are commonly used. Test different solvents to see which gives the best recovery.
Co-elution with Other Compounds in HPLC 1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and flow rate to improve the separation of this compound from contaminants. 2. Use a Different Column: If co-elution persists, try a different type of HPLC column.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence this compound yield. Note that these are representative examples, and optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Effect of pH on this compound Yield

pHRelative Yield (%)
5.565
6.085
6.5100
7.090
7.570
8.050
8.530
9.020

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Relative Yield (%)
1570
2085
2595
30100
3580
4050
4520

Table 3: Effect of Substrate (9-HPOT) Concentration on this compound Yield

9-HPOT Concentration (µM)Relative Yield (%)
1060
2580
5095
100100
20085
40060

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Divinyl Ether Synthase (DES)

This protocol describes the expression of a His-tagged DES in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

  • Transformation: Transform E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the DES gene.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Purification: Apply the clarified lysate to a Ni-NTA affinity column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged DES with elution buffer.

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol 2: Enzymatic Synthesis of this compound
  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing buffer (e.g., 50 mM sodium phosphate, pH 6.5), the purified DES enzyme, and the substrate, 9-hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT).

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for a predetermined time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., citric acid or HCl) to lower the pH to ~3-4.

  • Extraction: Extract the this compound from the reaction mixture with an equal volume of an organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction twice.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen or using a rotary evaporator.

  • Analysis: Analyze the product by HPLC or GC-MS.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation: Resuspend the dried extract from Protocol 2 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • HPLC System: Use a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) in water, often with a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to ensure the carboxylic acid is protonated.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where divinyl ethers absorb (around 250-280 nm).

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount of product in your sample.

Visualizations

Enzymatic_Synthesis_of_Colnelenic_Acid cluster_0 Step 1: Hydroperoxidation cluster_1 Step 2: Divinyl Ether Formation α-Linolenic Acid α-Linolenic Acid 9-HPOT 9-HPOT α-Linolenic Acid->9-HPOT Lipoxygenase (LOX) + O2 9-HPOT_2 9-HPOT This compound This compound 9-HPOT_2->this compound Divinyl Ether Synthase (DES)

Caption: Enzymatic pathway for this compound synthesis.

Troubleshooting_Workflow start Low/No this compound Yield check_enzyme Is the DES enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes troubleshoot_enzyme Troubleshoot Enzyme: - Verify expression/purity - Check storage - Perform activity assay check_enzyme->troubleshoot_enzyme No check_substrate Is the substrate/product stable? check_conditions->check_substrate Yes troubleshoot_conditions Optimize Conditions: - pH - Temperature - Substrate concentration check_conditions->troubleshoot_conditions No troubleshoot_stability Address Stability: - Use fresh substrate - Minimize reaction time - Process sample quickly check_substrate->troubleshoot_stability No success Improved Yield check_substrate->success Yes troubleshoot_enzyme->check_conditions troubleshoot_conditions->check_substrate troubleshoot_stability->success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Colnelenic Acid Instability During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the instability of colnelenic acid during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your samples.

Troubleshooting Guide: Common Issues with this compound Storage

This guide addresses specific problems you may encounter during the storage and handling of this compound.

Issue Possible Causes Recommended Actions
Rapid degradation of this compound even at low temperatures. 1. Oxygen exposure: The sample container was not properly sealed or purged with inert gas. 2. Light exposure: The storage vial is not light-protective (e.g., clear glass). 3. Presence of metal ion contaminants: Metal ions (e.g., Fe²⁺, Cu²⁺, Fe³⁺) can catalyze oxidation.[1][2] 4. Repeated freeze-thaw cycles: This can introduce moisture and oxygen, accelerating degradation.1. Before sealing, flush the vial headspace with an inert gas like argon or nitrogen. Use vials with airtight septa. 2. Store samples in amber glass vials or wrap clear vials in aluminum foil to protect from light. 3. Use high-purity solvents and glassware. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1-5 µM). 4. Aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC-MS). 1. Oxidative degradation: The new peaks are likely oxidation byproducts such as hydroperoxides, aldehydes, or ketones.[1] 2. Solvent impurities: The solvent used for reconstitution may contain impurities. 3. Contamination from lab equipment: Plasticizers or other residues can leach from tubes or pipette tips.1. Confirm the identity of the new peaks using mass spectrometry. If they are oxidation products, review and improve your storage and handling procedures. 2. Use fresh, high-purity solvents for all sample preparations. 3. Use glass or high-quality, solvent-resistant plasticware.
Inconsistent results in biological assays. 1. Degradation of the active compound: The concentration of this compound may have decreased, or the degradation products may have interfering biological activity. 2. Variability in sample handling: Inconsistent exposure to air or light between experiments can lead to different levels of degradation.1. Quantify the concentration of this compound in your sample before each experiment using a validated analytical method (see Experimental Protocols section). 2. Standardize your sample handling procedures to minimize exposure to oxygen and light. Prepare fresh working solutions for each experiment from a properly stored stock.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound instability?

This compound is a polyunsaturated fatty acid (PUFA) containing a divinyl ether group, making it highly susceptible to oxidation.[3] The primary cause of instability is the reaction of its double bonds with oxygen, a process that can be initiated by heat, light, and the presence of metal ions.[1][2]

2. What are the ideal storage conditions for this compound?

For long-term stability (≥ 2 years), this compound should be stored at -20°C or lower, preferably at -80°C.[4][5][6] It should be stored as a solution in a high-purity organic solvent (e.g., ethanol) in a tightly sealed, light-protected container (amber vial) under an inert atmosphere (argon or nitrogen).[4]

3. How can I minimize oxidation during my experiments?

To minimize oxidation during experimental procedures, it is recommended to work quickly, keep samples on ice, and use deoxygenated solvents. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to your solutions at a low concentration (e.g., 5 µM) can also inhibit oxidative degradation.[1]

4. Can I use plastic containers to store this compound?

It is generally recommended to use glass vials for storing this compound solutions to avoid potential leaching of plasticizers or other contaminants that could affect your experiments. If plastic must be used, ensure it is made of a material that is compatible with the storage solvent and has low oxygen permeability.

5. What are the signs of this compound degradation?

Degradation can be detected by a decrease in the concentration of the parent compound and the appearance of new peaks in your analytical chromatograms (e.g., HPLC or GC-MS). These new peaks often correspond to oxidation products. In some cases, a change in the color or odor of the sample may also be noticeable.

Quantitative Stability Data

While specific degradation kinetics for this compound are not extensively published, the following tables provide representative stability data for related oxylipins and polyunsaturated fatty acids under various storage conditions. This data can be used to infer the expected stability of this compound.

Table 1: Stability of Oxylipins in Plasma at Different Temperatures

Storage ConditionDurationStability
4°C (in EDTA whole blood before processing)Up to 24 hoursStable (within 20% analytical variance)[4][7]
20°C (in EDTA whole blood before processing)Up to 4 hoursStable (within 20% analytical variance)[4][7]
-20°C (plasma)Up to 5 daysStable (within 20% analytical variance)[4][7]
-80°C (plasma)Up to 15 monthsGenerally stable, with a slight increase in some autoxidation products.[4][5][7]

Table 2: Efficacy of Stabilizing Agents on PUFA Oxidation

Stabilizing AgentConcentrationEfficacyReference
Butylated Hydroxytoluene (BHT)5 µMInhibits both enzymatic and non-enzymatic degradation.[1]
Diethyldithiocarbamate (Chelating Agent)5 µMInhibits metal-catalyzed degradation.[1]
Ethylenediaminetetraacetic acid (EDTA)1-5 mMEffectively removes metal ions, improving analytical consistency.[8]

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC-UV

Objective: To quantify the degradation of this compound over time under specific storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity ethanol.

    • Aliquot the stock solution into multiple amber glass HPLC vials.

    • For each storage condition to be tested (e.g., -20°C, 4°C, room temperature with and without light exposure), prepare a set of vials.

    • Flush the headspace of each vial with nitrogen or argon before sealing.

  • Storage:

    • Place the vials under the designated storage conditions.

  • Time-Point Analysis:

    • At each time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to separate degradation products).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of this compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the time zero sample.

    • Plot the percentage remaining versus time for each storage condition.

Protocol 2: Analysis of this compound by GC-MS

Objective: To identify and quantify this compound and its degradation products.

Methodology:

  • Lipid Extraction (if from a biological matrix):

    • Follow a standard lipid extraction protocol (e.g., Folch or Bligh-Dyer method).

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 2% methanolic sulfuric acid.

    • Heat at 60°C for 1 hour.

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of water.

    • Vortex and centrifuge to separate the phases. The FAMEs will be in the upper hexane layer.

  • GC-MS Analysis:

    • GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An appropriate temperature gradient to separate the FAMEs (e.g., initial temperature of 100°C, ramp to 240°C).

    • MS Detection: Electron ionization (EI) with a scan range appropriate for the expected masses of this compound FAME and its degradation products.

  • Data Analysis:

    • Identify the this compound FAME peak based on its retention time and mass spectrum.

    • Identify potential degradation products by searching their mass spectra against a library (e.g., NIST).

    • Quantify the peaks of interest using an internal standard.

Visualizations

This compound Degradation Pathway Colnelenic_Acid This compound (Unsaturated Ether Fatty Acid) Peroxy_Radical Peroxy Radical Colnelenic_Acid->Peroxy_Radical Initiators Initiators: - Light - Heat - Metal Ions (Fe²⁺, Cu²⁺) Initiators->Colnelenic_Acid Oxygen Oxygen (O₂) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (Primary Oxidation Product) Peroxy_Radical->Hydroperoxide Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products

Caption: Oxidative degradation pathway of this compound.

Troubleshooting this compound Instability Start Start: Sample Degradation Observed Check_Storage_Temp Is storage temperature -20°C or below? Start->Check_Storage_Temp Check_Inert_Atmosphere Is sample stored under inert atmosphere (Ar/N₂)? Check_Storage_Temp->Check_Inert_Atmosphere Yes Stable_Sample Stable Sample Check_Storage_Temp->Stable_Sample No, Adjust Temp Check_Light_Protection Is sample protected from light (amber vial)? Check_Inert_Atmosphere->Check_Light_Protection Yes Check_Inert_Atmosphere->Stable_Sample No, Purge with Inert Gas Check_Freeze_Thaw Are repeated freeze-thaw cycles avoided? Check_Light_Protection->Check_Freeze_Thaw Yes Check_Light_Protection->Stable_Sample No, Use Amber Vial Consider_Antioxidant Consider adding an antioxidant (e.g., BHT) Check_Freeze_Thaw->Consider_Antioxidant Yes Check_Freeze_Thaw->Stable_Sample No, Aliquot Samples Consider_Chelator Consider adding a chelating agent (e.g., EDTA) Consider_Antioxidant->Consider_Chelator Consider_Chelator->Stable_Sample

Caption: A workflow for troubleshooting this compound storage issues.

Experimental Workflow for Stability Testing Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Vials and Purge with Inert Gas Prep_Stock->Aliquot Storage Store at Designated Conditions (T, Light) Aliquot->Storage Time_Points Analyze at Pre-defined Time Points Storage->Time_Points Analysis HPLC or GC-MS Analysis Time_Points->Analysis Data_Eval Evaluate Data: - % Degradation - Identify Byproducts Analysis->Data_Eval

Caption: A typical workflow for a this compound stability study.

References

Technical Support Center: Troubleshooting Colnelenic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of colnelenic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

This compound is a divinyl ether fatty acid found in plants like potatoes.[1] Its accurate quantification by HPLC is crucial for research in plant physiology, pathology, and the development of new therapeutic agents.

Q2: What is peak tailing in HPLC and why is it a problem for this compound analysis?

Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half. This can lead to inaccurate quantification, reduced resolution between closely eluting compounds, and decreased sensitivity. For acidic compounds like this compound, peak tailing is a common issue that can compromise data quality.[2]

Q3: What is the pKa of this compound and why is it important for HPLC method development?

The predicted pKa of the carboxylic acid group in this compound is approximately 4.77.[3][4] This value is critical for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form, which is essential for achieving sharp, symmetrical peaks.[5]

Troubleshooting Guide: this compound Peak Tailing

This guide addresses the common causes of peak tailing in the reversed-phase HPLC analysis of this compound and provides systematic solutions.

Issue: My this compound peak is showing significant tailing.

Initial Assessment Workflow

To systematically troubleshoot peak tailing, follow the logical progression outlined in the diagram below.

Troubleshooting_Workflow start Peak Tailing Observed check_concentration Is the peak shape concentration-dependent? start->check_concentration reduce_concentration Reduce sample concentration or injection volume. check_concentration->reduce_concentration  Yes check_column Is the column old or contaminated? check_concentration->check_column  No problem_solved Problem Resolved reduce_concentration->problem_solved flush_column Flush the column with a strong solvent. (See Protocol 1) check_column->flush_column  Yes check_ph Is the mobile phase pH appropriate? (pH 2.5-3.5) check_column->check_ph  No replace_column Replace the column. flush_column->replace_column  If problem persists flush_column->check_ph adjust_ph Adjust mobile phase pH to suppress ionization. (See Protocol 2) check_ph->adjust_ph  No check_extracolumn Check for excessive extra-column volume. check_ph->check_extracolumn  Yes adjust_ph->problem_solved optimize_tubing Use shorter, narrower ID tubing. check_extracolumn->optimize_tubing  Yes persistent_issue Issue Persists check_extracolumn->persistent_issue  No optimize_tubing->problem_solved

Caption: A troubleshooting decision tree for this compound HPLC peak tailing.

Detailed Troubleshooting Steps:

1. Secondary Interactions with the Stationary Phase

  • Cause: this compound, being a carboxylic acid, can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[5][6] These secondary interactions can lead to peak tailing.

  • Solution:

    • Mobile Phase pH Adjustment: The most effective way to minimize secondary interactions is to control the ionization of this compound. By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa (pKa ≈ 4.77), the carboxylic acid will be in its protonated, non-ionized form.[2] A mobile phase pH of 2.5-3.5 is recommended.

    • Use of Additives: Adding a small concentration of a weak acid, such as 0.1% acetic acid or 0.1% formic acid, to the mobile phase can help to protonate the silanol groups and reduce their interaction with the analyte.[7] For more persistent tailing, trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% can be used, but be aware that TFA can be difficult to remove from the column and may suppress MS signals if using LC-MS.

    • Column Choice: Employ a high-purity, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to minimize the number of accessible silanol groups.

2. Inappropriate Mobile Phase Conditions

  • Cause: A mobile phase with insufficient buffer capacity or an inappropriate organic solvent can contribute to peak tailing.

  • Solution:

    • Buffer Selection: Use a buffer to maintain a stable pH. For a target pH of 2.5-3.5, a phosphate (B84403) or formate (B1220265) buffer at a concentration of 10-25 mM is suitable.

    • Organic Modifier: Acetonitrile is a common choice for the separation of fatty acids. Methanol can also be used and may offer different selectivity. The choice of organic modifier can influence peak shape.[5]

3. Column Issues

  • Cause: Column contamination, degradation, or voids can create active sites and disrupt the flow path, leading to peak tailing.

  • Solution:

    • Column Flushing: If the column is contaminated, flush it with a strong solvent. (See Protocol 1 ).

    • Guard Column: Use a guard column with the same stationary phase as the analytical column to protect it from strongly retained sample components.

    • Column Replacement: If flushing does not resolve the issue, the column may be degraded and require replacement.

4. Sample Overload

  • Cause: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion and tailing.[6]

  • Solution:

    • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

    • Dilute the Sample: Prepare a more dilute sample and reinject.

5. Extra-Column Volume

  • Cause: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[5]

  • Solution:

    • Optimize Tubing: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length as short as possible.

    • Proper Fittings: Ensure all fittings are correctly made and have no dead volume.

Experimental Protocols

Protocol 1: Column Flushing Procedure (for a C18 column)

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane.

  • Reverse the flushing sequence: 20 column volumes of isopropanol, then 20 column volumes of HPLC-grade water.

  • Finally, equilibrate the column with the mobile phase for at least 30 minutes before use.

Protocol 2: Recommended HPLC Method for this compound

This protocol is a starting point and may require further optimization.

ParameterRecommendation
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (pH ≈ 2.7)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Sample Preparation Dissolve the sample in the initial mobile phase composition (70% Acetonitrile / 30% Water with 0.1% Formic Acid)

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing

Mobile Phase pHExpected Peak ShapeRationale
2.5 - 3.5SymmetricalThis compound is fully protonated (non-ionized), minimizing secondary interactions with the stationary phase.
4.0 - 5.5TailingThe mobile phase pH is close to the pKa of this compound, leading to a mixed population of ionized and non-ionized forms.
> 6.0Severe TailingThis compound is fully ionized and can strongly interact with any residual silanol groups on the stationary phase.

References

Optimizing mobile phase for colnelenic acid HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of colnelenic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for a mobile phase in reversed-phase HPLC of this compound?

A common and effective starting point for the reversed-phase separation of fatty acids like this compound is a mobile phase consisting of acetonitrile (B52724) and water.[1][2] Both solvents are ideal for LC-MS applications.[1] An acid modifier is typically required to ensure good peak shape.[3][4]

Q2: Should I use an isocratic or a gradient elution for my analysis?

For method development, it is highly recommended to start with a "scouting gradient."[5] This involves running a broad gradient (e.g., 5% to 100% organic solvent) to determine the elution range of this compound and any other compounds in the sample.[5] A gradient elution is particularly useful for complex samples with a wide range of polarities, as it improves peak sharpness and resolution.[6] If all analytes elute closely together, the method can later be optimized into a faster isocratic run.[6]

Q3: What type of HPLC column is best suited for this compound separation?

A C18 column is the most widely used and recommended starting point for reversed-phase separation of fatty acids.[7][8] C8 columns are also a viable alternative and are generally less retentive, which can lead to shorter analysis times.[9] For separations involving challenging isomers, specialized columns with different selectivities may offer improved resolution.[7]

Q4: Why is it necessary to add an acid to the mobile phase?

This compound is a carboxylic acid. At neutral pH, its carboxyl group can be ionized, leading to interactions with residual silanol (B1196071) groups on the silica-based column packing.[3] This secondary interaction is a common cause of peak tailing.[10][11] Adding a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase suppresses this ionization, resulting in sharper, more symmetrical peaks.[3][12]

Q5: Can I use buffers in my mobile phase?

Yes, buffers can be used to control the pH precisely. For LC-MS compatibility, volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are recommended.[1][13] Non-volatile buffers, such as phosphates, should be avoided as they can crystallize in the mass spectrometer source.[1]

Section 2: Experimental Protocols and Data

Protocol 1: Developing a Scouting Gradient Method

This protocol outlines the steps to establish an initial gradient method for separating this compound.

  • Column Selection: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Prepare HPLC-grade water with 0.1% formic acid.

    • Solvent B: Prepare HPLC-grade acetonitrile with 0.1% formic acid.

    • Degas both solvents thoroughly using sonication, helium sparging, or an inline degasser to prevent bubble formation.[14]

  • System Setup:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Set the UV detector wavelength. Since fatty acids lack a strong chromophore, detection at low wavelengths (e.g., 205-210 nm) is common.[4]

  • Gradient Program: Run a wide linear gradient to elute all components.

  • Injection: Inject the prepared this compound standard or sample.

  • Evaluation: Analyze the resulting chromatogram to determine the retention time of this compound and the overall separation profile.

Data Presentation: Mobile Phase Optimization Parameters

Table 1: Example Scouting Gradient Program

Time (minutes)% Solvent A (0.1% Formic Acid in Water)% Solvent B (0.1% Formic Acid in Acetonitrile)
0.0955
20.00100
25.00100
25.1955
30.0955

This table provides a starting point for a scouting gradient. The gradient time (tG) and slope can be adjusted based on the initial results to improve resolution.[5]

Table 2: Comparison of Common Mobile Phase Acid Modifiers

ModifierTypical ConcentrationKey AdvantagesConsiderationsMS Compatible
Formic Acid 0.05% - 0.2%Excellent for improving peak shape of acids; highly volatile.[1]Stronger acid than acetic acid.[1]Yes
Acetic Acid 0.1% - 1.0%Volatile and effective for pH control.[1]Weaker acid; may require higher concentrations.Yes
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong ion-pairing agent, can significantly improve peak shape.Can cause ion suppression in negative mode ESI-MS.[1]Yes (with caution)
Phosphoric Acid 0.1%Effective for pH control and peak shaping.[15]Non-volatile; will contaminate an MS source.[1]No

Section 3: Troubleshooting Guide

Q: My peak for this compound is tailing. What are the common causes and solutions?

  • Cause 1: Secondary Silanol Interactions. The carboxyl group of the acid is interacting with the stationary phase.

    • Solution: Ensure an acid modifier (e.g., 0.1% formic acid) is present in the mobile phase to suppress ionization. Lowering the mobile phase pH is a key strategy to reduce tailing for acidic compounds.[3]

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[16]

    • Solution: Reduce the sample concentration or the injection volume. Observe if the peak shape improves with a smaller injection mass.[11]

  • Cause 3: Extra-Column Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[17]

    • Solution: Use tubing with a narrow internal diameter and minimize its length. Ensure all fittings are properly seated to eliminate dead volume.[11]

Q: I am observing peak fronting. Why is this happening and how can I fix it?

  • Cause: Sample Solvent Mismatch or Overload. This is often caused by injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase, or by severe mass overload.[17][18]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[18] If the sample is highly concentrated, try diluting it.

Q: All the peaks in my chromatogram are splitting. What should I do?

  • Cause 1: Column Void or Contamination. A void at the head of the column or a partially blocked inlet frit can split the sample band.[19]

    • Solution: Try backflushing the column (if the manufacturer permits). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[10]

  • Cause 2: Sample Solvent Incompatibility. A significant mismatch between the sample solvent and the mobile phase can cause peak distortion.[20]

    • Solution: Prepare the sample in the mobile phase itself.

Q: My baseline is drifting, especially during a gradient run. How can I stabilize it?

  • Cause: Mobile Phase Absorbance or Contamination. The baseline can drift if the mobile phase solvents have different UV absorbances at the detection wavelength or if one of the solvents is contaminated.[5]

    • Solution: Use high-purity, HPLC-grade solvents. Ensure both mobile phase reservoirs (A and B) contain the same concentration of any additives (like formic acid). If detecting at a very low wavelength, even high-purity solvents can show absorbance; consider using a reference wavelength on a PDA detector if available.[5]

Q: The resolution between this compound and a co-eluting peak is poor. How can I improve it?

  • Solution 1: Optimize the Gradient Slope. A shallower gradient (i.e., increasing the gradient time) provides more time for compounds to interact with the stationary phase, often improving the separation of closely eluting peaks.[6][16]

  • Solution 2: Change the Organic Solvent. The choice of organic solvent affects selectivity. If you are using acetonitrile, trying methanol (B129727) (or vice versa) can change the elution order and may resolve the co-eluting peaks.[21] Acetonitrile and methanol have different solvent selectivities.

  • Solution 3: Adjust the Temperature. Increasing the column temperature can sometimes improve resolution and sharpen peaks, although it may also alter selectivity.[21]

Section 4: Visualized Workflows

Mobile_Phase_Optimization_Workflow start Start: Method Development select_column 1. Select Column & Solvents (e.g., C18, ACN/H2O, 0.1% FA) start->select_column run_scouting 2. Run Scouting Gradient (e.g., 5-100% B over 20 min) select_column->run_scouting evaluate_chrom 3. Evaluate Chromatogram run_scouting->evaluate_chrom resolution_ok Resolution & Peak Shape OK? evaluate_chrom->resolution_ok Initial Run Complete optimize_gradient 4a. Optimize Gradient (Adjust slope and time) resolution_ok->optimize_gradient No validate 5. Validate Method (Check robustness, precision) resolution_ok->validate Yes optimize_gradient->run_scouting Re-run fine_tune 4b. Fine-Tune Mobile Phase (Change solvent or additive) optimize_gradient->fine_tune fine_tune->run_scouting Re-run end End: Optimized Method validate->end

Caption: Workflow for HPLC mobile phase optimization.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed check_ph Is mobile phase pH ~2 pKa units below analyte pKa? start->check_ph add_acid Solution: Add/increase acid modifier (e.g., 0.1% Formic Acid) check_ph->add_acid No check_load Is sample concentration high? check_ph->check_load Yes reduce_load Solution: Reduce injection volume or dilute sample check_load->reduce_load Yes check_column Is the column old or showing high backpressure? check_load->check_column No replace_column Solution: Use guard column, flush, or replace analytical column check_column->replace_column Yes check_fittings Solution: Check fittings for dead volume, use shorter/narrower tubing check_column->check_fittings No

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: Cornelenic Acid Extraction & Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of cornelenic acid in your extracts.

Frequently Asked Questions (FAQs)

Q1: What is cornelenic acid and why is its stability a concern?

A1: Cornelenic acid is a conjugated linolenic acid (CLnA), an isomer of α-linolenic acid, found in plants such as Cornus officinalis. As a polyunsaturated fatty acid (PUFA) with a conjugated triene system, it is highly susceptible to degradation through oxidation, isomerization, and polymerization when exposed to factors like light, heat, and oxygen.[1][2][3] Maintaining its structural integrity is crucial for preserving its biological activity in research and pharmaceutical applications.

Q2: What are the primary factors that cause the degradation of cornelenic acid in extracts?

A2: The main factors contributing to the degradation of cornelenic acid are:

  • Oxidation: The conjugated double bond system makes it highly vulnerable to attack by oxygen free radicals.[2][3]

  • Light: Exposure to light, particularly UV radiation, can accelerate oxidative degradation and isomerization.[1]

  • Temperature: Elevated temperatures significantly increase the rate of oxidation and other degradation reactions.[2]

  • pH: Extreme pH conditions (both acidic and alkaline) can catalyze the degradation and isomerization of fatty acids.[4]

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as pro-oxidants and catalyze the decomposition of hydroperoxides, accelerating the degradation process.

Q3: What are the recommended storage conditions for extracts containing cornelenic acid?

A3: To ensure the long-term stability of cornelenic acid in extracts, the following storage conditions are recommended:

  • Temperature: Store extracts at low temperatures, preferably at -20°C or -80°C for long-term storage.[5] For short-term storage, refrigeration at 4°C is acceptable.

  • Light: Always store extracts in amber-colored vials or wrapped in aluminum foil to protect them from light.

  • Atmosphere: To prevent oxidation, it is highly recommended to store extracts under an inert atmosphere, such as nitrogen or argon.[5] Vacuum sealing can also be effective.[6]

  • Container: Use glass containers, as plastic containers may leach compounds or be permeable to oxygen.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of cornelenic acid in the final extract. Degradation during extraction due to harsh conditions.Optimize extraction parameters: use lower temperatures, shorter extraction times, and consider non-thermal methods like supercritical CO2 extraction. Add an antioxidant to the extraction solvent.
Rapid degradation of the extract upon storage. Improper storage conditions (exposure to light, oxygen, or high temperatures).Store the extract in amber vials under an inert gas (nitrogen or argon) at -20°C or lower. Ensure containers are tightly sealed.[5]
Inconsistent results in biological assays. Isomerization or degradation of cornelenic acid leading to variable active compound concentration.Re-analyze the purity and concentration of cornelenic acid in the extract using HPLC before each experiment. Implement stricter stabilization protocols during extraction and storage.
Discoloration or off-odors in the extract. Significant oxidation has occurred, leading to the formation of secondary oxidation products.The extract is likely compromised. Discard and prepare a fresh extract using improved stabilization methods, such as the addition of a potent antioxidant cocktail.

Data Presentation: Efficacy of Antioxidants

The following table summarizes the effectiveness of common antioxidants in preventing the degradation of polyunsaturated fatty acids. While specific data for cornelenic acid is limited, the data for other PUFAs provides a strong indication of their potential efficacy.

Antioxidant Concentration Effectiveness in PUFA Protection Reference
Butylated Hydroxytoluene (BHT) 5.0 mg/mLDelayed significant degradation of PUFAs in dried blood spots for up to 28 days at room temperature.[6][7][6][7]
α-Tocopherol (Vitamin E) 0.1 - 1 ppmShowed significant, concentration-dependent inhibition of corn oil lipid peroxidation.
α-Tocopherol & δ-Tocopherol Combination (7:1 ratio) Not specifiedDemonstrated a synergistic effect in reducing oxidation in sunflower and olive pomace oils.[8][8]
Ascorbic Acid Not specifiedCan be added to the extraction medium to prevent oxidation.[9][9]

Experimental Protocols

Protocol 1: Stabilized Solvent Extraction of Cornelenic Acid

This protocol describes a method for extracting cornelenic acid from Cornus officinalis fruit pulp while minimizing degradation.

Materials:

  • Dried and powdered Cornus officinalis fruit pulp

  • n-Hexane (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • α-Tocopherol

  • Rotary evaporator

  • Centrifuge

  • Amber glass vials

  • Nitrogen gas cylinder with regulator

Procedure:

  • Preparation of Extraction Solvent: Prepare a solution of n-hexane containing 0.05% (w/v) BHT and 0.02% (w/v) α-tocopherol. This antioxidant cocktail will help protect the cornelenic acid during extraction.

  • Extraction:

    • Weigh 10 g of powdered Cornus officinalis fruit pulp and place it in a flask.

    • Add 100 mL of the stabilized n-hexane solvent to the flask.

    • Macerate the mixture at room temperature with constant stirring for 4 hours, ensuring the flask is protected from light.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant containing the lipid extract into a clean flask.

  • Solvent Removal:

    • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Transfer the concentrated extract into an amber glass vial.

    • Flush the vial with nitrogen gas for 1-2 minutes to displace any oxygen.

    • Seal the vial tightly and store it at -20°C or -80°C.

Protocol 2: HPLC Analysis of Cornelenic Acid

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of cornelenic acid in an extract.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) detector.

  • Two silver ion-exchange columns (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm) connected in series, protected by a guard column.[10][11]

Reagents:

  • n-Hexane (HPLC grade)

  • Acetic acid (glacial)

  • Acetonitrile (B52724) (HPLC grade)

  • Cornelenic acid standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane with 1.6% acetic acid and 0.0125% acetonitrile (v/v/v).[11] Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of cornelenic acid in the mobile phase at concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the cornelenic acid extract with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25°C

    • Injection volume: 20 µL

    • Detection: Monitor at 234 nm, the characteristic absorbance maximum for conjugated trienes.[10]

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the cornelenic acid standard against its concentration.

    • Quantify the amount of cornelenic acid in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Signaling Pathway

Cornelenic acid, being an isomer of punicic acid, is predicted to exert its anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARδ.[1][2] Activation of these nuclear receptors leads to the downstream regulation of genes involved in inflammation and metabolism.

PPAR_Signaling_Pathway Cornelenic_Acid Cornelenic Acid (Ligand) PPAR_gamma_delta PPARγ / PPARδ (Nuclear Receptor) Cornelenic_Acid->PPAR_gamma_delta Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_gamma_delta->PPRE Binds to NF_kB NF-κB (Pro-inflammatory) PPAR_gamma_delta->NF_kB Inhibits RXR RXR RXR->PPRE Co-binds to Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Metabolic_Genes Metabolic Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Metabolic_Genes Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Genes Extraction_Workflow start Start: Dried Cornus officinalis Pulp extraction Solvent Extraction (n-Hexane + Antioxidants) start->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Rotary Evaporation (≤ 40°C) supernatant->evaporation storage Store Extract under N2 at -20°C / -80°C evaporation->storage hplc_prep Sample Preparation (Dilution & Filtration) storage->hplc_prep hplc_analysis HPLC-PDA Analysis (Ag+ column, 234 nm) hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification

References

Technical Support Center: Enhancing Ionization Efficiency of Colnelenic Acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of colnelenic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance ionization efficiency during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis in ESI-MS?

A1: For this compound, a divinyl ether fatty acid, the recommended mode is negative ion electrospray ionization (-ESI) . The carboxylic acid group is readily deprotonated, forming the [M-H]⁻ ion, which typically yields the highest sensitivity and most straightforward interpretation. While positive ion mode (+ESI) can sometimes produce adducts like [M+Na]⁺ or [M+NH₄]⁺, the signal intensity is generally weaker and less consistent for underivatized carboxylic acids.

Q2: Why am I observing a weak signal for this compound in -ESI mode?

A2: A weak signal for this compound in negative ion mode can stem from several factors:

  • Suboptimal Mobile Phase Composition: The pH and composition of your mobile phase are critical. A mobile phase that is too acidic can suppress the deprotonation necessary for -ESI.

  • Inefficient Desolvation: The settings of your ESI source, such as gas flow and temperature, may not be optimal for the efficient desolvation of the droplets containing your analyte.

  • Adduct Formation: The presence of cations (e.g., Na⁺, K⁺) in your sample or mobile phase can lead to the formation of adducts, which competes with the desired deprotonation and can fragment in-source, reducing the intensity of the [M-H]⁻ ion.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of this compound.

Q3: Can I analyze this compound in positive ion mode?

A3: While negative ion mode is preferred, analysis in positive ion mode is possible, primarily through the formation of adducts such as [M+NH₄]⁺. This can be promoted by using mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297). However, sensitivity is often lower compared to the deprotonated molecule in negative ion mode.

Troubleshooting Guide

Problem: Low Signal Intensity of this compound

Question: I am experiencing a very low signal for the [M-H]⁻ ion of this compound. What steps can I take to improve it?

Answer: To enhance the signal intensity of this compound, a systematic approach to optimizing your mobile phase and ESI source parameters is recommended.

1. Mobile Phase Optimization:

The choice of mobile phase additives can significantly impact the ionization efficiency. For negative ion mode, the addition of a weak acid can surprisingly enhance the signal for some carboxylic acids.

  • Recommended Additives: Start with a low concentration of acetic acid (e.g., 0.02% to 0.1% v/v) in your mobile phase. Studies have shown that acetic acid can improve the signal intensity of lipids in negative ESI mode by 2- to 19-fold compared to ammonium acetate.[1] A combination of 10 mM ammonium acetate with 0.1% acetic acid has also been found to be a good compromise for signal intensity and retention time stability for lipids in negative ion mode.[2][3]

  • Additives to Use with Caution: While basic additives like ammonium hydroxide (B78521) are sometimes used in negative ion mode, they can suppress the signal of some lipids.[1] Formic acid may also be less effective than acetic acid for enhancing the negative ion signal of certain compounds.

Quantitative Impact of Mobile Phase Additives on Lipid Signal Intensity (-ESI)

Mobile Phase AdditiveAnalyte ClassSignal Intensity Improvement (Fold Increase)Reference
0.02% Acetic AcidVarious Lipid Subclasses2 - 19 (compared to Ammonium Acetate)[1]
10 mM Ammonium Acetate + 0.1% Acetic AcidFree Fatty Acids"Reasonable Compromise" for Signal Intensity[2][3]
Ammonium HydroxideVarious Lipid Subclasses2 - 1000 (Signal Suppression compared to Acetic Acid)[1]

2. ESI Source Parameter Optimization:

Fine-tuning the ESI source parameters is crucial for maximizing the signal of this compound.

  • Capillary Voltage: For negative ion mode, a typical starting point is -2.5 to -4.0 kV. Systematically adjust the voltage in small increments (e.g., 0.2 kV) to find the optimal value that maximizes the [M-H]⁻ ion signal without inducing excessive fragmentation.

  • Nebulizer Gas Pressure: This parameter affects the size of the initial droplets. A typical range is 20-60 psi. Higher pressures lead to smaller droplets and better desolvation but can also cause ion suppression if too high.

  • Drying Gas Flow and Temperature: These parameters are critical for solvent evaporation. A typical temperature range is 250-450°C. Start with a mid-range value and optimize based on signal intensity. Be cautious of excessively high temperatures that could potentially cause thermal degradation of the unsaturated this compound.

  • Sheath Gas Flow and Temperature: This gas helps to focus the ESI plume. Higher flow rates can improve desolvation but may also decrease sensitivity if set too high.

Typical ESI Source Parameters for Lipid Analysis

ParameterRecommended Range (-ESI)
Capillary Voltage-2.5 to -4.0 kV
Nebulizer Gas Pressure20 - 60 psi
Drying Gas Temperature250 - 450 °C
Drying Gas Flow5 - 15 L/min
Sheath Gas Temperature200 - 400 °C
Sheath Gas Flow8 - 12 L/min
Problem: Inconsistent Signal and Poor Reproducibility

Question: My signal for this compound is unstable, and I'm getting poor reproducibility between injections. What could be the cause?

Answer: Signal instability and poor reproducibility are often linked to issues with the mobile phase, sample preparation, or the ESI source itself.

Troubleshooting Steps:

  • Check for Contamination: Ensure high-purity solvents and additives are used. Contaminants can compete for ionization and cause signal suppression.

  • Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each run.

  • Inspect the ESI Source: A dirty or clogged ESI needle can lead to an unstable spray. Regularly clean the ESI probe according to the manufacturer's instructions.

  • Evaluate for Adduct Formation: Inconsistent formation of adducts ([M+Na]⁻, [M+K]⁻) can lead to a fluctuating signal for your target ion. Minimize sources of metal cations (e.g., glassware, salts in the mobile phase).

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Enhanced Ionization of this compound

This protocol describes the preparation of a mobile phase designed to enhance the signal of this compound in negative ion mode ESI-MS.

Materials:

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Glacial Acetic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

Procedure:

  • Mobile Phase A (Aqueous):

    • To 990 mL of LC-MS grade water in a clean, dedicated solvent bottle, add 10 mL of a 1 M ammonium acetate stock solution to achieve a final concentration of 10 mM.

    • Add 1 mL of glacial acetic acid to achieve a final concentration of 0.1%.

    • Sonicate the solution for 10 minutes to degas.

  • Mobile Phase B (Organic):

    • To 999 mL of LC-MS grade acetonitrile, add 1 mL of glacial acetic acid to achieve a final concentration of 0.1%.

    • Sonicate the solution for 10 minutes to degas.

  • LC Gradient:

    • Use a suitable reversed-phase column (e.g., C18).

    • A typical gradient might start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the relatively nonpolar this compound.

Protocol 2: Systematic Optimization of ESI Source Parameters

This protocol outlines a method for systematically optimizing the key ESI source parameters for this compound analysis.

Procedure:

  • Initial Infusion:

    • Prepare a standard solution of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization (one at a time):

    • Capillary Voltage: While monitoring the signal of the [M-H]⁻ ion (m/z 291.2 for C₁₈H₂₈O₃), vary the capillary voltage from -2.5 kV to -4.5 kV in 0.2 kV increments. Record the signal intensity at each step and identify the optimal voltage.

    • Drying Gas Temperature: Set the capillary voltage to its optimal value. Vary the drying gas temperature from 250°C to 450°C in 25°C increments. Record the signal intensity and determine the optimal temperature.

    • Drying Gas Flow: With the optimal capillary voltage and temperature, vary the drying gas flow rate from 5 L/min to 15 L/min in 1 L/min increments. Record the signal intensity to find the optimal flow rate.

    • Nebulizer Pressure: Finally, with all other parameters at their optimal settings, vary the nebulizer pressure from 20 psi to 60 psi in 5 psi increments to find the setting that provides the best signal.

  • Verification:

    • Run a final infusion with all parameters set to their optimized values to confirm the enhanced and stable signal.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_lc LC Separation cluster_ms ESI-MS Detection cluster_data Data Analysis sample_prep This compound Standard/Sample lc_system Reversed-Phase LC System (C18 Column) sample_prep->lc_system mobile_phase_A Mobile Phase A: 10mM NH4Ac, 0.1% Acetic Acid in Water mobile_phase_A->lc_system mobile_phase_B Mobile Phase B: 0.1% Acetic Acid in ACN mobile_phase_B->lc_system esi_source Negative Ion ESI Source lc_system->esi_source mass_analyzer Mass Analyzer (Scan for [M-H]⁻) esi_source->mass_analyzer data_processing Signal Intensity Quantification mass_analyzer->data_processing

Caption: Experimental workflow for enhancing this compound analysis.

troubleshooting_tree start Low Signal for this compound? check_mode Are you in Negative Ion Mode (-ESI)? start->check_mode optimize_mp Optimize Mobile Phase check_mode->optimize_mp Yes switch_mode Switch to -ESI Mode check_mode->switch_mode No add_acetic Add 0.02-0.1% Acetic Acid optimize_mp->add_acetic optimize_source Optimize ESI Source Parameters optimize_mp->optimize_source adjust_voltage Adjust Capillary Voltage (-2.5 to -4.0 kV) optimize_source->adjust_voltage adjust_gas Optimize Gas Flow & Temperature optimize_source->adjust_gas check_adducts Check for Adducts optimize_source->check_adducts clean_system Use High-Purity Solvents/ Clean Glassware check_adducts->clean_system

Caption: Troubleshooting decision tree for low signal of this compound.

References

Resolving co-eluting peaks in colnelenic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges in colnelenic acid chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues, particularly the co-elution of peaks during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak co-elution when analyzing this compound?

A1: The primary cause of co-elution in this compound analysis is the presence of structurally similar fatty acids in the sample matrix. This compound is a conjugated linolenic acid isomer, and it often exists alongside other C18 fatty acid isomers (e.g., alpha-linolenic acid, gamma-linolenic acid) and fatty acids with similar chain lengths and degrees of unsaturation. These compounds can have very similar retention behaviors under standard chromatographic conditions, leading to overlapping peaks.[1][2]

Q2: How can I confirm that a peak is not pure and that co-elution is occurring?

A2: There are several methods to assess peak purity:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders, split tops, or excessive tailing, are strong indicators of co-elution.[2][3]

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA can assess peak purity by comparing UV-Vis spectra across the entire peak. If the spectra are not homogenous, it is likely that multiple compounds are present.[2][3]

  • Mass Spectrometry (MS) Detector: An MS detector is a powerful tool for confirming co-elution. By examining the mass spectra across the chromatographic peak, you can identify different mass-to-charge ratios (m/z) within that peak, which confirms the presence of multiple compounds.[2][3][4]

Q3: What is a good starting point for an HPLC method for this compound?

A3: A reversed-phase HPLC (RP-HPLC) method is a suitable starting point for this compound analysis. Here are some recommended initial conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[5][6] It is highly recommended to add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both the aqueous and organic phases to ensure good peak shape for the fatty acid.[2][7][8]

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 40-50%) and gradually increase it to a higher concentration (e.g., 90-100%) over 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at low wavelengths (around 205-210 nm) can be used for underivatized fatty acids.[8] However, for higher sensitivity, derivatization to form phenacyl esters and detection at higher wavelengths is an option.[8] An Evaporative Light Scattering Detector (ELSD) is also a suitable alternative that does not require a chromophore.[9]

  • Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.[7]

Q4: Can changing my Gas Chromatography (GC) column help resolve this compound from other fatty acid isomers?

A4: Yes, the choice of GC capillary column is critical for separating fatty acid isomers. For the analysis of fatty acids as their methyl esters (FAMEs), highly polar cyanopropyl-based stationary phases are the gold standard.[1][10] Columns like the SP-2560 or equivalent, which are composed of 100% biscyanopropyl polysiloxane, provide excellent selectivity for resolving complex mixtures of FAMEs, including positional and geometric (cis/trans) isomers.[1]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks in this compound chromatography.

Step 1: Initial Assessment and Confirmation of Co-elution

Before making any changes to your method, it's crucial to confirm that you are indeed dealing with co-elution.

A Observe Peak Shape (Asymmetrical, Shoulders, Tailing?) B Use DAD/PDA for Peak Purity Analysis A->B If asymmetrical E Peak is Pure (Proceed with method validation or other troubleshooting) A->E If symmetrical C Use LC-MS to Check for Multiple m/z Ratios Across the Peak B->C If spectra are not homogenous B->E If spectra are homogenous D Co-elution Confirmed C->D If multiple m/z are present C->E If single m/z is present

Caption: Initial assessment workflow to confirm co-elution.

Step 2: Systematic Method Optimization

If co-elution is confirmed, follow this systematic approach to optimize your chromatographic separation.

cluster_0 Troubleshooting Workflow cluster_1 Mobile Phase Optimization Details cluster_2 Stationary Phase Options cluster_3 Other Parameter Adjustments Start Co-elution Confirmed A Optimize Mobile Phase Start->A B Change Stationary Phase A->B If resolution is still poor End Resolution Achieved A->End If resolved A1 Adjust Gradient Slope (shallower gradient for better separation) A->A1 C Adjust Other Parameters B->C If resolution is still poor B->End If resolved B1 Switch to a Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano, or Cholesterol-based) B->B1 C->A Re-optimize if necessary C->End If resolved C1 Lower the Flow Rate C->C1 A2 Change Organic Modifier (e.g., Methanol instead of Acetonitrile) A1->A2 A3 Adjust Mobile Phase pH (add 0.1% formic or acetic acid) A2->A3 B2 Use a Column with Smaller Particles or Core-Shell Technology B1->B2 B3 Increase Column Length B2->B3 C2 Optimize Column Temperature C1->C2

References

Technical Support Center: Analysis of Low-Abundance α-Linolenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of α-linolenic acid (ALA) in their samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting a signal for α-linolenic acid in my samples. What are the potential causes and solutions?

A1: A complete loss of signal for ALA can stem from issues in sample preparation, the analytical instrument, or the methodology itself. Here’s a troubleshooting guide:

  • Sample Preparation:

    • Inefficient Extraction: The chosen lipid extraction method may not be suitable for your sample matrix or for recovering low-abundance fatty acids. Consider optimizing your extraction protocol or switching to a more robust method.[1][2][3] The Bligh and Dyer or Folch methods are common starting points, but a monophasic extraction might be beneficial for analyzing a broad range of lipids from a single extract.[2]

    • Analyte Degradation: Polyunsaturated fatty acids like ALA are susceptible to oxidation. Ensure that you are using antioxidants (e.g., BHT) during your sample preparation and storage. Store samples at -80°C under an inert gas (e.g., argon or nitrogen) to minimize degradation.

    • Incomplete Derivatization (for GC analysis): If you are using Gas Chromatography (GC), incomplete conversion of ALA to its volatile ester derivative (e.g., FAME - Fatty Acid Methyl Ester) will result in a poor signal.[4][5] Review your derivatization protocol, ensuring appropriate reaction time, temperature, and reagent concentrations.

  • Analytical Instrument (LC-MS/GC-MS):

    • Instrument Sensitivity: Confirm that your mass spectrometer is tuned and calibrated according to the manufacturer's specifications. A loss of sensitivity can occur over time and may require cleaning of the ion source or other maintenance.[6][7]

    • Mobile Phase/Gas Issues (LC/GC): For LC-MS, ensure the mobile phase composition is correct and that there are no leaks in the system, which can cause retention time shifts or signal loss.[8] For GC-MS, verify the carrier gas flow rate and purity.

    • Column Performance: A contaminated or degraded analytical column can lead to poor peak shape, broadening, or complete loss of the analyte peak.[8][9]

  • Methodology:

    • Low Concentration Below Detection Limit: The concentration of ALA in your sample may be below the limit of detection (LOD) of your current method. Consider techniques to enrich your sample for ALA or use a more sensitive analytical method.

Q2: My signal for α-linolenic acid is very low and has a poor signal-to-noise ratio. How can I improve the sensitivity of my measurement?

A2: Improving the signal-to-noise ratio for low-abundance ALA requires a multi-faceted approach focusing on sample preparation and analytical technique optimization.

  • Sample Enrichment:

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively isolate and concentrate fatty acids from your sample matrix, thereby removing interfering compounds and increasing the concentration of ALA before analysis.

    • Urea Adduction: This technique can be used to separate saturated and unsaturated fatty acids, effectively enriching the polyunsaturated fatty acid fraction containing ALA.[10]

  • Enhanced Derivatization (for GC-MS):

    • Instead of standard methylation to form FAMEs, consider derivatization with pentafluorobenzyl bromide (PFBBr). PFB esters are highly electronegative and can be analyzed using negative chemical ionization (NCI) GC-MS, which offers significantly higher sensitivity for detecting trace amounts of fatty acids.[11][12]

  • Analytical Technique Optimization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, using NCI with PFB-derivatized fatty acids can dramatically increase sensitivity.[11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive technique for fatty acid analysis that often does not require derivatization.[13] Optimize your LC separation with a suitable C18 reversed-phase column and use a mobile phase containing an additive like ammonium (B1175870) acetate (B1210297) to enhance ionization in negative electrospray ionization (ESI) mode.[13] Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode will provide the highest sensitivity and specificity.[13]

    • Isotopic-Tagged Derivatization for LC-MS: An isotopic-tagged derivatization strategy can significantly improve detection sensitivity, with limits of quantitation reported to be lower than 100 ng/L.[14]

Q3: I am having trouble with the reproducibility of my α-linolenic acid quantification. What are the key factors to control for accurate and precise results?

A3: Poor reproducibility in ALA quantification often points to inconsistencies in sample handling, preparation, or the analytical measurement itself.

  • Internal Standards are Crucial: The use of a suitable internal standard is paramount for accurate quantification. An isotopically labeled form of ALA (e.g., α-linolenic acid-d14) is the ideal internal standard as it will co-elute with the analyte and experience similar extraction efficiencies and ionization suppression/enhancement effects.[12][13] Add the internal standard at the very beginning of your sample preparation process to account for any analyte loss during extraction and derivatization.

  • Standard Curve: Always prepare a standard curve using a certified reference standard of ALA.[12] The concentration range of your standard curve should bracket the expected concentration of ALA in your samples.

  • Consistent Sample Preparation: Ensure that all samples, standards, and quality controls are treated identically throughout the entire workflow. This includes using the same volumes of solvents, reaction times, and temperatures.

  • Minimize Contamination: Fatty acids are common contaminants. Use high-purity solvents and meticulously clean all glassware and equipment to avoid introducing exogenous fatty acids that could interfere with your analysis.[15]

Experimental Protocols

Protocol 1: High-Sensitivity α-Linolenic Acid Analysis using GC-MS with PFBBr Derivatization

This protocol is adapted for high sensitivity analysis of free fatty acids, including ALA, in biological samples like plasma.[11][12]

1. Lipid Extraction:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of an internal standard solution containing deuterated fatty acids (including a deuterated ALA analog).

  • Add 200 µL of methanol (B129727) to lyse the cells and precipitate proteins.

  • Vortex for 30 seconds.

  • Acidify the mixture by adding 25 µL of 1 M HCl.

  • Add 1 mL of iso-octane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (containing the free fatty acids) to a clean glass tube.

  • Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or argon.

2. Derivatization to PFB Esters:

  • To the dried lipid extract, add 25 µL of a 1% (v/v) solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile.

  • Add 25 µL of a 1% (v/v) solution of diisopropylethylamine (DIPEA) in acetonitrile.

  • Cap the tube, vortex, and let it stand at room temperature for 20 minutes.

  • Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen or argon.

3. Sample Preparation for GC-MS:

  • Reconstitute the dried derivatized sample in 50 µL of iso-octane.

  • Transfer the solution to a GC vial with a micro-insert.

  • Inject 1 µL of the sample into the GC-MS system.

4. GC-MS Analysis:

  • GC Column: Use a high-polarity capillary column (e.g., cyanopropyl phase) for good separation of fatty acid isomers.[4]

  • Ionization Mode: Negative Chemical Ionization (NCI).

  • Data Acquisition: Use Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring the characteristic ions for ALA-PFB and the internal standard.

Protocol 2: Analysis of α-Linolenic Acid using LC-MS/MS

This protocol provides a general framework for the direct analysis of ALA in plasma without derivatization.[13]

1. Lipid Extraction (Modified Folch Method):

  • To 50 µL of plasma in a glass tube, add 10 µL of an internal standard mix containing deuterated ALA.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the extract under a stream of nitrogen.

2. Sample Preparation for LC-MS/MS:

  • Reconstitute the dried extract in 100 µL of a suitable solvent, such as isopropanol:methanol:chloroform (4:2:1, v/v/v).[2]

  • Centrifuge at high speed to pellet any insoluble material.

  • Transfer the supernatant to an LC vial.

3. LC-MS/MS Analysis:

  • LC Column: A reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% formic acid or 5 mM ammonium acetate.

  • Gradient: Develop a suitable gradient to separate ALA from other fatty acids.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for ALA and its deuterated internal standard.

Data Presentation

Table 1: Comparison of Analytical Platforms for Low-Abundance ALA Analysis

FeatureGC-MS (FAMEs)GC-MS (PFB Esters, NCI)LC-MS/MS (No Derivatization)
Sensitivity ModerateVery High[11]High to Very High[13][16]
Sample Prep Derivatization requiredDerivatization requiredNo derivatization needed
Specificity GoodExcellentExcellent (with MRM)
Throughput ModerateModerateHigh
Cost LowerModerateHigher
Best For Routine analysis of moderately abundant FAsTrace analysis of FAsHigh-throughput, sensitive analysis of a broad range of lipids

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for ALA

Analytical MethodLODLOQReference
HPLC-UV (205 nm)6.14 mg/L12.77 mg/L[17]
LC-MS/MS0.8–10.7 nmol/L2.4–285.3 nmol/L[13]
LC-MS with Isotopic Derivatization-< 100 ng/L[14]
GC-MS (modified AOCS method)-6.833 µg/mL[18]

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Deuterated Internal Standard sample->add_is 1. extraction Lipid Extraction (e.g., Iso-octane) add_is->extraction 2. dry_down1 Evaporate Solvent extraction->dry_down1 3. derivatization Derivatization with PFBBr dry_down1->derivatization 4. dry_down2 Evaporate Reagents derivatization->dry_down2 5. reconstitute Reconstitute in Iso-octane dry_down2->reconstitute 6. gcms GC-MS Analysis (NCI Mode) reconstitute->gcms 7. data Data Processing & Quantification gcms->data 8.

Caption: High-sensitivity GC-MS workflow for ALA analysis.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Deuterated Internal Standard sample->add_is 1. extraction Lipid Extraction (e.g., Folch) add_is->extraction 2. dry_down Evaporate Solvent extraction->dry_down 3. reconstitute Reconstitute in Mobile Phase Component dry_down->reconstitute 4. lcms LC-MS/MS Analysis (ESI-, MRM) reconstitute->lcms 5. data Data Processing & Quantification lcms->data 6.

Caption: Direct LC-MS/MS workflow for ALA analysis.

troubleshooting_low_signal cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Problems cluster_concentration Concentration Issue start Low or No ALA Signal extraction Inefficient Extraction? start->extraction derivatization Incomplete Derivatization (GC)? start->derivatization degradation Analyte Degradation? start->degradation sensitivity Low MS Sensitivity? start->sensitivity column Column Issue? start->column lc_params Incorrect LC/GC Parameters? start->lc_params lod Below Limit of Detection? start->lod sol1 Optimize/Change Extraction Method extraction->sol1 sol2 Optimize Derivatization Protocol (Time, Temp, Reagents) derivatization->sol2 sol3 Use Antioxidants Store at -80°C under Inert Gas degradation->sol3 sol4 Tune & Calibrate MS Clean Ion Source sensitivity->sol4 sol5 Flush or Replace Column column->sol5 sol6 Verify Mobile Phase/Gas Check for Leaks lc_params->sol6 sol7 Enrich Sample (SPE) Use More Sensitive Method (e.g., NCI) lod->sol7

Caption: Troubleshooting logic for low ALA signal.

References

Technical Support Center: Optimization of Colnelenic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of colnelenic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other fatty acids from plant materials.

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Incomplete cell lysis: The solvent may not be effectively penetrating the plant tissue to release the lipids.- Reduce particle size: Grind the plant material to a fine powder to increase the surface area for solvent interaction. - Employ advanced extraction techniques: Utilize ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption and solvent penetration.[1][2][3][4] - Optimize solvent-to-solid ratio: A low ratio may not be sufficient to fully extract the lipids. Experiment with increasing the solvent volume.[1][5]
Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound.- Solvent Polarity: this compound is a fatty acid and is best extracted with non-polar or slightly polar solvents. Hexane (B92381) and ethanol (B145695) are commonly used.[6][7] A mixture of solvents, such as chloroform/methanol, can also be effective for extracting a broad range of lipids from plant tissues.[8][9] - Solubility: Consider the solubility of this compound in various organic solvents. Low-temperature crystallization can be used to separate different fatty acids based on their differential solubility.[10]
Sub-optimal extraction parameters: Time, temperature, or other conditions may not be ideal.- Optimize Extraction Time and Temperature: Systematically vary the extraction time and temperature to find the optimal conditions for your specific plant material and extraction method. For UAE, optimal times can range from 20-40 minutes and temperatures from 30-70°C.[1][3][5][11] For MAE, shorter times and controlled power are crucial.[12][13][14]
Degradation of this compound Enzymatic degradation: Lipoxygenase and other enzymes present in plant tissues can degrade this compound upon cell disruption.[15]- Enzyme Inactivation: Immediately after tissue disruption, inactivate enzymes by boiling the sample in isopropanol (B130326) or using an acidic solvent system at a cold temperature.[8] - Control pH: this compound degradation is pH-dependent, with increased degradation at acidic pH values (around 5.0-5.5).[15] Maintain a neutral pH during extraction where possible.
Oxidation: As a polyunsaturated fatty acid, this compound is susceptible to oxidation, especially when exposed to heat, light, and oxygen.[16]- Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[8] - Work under inert atmosphere: Perform extraction and solvent evaporation steps under a nitrogen or argon atmosphere to minimize exposure to oxygen. - Limit heat and light exposure: Use the lowest effective temperature for extraction and protect samples from light.
Formation of Emulsions during Liquid-Liquid Extraction Presence of surfactants: Natural surfactants in the plant extract can cause the formation of stable emulsions, making phase separation difficult.- Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases. - Salting out: Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Centrifugation: Centrifuging the emulsion can sometimes force the separation of the layers.
Co-extraction of Impurities Non-selective solvent: The chosen solvent may be extracting other compounds along with this compound.- Solvent Polarity Tuning: Adjust the polarity of your solvent system to be more selective for fatty acids. - Solid-Phase Extraction (SPE): Use SPE with a suitable sorbent to clean up the crude extract and remove polar impurities. Be aware that some SPE columns can be a source of fatty acid contamination. - Chromatographic Purification: Employ techniques like flash chromatography for further purification of the extracted this compound.[17]

Frequently Asked Questions (FAQs)

General Extraction

Q1: What are the most common methods for extracting this compound from plant sources?

A1: The most common methods involve solvent extraction. For laboratory-scale extractions, techniques like Soxhlet, maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are frequently used.[18][19] UAE and MAE are considered "green" techniques that can offer higher efficiency and shorter extraction times.[2][4][13]

Q2: Which solvents are best for extracting this compound?

A2: As a fatty acid, this compound is soluble in non-polar and slightly polar organic solvents. Commonly used solvents include hexane, petroleum ether, ethanol, and chloroform/methanol mixtures.[6][7][9] The choice of solvent can affect the extraction efficiency and the profile of co-extracted compounds.[18] The solubility of fatty acids in organic solvents can be enhanced by the presence of a small amount of water.[20][21]

Q3: How can I optimize the extraction parameters for maximum this compound yield?

A3: Optimization is a multi-parameter process. Key parameters to consider are:

  • Solvent-to-solid ratio: The volume of solvent relative to the amount of plant material.[1][5]

  • Extraction time: The duration of the extraction process.[1][3][11]

  • Extraction temperature: Higher temperatures can increase extraction efficiency but may also lead to degradation of thermolabile compounds like this compound.[3][5]

  • Ultrasonic power/Microwave power: For UAE and MAE, the power setting is a critical parameter.[1][22]

Response surface methodology (RSM) is a statistical approach that can be used to systematically optimize these parameters.[1]

Advanced Extraction Techniques

Q4: What are the advantages of Ultrasound-Assisted Extraction (UAE) for this compound?

A4: UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer. This can lead to:

  • Increased extraction yield.[3][11]

  • Reduced extraction time.[1][3]

  • Lower extraction temperatures, which helps to preserve heat-sensitive compounds like this compound.[3][5]

  • Improved extraction of polyunsaturated fatty acids.[11]

Q5: How does Microwave-Assisted Extraction (MAE) work for fatty acids?

A5: MAE uses microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cells, releasing the target compounds into the solvent.[12][13] MAE offers benefits such as:

  • Very short extraction times.[14]

  • Reduced solvent consumption.

  • Potentially higher extraction efficiency compared to conventional methods.[2]

Stability and Storage

Q6: How stable is this compound during and after extraction?

A6: this compound is an unsaturated fatty acid ether and is susceptible to both enzymatic and non-enzymatic degradation.[15]

  • Enzymatic Degradation: Plant enzymes like lipoxygenase can degrade this compound. This process is most active at acidic pH (around 5.0-5.5).[15]

  • Oxidation: As a polyunsaturated fatty acid, it is prone to oxidation, which can be accelerated by heat, light, and the presence of oxygen and metal ions.[15][16]

Q7: How should I store my this compound extracts?

A7: To minimize degradation, extracts should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or -80°C) in the dark. The addition of an antioxidant to the storage solvent is also recommended.

Quantification of this compound

Q8: How can I quantify the amount of this compound in my extract?

A8: The most common methods for quantifying fatty acids are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[23][24][25]

  • Gas Chromatography (GC): Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) before analysis by GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[26][27][28]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze underivatized fatty acids.[29][30] Reversed-phase HPLC is a common technique for separating fatty acids.[31][32] Detection is often performed using a UV detector, as conjugated double bonds in this compound absorb UV light.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on methods for extracting fatty acids from seeds and should be optimized for specific plant materials.[1][3][11]

  • Sample Preparation: Dry the plant material (e.g., leaves, seeds) at a low temperature (e.g., 40°C) to a constant weight and grind it into a fine powder (e.g., <0.5 mm).

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 5 g) into an extraction vessel.

    • Add the extraction solvent (e.g., hexane or 95% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Sonication:

    • Set the ultrasonic frequency (e.g., 40 kHz).

    • Set the extraction temperature (e.g., 45°C).

    • Begin sonication and run for the desired extraction time (e.g., 30 minutes).

  • Post-Extraction:

    • Separate the extract from the solid residue by filtration or centrifugation.

    • If the extraction is to be repeated, add fresh solvent to the residue and repeat the sonication step.

    • Combine the extracts.

  • Solvent Removal: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).

  • Storage: Store the crude extract under a nitrogen atmosphere at -20°C until further analysis.

Protocol 2: Quantification of this compound by HPLC

This is a general protocol for the analysis of fatty acids and may require modification for optimal separation and detection of this compound.[29][30]

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, potentially with a small amount of acetic or formic acid to improve peak shape. A gradient elution may be necessary to separate different fatty acids.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: e.g., 30°C.

    • Detector: UV detector set at a wavelength appropriate for the conjugated diene system of this compound (around 234 nm).

  • Analysis:

    • Inject a known volume of the sample (e.g., 20 µL) into the HPLC system.

    • Identify the this compound peak by comparing its retention time with that of a pure standard.

    • Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

Data Presentation

The following tables provide examples of how to present quantitative data from extraction optimization experiments.

Table 1: Effect of Solvent Type on this compound Yield

SolventExtraction MethodTemperature (°C)Time (min)This compound Yield (mg/g dry weight)
HexaneUAE4530[Insert Data]
Ethanol (95%)UAE4530[Insert Data]
Chloroform:Methanol (2:1)UAE4530[Insert Data]
Petroleum EtherSoxhlet60240[Insert Data]

Table 2: Optimization of UAE Parameters for this compound Extraction using Hexane

RunTemperature (°C)Time (min)Solvent:Solid Ratio (mL/g)This compound Yield (mg/g dry weight)
1352015[Insert Data]
2354025[Insert Data]
3552025[Insert Data]
4554015[Insert Data]
5453020[Insert Data]

Visualizations

Extraction_Workflow Start Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., UAE/MAE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Colnelenic Acid Extract Evaporation->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_Colnelenic_Acid Pure this compound Purification->Pure_Colnelenic_Acid

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Extraction Yield? Check_Lysis Incomplete Cell Lysis? Start->Check_Lysis Yes Check_Solvent Inappropriate Solvent? Check_Lysis->Check_Solvent No Solution_Lysis Reduce Particle Size Use UAE/MAE Check_Lysis->Solution_Lysis Yes Check_Params Sub-optimal Parameters? Check_Solvent->Check_Params No Solution_Solvent Test Different Solvents (e.g., Hexane, Ethanol) Check_Solvent->Solution_Solvent Yes Solution_Params Optimize Time, Temp, Solvent:Solid Ratio Check_Params->Solution_Params Yes End Yield Improved Solution_Lysis->End Solution_Solvent->End Solution_Params->End

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Minimizing Isomerization of Colnelenic Acid During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of colnelenic acid during sample preparation.

Troubleshooting Guides

Problem: Low or variable recovery of this compound in final analysis.

This is a common issue that can arise from several factors during the sample preparation workflow, leading to the degradation or loss of the target analyte.

Potential Cause Recommended Solution
Incomplete Lipid Extraction Ensure the chosen solvent system is appropriate for the sample matrix. For tissues, homogenization is critical. Consider re-extracting the sample pellet to ensure complete lipid recovery. For polar lipids like this compound, a more polar solvent system may be required.
Analyte Degradation during Extraction Minimize exposure to heat, light, and oxygen throughout the extraction process.[1] Work on ice when possible and use solvents containing antioxidants like butylated hydroxytoluene (BHT).[2] Flushing storage and reaction vessels with an inert gas (e.g., nitrogen or argon) can prevent oxidation.
Isomerization during Methylation Optimize methylation conditions. High temperatures and prolonged reaction times with acid catalysts can promote isomerization.[3] Consider using a milder, base-catalyzed method if acid-catalyzed methods show significant isomerization.
Loss during Solvent Evaporation Evaporate solvents under a gentle stream of nitrogen at low temperatures. Over-drying or excessive heat can lead to the loss of volatile fatty acid methyl esters.
Adsorption to Surfaces Use high-quality glassware and silanized vials to prevent the adsorption of fatty acids to surfaces.

Problem: Appearance of unexpected peaks or isomers in the chromatogram.

The presence of unexpected peaks often indicates that isomerization or degradation of this compound has occurred during sample preparation.

Potential Cause Recommended Solution
Heat-Induced Isomerization Avoid high temperatures during all steps, including extraction, derivatization, and storage. If heating is necessary for methylation, use the lowest effective temperature and shortest possible time.
Acid- or Base-Catalyzed Isomerization Strong acids and bases can catalyze the shift of double bonds. For acid-catalyzed methylation, use milder reagents like 1.25 M HCl in methanol (B129727) instead of stronger acids. For base-catalyzed methods, ensure complete neutralization before proceeding to the next step.
Photoisomerization Protect samples from light, especially UV light, at all stages. Use amber vials or wrap containers in aluminum foil.
Oxidation The presence of oxygen can lead to the formation of hydroperoxides, which can then break down into various secondary oxidation products, appearing as extra peaks. Work under an inert atmosphere and use antioxidants.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause isomerization of this compound during sample preparation?

The primary factors that can induce the isomerization of this compound, a polyunsaturated fatty acid, are:

  • Heat: Elevated temperatures provide the energy required for the rotation around carbon-carbon double bonds, leading to the conversion of cis isomers to the more stable trans form.

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate isomerization.

  • Acids and Bases: Both strong acids and bases can act as catalysts, promoting the migration and reorientation of double bonds.

  • Oxygen: The presence of oxygen can lead to lipid peroxidation, a process that generates free radicals. These highly reactive species can initiate and propagate isomerization reactions.[1]

Q2: Which lipid extraction method is best for minimizing this compound isomerization?

Both the Folch (chloroform/methanol) and methyl-tert-butyl ether (MTBE)/methanol methods are widely used for lipid extraction.[4][5] While both can be effective, the MTBE method offers the advantage of having the lipid-containing organic phase as the upper layer, which can simplify collection and reduce the risk of contamination from the protein interface.[6][7] Regardless of the method, the key to minimizing isomerization is to perform the extraction at low temperatures, in the absence of light, and under an inert atmosphere. The addition of an antioxidant like BHT to the extraction solvent is also recommended.

Q3: What is the most suitable methylation method for this compound to avoid isomerization?

The choice of methylation method depends on the nature of the sample.

  • For free fatty acids: Acid-catalyzed methylation using a mild reagent like 1.25 M HCl in methanol at a low temperature (e.g., 45°C) for a controlled duration is a good option. Boron trifluoride (BF3) in methanol is also effective but can be harsh and may cause more isomerization if not carefully controlled.[3]

  • For esterified fatty acids (in triglycerides, etc.): Base-catalyzed transesterification with sodium methoxide (B1231860) in methanol is generally faster and occurs under milder conditions than acid-catalyzed methods, thus reducing the risk of isomerization.[3][5]

Q4: How should I store my samples to prevent this compound isomerization?

For long-term storage, samples should be kept at -80°C under an inert atmosphere (nitrogen or argon).[2][8] For short-term storage during the sample preparation workflow, keep samples on ice and protected from light. If storing lipid extracts, it is advisable to add an antioxidant and flush the vial with inert gas before sealing.[2]

Q5: Can the gas chromatography (GC) conditions cause isomerization?

While the majority of isomerization occurs during sample preparation, high temperatures in the GC injector port can potentially cause some degree of isomerization, especially for more labile compounds. To minimize this, use the lowest possible injector temperature that still allows for efficient volatilization of the fatty acid methyl esters. Ensure the entire GC system, including the liner and column, is inert to prevent interactions that could promote degradation.[9]

Data Presentation

Table 1: Comparison of Methylation Methods on Isomerization of Conjugated Linolenic Acids (CLnA)

Data adapted from a study on the isomerization of conjugated linolenic acids, which are structurally related to this compound and provide a good model for understanding isomerization during methylation.[3]

Methylation Reagent Temperature (°C) Time (min) Isomerization (%)
H₂SO₄/Methanol4010Minimal
H₂SO₄/Methanol6030Moderate
H₂SO₄/Methanol8060Significant
BF₃/Methanol4010Moderate
BF₃/Methanol6030Significant
BF₃/Methanol8060High
NaOMe/Methanol (for Triacylglycerols)4010Minimal

Table 2: General Recommendations for Minimizing this compound Isomerization

Parameter Recommendation Rationale
Temperature Maintain low temperatures (on ice or at 4°C) whenever possible. Avoid temperatures above 60°C.Reduces the kinetic energy available for isomerization.
Light Protect samples from light using amber vials or foil.Prevents photo-induced isomerization.
Atmosphere Work under an inert atmosphere (nitrogen or argon).Minimizes oxidation and free radical formation.
pH Use mild acid or base catalysts for derivatization. Neutralize promptly.Strong acids and bases can catalyze isomerization.
Antioxidants Add BHT or another suitable antioxidant to solvents.Scavenges free radicals that can initiate isomerization.
Storage Store at -80°C under an inert atmosphere for long-term storage.Preserves the integrity of the fatty acids over time.[2][8]

Experimental Protocols

Protocol 1: Lipid Extraction using a Modified Bligh and Dyer Method to Minimize Isomerization

  • Homogenization: Homogenize the tissue sample (e.g., 1 g) in 3 mL of a 2:1 (v/v) mixture of chloroform (B151607):methanol containing 0.01% BHT. Perform homogenization on ice.

  • Phase Separation: Add 1 mL of deionized water to the homogenate. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extraction: Add 2 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Collect the lower chloroform layer and combine it with the first extract.

  • Drying: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen in a water bath at a temperature not exceeding 30°C.

  • Storage: Immediately flush the tube with nitrogen, cap it tightly, and store the dried lipid extract at -80°C until further processing.

Protocol 2: Base-Catalyzed Methylation with Sodium Methoxide

  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of anhydrous toluene.

  • Methylation: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

  • Reaction: Cap the tube, flush with nitrogen, and heat at 50°C for 10 minutes with occasional vortexing.

  • Neutralization: Cool the reaction mixture on ice and add 0.1 mL of glacial acetic acid to neutralize the catalyst.

  • Extraction of FAMEs: Add 5 mL of saturated NaCl solution and 5 mL of hexane (B92381). Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC analysis.

Mandatory Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Sample Biological Sample Extraction Lipid Extraction (Low Temp, No Light, Inert Atm.) Sample->Extraction Minimize Oxidation & Degradation Methylation Methylation (Mild Conditions) Extraction->Methylation Avoid Isomerization LowRecovery Low Recovery Extraction->LowRecovery FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs ExtraPeaks Isomer Peaks Methylation->ExtraPeaks GC Gas Chromatography (GC) FAMEs->GC Low Injector Temp Data Data Analysis GC->Data

Caption: Recommended workflow for minimizing this compound isomerization.

Caption: Factors leading to the isomerization of this compound.

References

Technical Support Center: Colnelenic Acid Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for colnelenic acid standard solutions. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your this compound standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound standard solutions?

A standard solution of this compound in ethanol (B145695) is reported to be stable for at least two years when stored at -20°C[1]. It is crucial to store the solution in a tightly sealed vial to prevent solvent evaporation and exposure to air.

Q2: What are the primary factors that can cause the degradation of my this compound standard solution?

This compound, being a polyunsaturated fatty acid with a divinyl ether system, is primarily susceptible to:

  • Oxidation: This is the most significant degradation pathway. It can be initiated by exposure to air (oxygen), heat, and light. The presence of metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze oxidative degradation[2].

  • Temperature: Elevated temperatures accelerate the rate of degradation. While the solution is stable at -20°C, prolonged exposure to room temperature or higher should be avoided.

  • Light: Exposure to light, particularly UV light, can promote photodegradation of conjugated triene systems like that found in this compound.

  • pH: Although less documented for this compound specifically, extreme pH conditions can potentially lead to the hydrolysis of the ether linkage.

Q3: How can I tell if my this compound standard solution has degraded?

Visual inspection may not be sufficient. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

Q4: What are the expected degradation products of this compound?

The degradation of this compound, particularly through oxidation, is known to yield smaller carbonyl fragments, specifically C8 and C9 carbonyl compounds[2].

Q5: Can I do anything to prevent the degradation of my this compound standard solution?

Yes. Proper handling and storage are key. Here are some preventative measures:

  • Store at -20°C: Always keep the standard solution in a freezer at the recommended temperature.

  • Minimize Freeze-Thaw Cycles: Aliquot the standard solution into smaller, single-use vials to avoid repeated warming and cooling.

  • Inert Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Use of Antioxidants: The addition of low concentrations of antioxidants, such as butylated hydroxytoluene (BHT), can inhibit oxidation[2].

  • Chelating Agents: To mitigate metal-catalyzed oxidation, the use of chelating agents can be considered[2].

  • Protect from Light: Store vials in the dark or use amber-colored vials to protect the solution from light.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound standard solutions.

Problem: Unexpected or Inconsistent Experimental Results

If you are observing variability in your results, it is possible that your this compound standard solution has degraded. Follow these steps to troubleshoot the issue.

Step 1: Verify Storage and Handling Procedures

  • Question: How was the standard solution stored?

    • Ideal: At -20°C in a tightly sealed vial, protected from light.

    • Action: If stored improperly (e.g., at room temperature, in a clear vial exposed to light), the solution is likely compromised. It is recommended to use a fresh, properly stored standard.

  • Question: How many times has the stock solution been thawed and refrozen?

    • Ideal: Minimal freeze-thaw cycles.

    • Action: If the stock has been subjected to multiple freeze-thaw cycles, consider preparing fresh aliquots from a new stock solution.

Step 2: Analytical Confirmation of Degradation

If storage and handling appear correct, analytical verification is the next step.

  • Recommended Action: Analyze the standard solution using a stability-indicating method, such as HPLC-UV or GC-MS.

  • What to look for:

    • A significant decrease in the peak area/height of the this compound peak compared to a fresh standard or the certificate of analysis.

    • The presence of new peaks, particularly at earlier retention times, which may correspond to the C8 and C9 carbonyl degradation products.

Step 3: Investigate Potential Contamination

  • Question: Is there a possibility of metal ion contamination in your experimental setup?

    • Source: Metal ions can leach from containers or be present in other reagents.

    • Action: Ensure all glassware is thoroughly cleaned. Consider using metal-free labware if metal-catalyzed oxidation is suspected. The addition of a chelating agent to a fresh standard solution could be tested as a diagnostic tool.

Data on this compound Stability

While specific kinetic data for this compound degradation under various conditions is limited in published literature, the following table summarizes the available information and provides general stability expectations for polyunsaturated fatty acids (PUFAs).

ParameterConditionStability DataSource
Shelf Life Solution in ethanol, stored at -20°C, protected from light and air.≥ 2 years[1]
Degradation Pathway Presence of Fe²⁺ ions, oxygenBreaks down to C8 and C9 carbonyl fragments[2]
Inhibitors Antioxidants (e.g., 5µM Butylated Hydroxytoluene)Inhibits degradation[2]
Inhibitors Chelating agents (e.g., 5µM diethyldithiocarbamate)Inhibits degradation[2]
Catalysts Metal ions (e.g., 20µM Cu²⁺, Fe³⁺)Strongly promotes degradation[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound (General Approach)

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and experimental conditions.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for fatty acid analysis.

    • Example Gradient: Start with 50:50 acetonitrile:water and increase to 100% acetonitrile over 20 minutes.

  • Detection:

    • This compound contains a conjugated triene system, which should have a strong UV absorbance. Set the detector to scan for the optimal wavelength, likely around 270 nm.

  • Sample Preparation:

    • Dilute the this compound standard solution in the mobile phase to a suitable concentration for detection.

  • Forced Degradation Study:

    • To validate the stability-indicating nature of the method, subject the this compound solution to forced degradation under the following conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 60°C for 48 hours.

      • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples alongside a non-degraded control. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

cluster_degradation This compound Degradation Pathway cluster_factors Influencing Factors Colnelenic_Acid This compound (in Ethanol Solution) Unstable_Intermediate Unstable Intermediate (e.g., Peroxide) Colnelenic_Acid->Unstable_Intermediate Oxidation Degradation_Products Degradation Products (C8 and C9 Carbonyl Fragments) Unstable_Intermediate->Degradation_Products Cleavage Oxygen Oxygen (Air) Oxygen->Unstable_Intermediate Heat Heat Heat->Unstable_Intermediate Light Light Light->Unstable_Intermediate Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->Unstable_Intermediate Catalyzes Antioxidants Antioxidants (e.g., BHT) Antioxidants->Unstable_Intermediate Inhibits

Caption: Oxidative degradation pathway of this compound.

Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, dark, sealed) Start->Check_Storage Storage_OK Storage Correct? Check_Storage->Storage_OK Improper_Storage Use a Fresh Standard Storage_OK->Improper_Storage No Check_Handling Review Handling Procedures (Minimize freeze-thaw, inert gas) Storage_OK->Check_Handling Yes Handling_OK Handling Correct? Check_Handling->Handling_OK Improper_Handling Aliquot New Standard Handling_OK->Improper_Handling No Analytical_Check Perform Analytical Check (HPLC or GC-MS) Handling_OK->Analytical_Check Yes Degradation_Detected Degradation Detected? Analytical_Check->Degradation_Detected No_Degradation Investigate Other Experimental Parameters (e.g., instrument, reagents) Degradation_Detected->No_Degradation No Investigate_Contamination Investigate Potential Contamination (e.g., metal ions) Degradation_Detected->Investigate_Contamination Yes

Caption: Troubleshooting workflow for this compound stability.

References

How to improve signal-to-noise for colnelenic acid in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for colnelenic acid in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low signal intensity for this compound?

Low signal intensity for this compound, an oxylipin, is often due to its low concentration in biological samples and challenges during the analytical process.[1] Key factors include inefficient sample extraction, ion suppression from matrix components, and suboptimal ionization or fragmentation in the mass spectrometer.[2][3]

Q2: Which ionization mode, ESI or APCI, is better for this compound?

Electrospray ionization (ESI) in negative ion mode is generally the preferred method for analyzing free fatty acids like this compound. The carboxylic acid group is readily deprotonated, forming the [M-H]⁻ ion, which is thermodynamically favorable and minimizes in-source water loss that can occur in positive mode. Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative for more lipophilic or neutral compounds and may be worth exploring if ESI performance is poor.[4]

Q3: How can I reduce background noise in my analysis?

High background noise can obscure the analyte signal. To reduce it:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and additives to prevent chemical contamination.[3][5]

  • Clean the Instrument: A dirty ion source or mass spectrometer can elevate background noise. Regular cleaning and system "steam cleaning" can significantly improve S/N.[5][6]

  • Filter Mobile Phases: On-line filtration of the mobile phase can remove particulate and chemical interferences.[7]

  • Check for Contamination: Ensure plasticware is not leaching contaminants; use polypropylene (B1209903) or glass tubes where possible.[5]

Q4: Should I use a derivatization agent for this compound analysis?

Derivatization is a powerful strategy to dramatically improve sensitivity. By adding a chemical tag to the carboxylic acid group of this compound, you can enhance its ionization efficiency, often by switching to positive ion mode.[8] Derivatization with reagents that introduce a permanently charged quaternary amine group, such as 3-acyloxymethyl-1-methylpyridinium iodide (AMMP), can increase detection sensitivity by over 2500-fold compared to analyzing the underivatized acid in negative mode.[9][10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low S/N issues in your LC-MS analysis of this compound.

TroubleshootingWorkflow start Problem: Low S/N for this compound sample_prep 1. Evaluate Sample Preparation start->sample_prep lc_params 2. Optimize LC Conditions ms_params 3. Optimize MS Parameters advanced 4. Consider Advanced Strategies sp_extraction Inefficient Extraction? (SPE/LLE) sample_prep->sp_extraction lc_column Poor Peak Shape? (Tailing/Broadening) lc_params->lc_column ms_ion Wrong Ionization Mode? ms_params->ms_ion adv_deriv Use Derivatization? advanced->adv_deriv solution Solution: Improved S/N sp_matrix Matrix Effects? (Ion Suppression) sp_extraction->sp_matrix sp_stability Analyte Degradation? sp_matrix->sp_stability sp_stability->lc_params lc_mobile Suboptimal Mobile Phase? lc_column->lc_mobile lc_mobile->ms_params ms_mrm Non-optimal MRM Transitions? ms_ion->ms_mrm ms_mrm->advanced adv_is Use Isotope-Labeled Internal Standard? adv_deriv->adv_is adv_is->solution

Caption: A step-by-step workflow for troubleshooting low S/N.
Issue 1: Inefficient Sample Preparation

Oxylipins like this compound are present at very low concentrations, making efficient extraction and cleanup critical.[1][11]

  • Problem: Analyte loss during extraction or insufficient removal of interfering matrix components.

  • Solution: Optimize your sample preparation method. Solid-Phase Extraction (SPE) is highly recommended for cleaning up complex biological samples and concentrating analytes.[12]

    • Compare Extraction Methods: Liquid-liquid extraction (LLE) is an option, but SPE often results in cleaner extracts with fewer interfering phospholipids.[11] Protein precipitation (PPT) is simpler but generally the least effective at removing matrix components.[13]

    • Choose the Right SPE Sorbent: Polymeric sorbents like Oasis HLB or mixed-mode anion exchange cartridges (Oasis MAX) are effective for isolating acidic compounds like this compound.[14][15]

    • Prevent Analyte Degradation: Perform all sample preparation steps in cold conditions to minimize enzymatic or non-enzymatic formation of other oxylipins.[1]

Parameter Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Effectiveness Least effective for matrix removal[13]ModerateMost effective for matrix removal[11]
Complexity LowModerateHigh
Selectivity LowModerateHigh (sorbent-dependent)
Typical Recovery Variable, prone to ion suppressionGood, but can be less clean than SPE[11]High (e.g., 90-94% for some oxylipins)[15]
Best For Rapid screeningSimple aqueous samplesComplex biological matrices (plasma, tissue)
Issue 2: Matrix Effects & Ion Suppression

Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the MS source, leading to signal suppression or enhancement.[2][13][16]

  • Problem: Inconsistent or suppressed signal for this compound, even with good chromatographic peak shape.

  • Solutions:

    • Improve Sample Cleanup: Employ a more rigorous SPE protocol to better remove interfering substances.[13]

    • Chromatographic Separation: Modify your LC gradient to better separate this compound from the region where matrix components elute.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby lessening their impact on ionization.[17]

    • Use an Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled (e.g., ¹³C or ²H) internal standard of this compound. The IS co-elutes and experiences the same matrix effects, allowing for accurate correction and reliable quantification.[17]

Issue 3: Suboptimal Mass Spectrometry Parameters

Incorrect MS settings will fail to detect the analyte efficiently.

  • Problem: Weak or non-existent signal in the mass spectrometer.

  • Solutions:

    • Confirm Ionization Mode: Use ESI in negative ion mode ([M-H]⁻) as a starting point.

    • Optimize Source Parameters: Tune the ion source parameters, including nebulizer pressure, drying gas flow and temperature, and capillary voltage, to maximize the signal for a this compound standard.[6]

    • Determine Optimal MRM Transitions: For quantitative analysis using tandem MS (MS/MS), identify the most intense and specific precursor-to-product ion transitions. For a carboxylic acid, common fragmentations include the neutral loss of water (-18 Da) and the carboxyl group as CO₂ (-44 Da).[18][19] Infuse a standard of this compound to experimentally determine the optimal declustering potential (DP) and collision energy (CE) for each transition.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for extracting this compound from a biological matrix like plasma using a mixed-mode anion exchange SPE cartridge.

  • Sample Pre-treatment:

    • Thaw the sample on ice.

    • To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated this compound).

    • Precipitate proteins by adding 400 µL of ice-cold isopropanol (B130326) or methanol (B129727).[14][20]

    • Vortex thoroughly and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[14]

    • Collect the supernatant for SPE loading.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 60 mg) with 1 column volume of methanol, followed by 1 column volume of 0.1 M sodium phosphate (B84403) buffer (pH 6.0).[14]

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 column volume of the sodium phosphate buffer to remove neutral and basic interferences.

    • Perform a second wash with 1 column volume of methanol to remove lipids.

  • Elution:

    • Elute the acidic this compound using 1-2 column volumes of methanol containing an acid (e.g., 1% formic acid).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization with AMMP for Enhanced Sensitivity

This protocol describes the derivatization of the carboxylic acid group to a positively charged pyridinium (B92312) iodide, enabling highly sensitive detection in positive ion ESI mode.[9][10]

  • Sample Preparation:

    • Start with the dried sample extract obtained from the SPE protocol.

    • Ensure the sample is completely free of water.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of a solution containing 2-bromo-1-methylpyridinium (B1194362) iodide and 3-carbinol-1-methylpyridinium iodide in a suitable organic solvent (e.g., acetonitrile).

    • Add a coupling agent/catalyst as required by the specific reagent kit.

    • Incubate the reaction mixture (e.g., at 60°C for 30 minutes).

  • Post-Reaction Cleanup:

    • After cooling, the reaction mixture may be diluted or further purified if necessary, as specified by the reagent manufacturer.

  • LC-MS Analysis:

    • Analyze the derivatized sample using LC-MS in positive ion mode.

    • The derivatized this compound will now carry a permanent positive charge, significantly enhancing its signal. The MRM transitions will be based on the fragmentation of the AMMP derivative, which often yields characteristic product ions at m/z 107.0 and 124.0.[9]

Derivatization Logic Diagram

This diagram illustrates the decision-making process and benefits of using derivatization.

DerivatizationLogic cluster_neg Standard Method cluster_pos Enhanced Method start Is S/N ratio adequate with negative ESI? neg_mode Analyze underivatized This compound in negative ESI mode start->neg_mode Yes deriv Derivatize with charge-reversal agent (e.g., AMMP) start->deriv No, need higher sensitivity neg_result Moderate Sensitivity [M-H]⁻ neg_mode->neg_result pos_mode Analyze derivatized This compound in positive ESI mode deriv->pos_mode pos_result High Sensitivity (>1000x increase) [M+Deriv]⁺ pos_mode->pos_result

Caption: Decision tree for employing chemical derivatization.

References

Technical Support Center: Colnelenic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying colnelenic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its quantification challenging?

This compound is a conjugated octadecatrienoic acid, an isomer of linolenic acid, found in some plant species like Trichosanthes kirilowii (Chinese cucumber). Its quantification is challenging due to the presence of a conjugated triene system, which makes it susceptible to isomerization and oxidation during sample preparation and analysis. These transformations can lead to inaccurate measurements.

Q2: What are the most common analytical techniques for this compound quantification?

The two primary methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While GC-MS is a widely used technique for fatty acid analysis, it typically requires a derivatization step that can induce isomerization of conjugated double bonds.[1] LC-MS/MS is often preferred as it can analyze underivatized fatty acids, thus minimizing the risk of artificial isomer formation.[2][3]

Q3: How should I store my samples to ensure the stability of this compound?

To prevent degradation, samples should be stored at low temperatures, ideally at -80°C, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] Exposure to light and repeated freeze-thaw cycles should be avoided. For long-term storage of extracts, it is recommended to store them in an organic solvent in airtight glass containers at -20°C or lower.

Troubleshooting Guides

Sample Preparation

Problem: Low recovery of this compound after extraction.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System For extraction from plant matrices, a common and effective method is the use of a chloroform (B151607)/methanol (B129727) mixture (e.g., 2:1, v/v). For less polar lipids, hexane (B92381) can be effective. The choice of solvent should be optimized based on the specific matrix.
Incomplete Cell Lysis Ensure thorough homogenization of the plant tissue to allow for efficient solvent penetration and lipid release. Mechanical disruption (e.g., grinding in liquid nitrogen, bead beating) is recommended.
Lipid Oxidation Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation of the conjugated double bonds. Perform extraction steps on ice and minimize exposure to air and light.
Enzymatic Degradation For fresh plant tissue, enzymatic activity can alter the lipid profile. Flash-freezing the sample in liquid nitrogen immediately after collection can inactivate enzymes.

Problem: Suspected isomerization of this compound during derivatization for GC-MS analysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Derivatization Conditions Acid-catalyzed methylation is known to cause isomerization of conjugated fatty acids.[5] Opt for milder, base-catalyzed transesterification methods. Alternatively, derivatization at lower temperatures can reduce the risk of isomerization.[1]
Reagent Choice Boron trifluoride (BF3) in methanol is a common reagent but can be harsh. Consider using alternatives like methanolic HCl or trimethylsilyldiazomethane (B103560) (TMSD), though the latter should be handled with extreme care due to its toxicity and explosive nature.
High Temperatures Avoid prolonged exposure to high temperatures during the derivatization process. Follow protocols that specify shorter reaction times and lower temperatures.
Alternative Analytical Approach The most reliable way to avoid derivatization-induced isomerization is to use LC-MS/MS for analysis, which can directly measure the underivatized fatty acid.[2][3][6]
Chromatographic Analysis

Problem: Poor separation of this compound isomers in GC-MS.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate GC Column For the separation of fatty acid methyl ester (FAME) isomers, highly polar capillary columns (e.g., those with a high cyanopropyl content) are recommended. Standard non-polar columns may not provide sufficient resolution.
Suboptimal GC Oven Temperature Program Optimize the temperature ramp to improve the separation of closely eluting isomers. A slower temperature gradient can often enhance resolution.
Co-elution with Other Fatty Acids Verify the identity of the this compound peak using mass spectrometry and by comparing retention times with a pure standard if available. If co-elution is suspected, adjust the chromatographic conditions or consider using a different polarity column.

Problem: Low sensitivity or poor peak shape in LC-MS/MS.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Mobile Phase For reversed-phase chromatography of fatty acids in negative ion mode, the addition of a weak acid (e.g., formic acid or acetic acid) or a salt like ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and ionization efficiency.[3]
Matrix Effects Biological matrices can suppress the ionization of the target analyte. Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds. The use of a stable isotope-labeled internal standard for this compound can also help to correct for matrix effects.
Incorrect Ionization Mode Fatty acids ionize most effectively in negative electrospray ionization (ESI) mode. Ensure your instrument is operating in this mode for optimal sensitivity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of conjugated fatty acids using LC-MS/MS, which can be considered as a reference for developing a method for this compound.

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.8 - 10.7 nmol/L[3]
Limit of Quantification (LOQ) 2.4 - 285.3 nmol/L[3]
Linearity (R²) > 0.99[2][6]
Recovery 85% - 115%[2]
Intra-day Precision (RSD) < 15%[1][6]
Inter-day Precision (RSD) < 15%[1][6]

Experimental Protocols

Protocol 1: Extraction of Total Fatty Acids from Plant Seeds
  • Homogenization: Freeze approximately 100 mg of seeds in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Lipid Extraction: Transfer the powder to a glass tube and add 3 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Layer: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol for LC-MS/MS or a nonpolar solvent for derivatization).

Protocol 2: LC-MS/MS Analysis of Underivatized this compound
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the fatty acids, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M-H]⁻ for this compound (m/z 277.2).

    • Product Ions: To be determined by infusing a standard of this compound or a related conjugated trienoic acid.

    • Collision Energy: Optimize for the specific instrument and precursor-product ion transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plant Material (e.g., Seeds) homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Lipid Extraction (Chloroform:Methanol + BHT) homogenization->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation collection Collect Organic Layer phase_separation->collection evaporation Solvent Evaporation (Nitrogen Stream) collection->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis (C18, Negative ESI) reconstitution->lcms Preferred derivatization Derivatization (FAMEs) (Potential Isomerization) reconstitution->derivatization Alternative quantification Quantification (Internal Standards) lcms->quantification gcms GC-MS Analysis gcms->quantification derivatization->gcms end Final Concentration quantification->end

Caption: Experimental workflow for this compound quantification.

isomerization_pathway colnelenic This compound (Original cis/trans configuration) harsh_conditions Harsh Conditions (e.g., High Temp, Strong Acid) colnelenic->harsh_conditions Sample Prep (Derivatization) isomerized Isomerized this compound (Altered cis/trans configuration) harsh_conditions->isomerized inaccurate Inaccurate Quantification isomerized->inaccurate

Caption: Isomerization pitfall in this compound analysis.

References

Technical Support Center: Colnelenic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal pH adjustment for the extraction of colnelenic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for adjusting pH during this compound extraction?

A1: The extraction of this compound, a carboxylic acid, is based on the principle of acid-base chemistry. By adjusting the pH of the aqueous solution, the ionization state of the carboxyl group on the fatty acid can be controlled. In its protonated (uncharged) form, this compound is more soluble in organic solvents, facilitating its extraction from an aqueous matrix. In its deprotonated (anionic) form, it is more soluble in the aqueous phase.

Q2: What is the pKa of this compound and why is it important?

Q3: What is the optimal pH for extracting this compound into an organic solvent?

A3: To ensure this compound is in its protonated, organic-soluble form, the pH of the aqueous phase should be adjusted to at least 2 pH units below its pKa. Therefore, acidifying the aqueous phase to a pH of 1-3 is recommended to maximize its partitioning into the organic solvent during liquid-liquid extraction.[3]

Q4: How does pH affect the stability of this compound?

A4: Polyunsaturated fatty acids can be susceptible to degradation, including oxidation.[4][5][6] While specific data on the pH stability of this compound is limited, related compounds like colneleic acid show degradation with a pH optimum of 5.0-5.5. It is advisable to minimize the time the sample is exposed to harsh pH conditions, both acidic and alkaline, and to perform extractions at low temperatures to reduce the risk of degradation.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Incomplete Protonation: The pH of the aqueous phase may not be sufficiently low to fully protonate the this compound.Ensure the pH of the aqueous phase is adjusted to 1-3 using a calibrated pH meter. Add acid dropwise with constant stirring to ensure uniform acidification.[3]
Insufficient Mixing: Inadequate mixing during liquid-liquid extraction can lead to poor partitioning between the aqueous and organic phases.Gently invert the separatory funnel multiple times to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.[8]
Inappropriate Solvent Choice: The organic solvent may not be optimal for solubilizing this compound.Ethyl acetate (B1210297), diethyl ether, or a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) are commonly used for fatty acid extraction.[7]
Emulsion Formation Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult.[8]Gently swirl or invert the separatory funnel instead of shaking vigorously.[8]
High Concentration of Lipids or Particulates: Samples with high lipid content can promote emulsion formation.Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and help break the emulsion.[8] Centrifugation can also be an effective method to separate the layers.[9]
Degradation of this compound Oxidation: Polyunsaturated fatty acids are prone to oxidation, especially when exposed to air, light, and elevated temperatures.[4][5][6]Perform the extraction on ice or at a low temperature.[7] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[7] Work quickly and minimize exposure to air and light.
pH-induced Degradation: Prolonged exposure to extreme pH values may cause degradation.Minimize the time the sample is held at very low or high pH. Neutralize the extracted organic phase if necessary for downstream applications.

Data Presentation

The following table summarizes the expected state and solubility of this compound at different pH ranges, based on the principles of acid-base extraction for long-chain fatty acids.

pH RangePredominant Form of this compoundExpected SolubilityExtraction Phase
pH < pKa - 2 (e.g., pH 1-3) Protonated (R-COOH)High in organic solvents, low in aqueous solution.Organic Phase
pH ≈ pKa Mixture of Protonated and Deprotonated formsSoluble in both phases to some extent.Partitioned between phases
pH > pKa + 2 (e.g., pH > 11) Deprotonated (R-COO⁻)High in aqueous solution, low in organic solvents.Aqueous Phase

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

This protocol outlines a general procedure for extracting this compound from an aqueous sample using pH adjustment.

  • Sample Preparation: Start with your aqueous sample containing this compound. If the sample is a solid matrix, it may first need to be homogenized and suspended in a suitable buffer.

  • Initial Saponification (Optional but Recommended): To liberate this compound from any esters, a saponification step can be performed. Add a solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol to the sample and heat gently (e.g., 70°C for 3 hours).[3] This will hydrolyze the esters and convert the fatty acids to their salt form.

  • Acidification:

    • Cool the sample to room temperature or place it on an ice bath.

    • Slowly add a strong acid, such as 4M HCl, dropwise while continuously monitoring the pH with a calibrated pH meter.[3]

    • Continue adding acid until the pH of the aqueous solution is between 1 and 3.[3] This ensures the complete protonation of the this compound.

  • Liquid-Liquid Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). A common starting ratio is 1:1 (v/v) of organic solvent to aqueous sample.

    • Gently invert the separatory funnel 10-15 times, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The top layer will typically be the organic phase (depending on the solvent density).

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer, which now contains the protonated this compound.

  • Drying and Evaporation:

    • Dry the collected organic phase over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter or decant the solvent into a clean, pre-weighed flask.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the crude this compound extract.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_isolation Isolation start Aqueous Sample Containing this compound saponification Optional: Saponification (Base Hydrolysis) start->saponification acidification Acidification to pH 1-3 saponification->acidification lle Liquid-Liquid Extraction with Organic Solvent acidification->lle separation Phase Separation lle->separation collect_organic Collect Organic Phase separation->collect_organic drying Dry with Anhydrous Sodium Sulfate collect_organic->drying evaporation Solvent Evaporation drying->evaporation end Isolated this compound evaporation->end

Caption: Workflow for the acid-base extraction of this compound.

References

Validation & Comparative

A Researcher's Guide to Differentiating Colnelenic Acid Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of fatty acid isomers are critical in various fields, including nutrition, disease biomarker discovery, and drug development. Colnelenic acid, a divinyl ether fatty acid found in plants like potatoes, presents a unique analytical challenge due to the potential for multiple positional and geometric isomers. This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) based approaches for differentiating these isomers, supported by established principles and experimental data from related compounds.

Introduction to this compound and its Isomers

This compound is an 18-carbon fatty acid containing a divinyl ether linkage. Its isomers can differ in the position of the divinyl ether group and the geometry (cis/trans) of the double bonds. These subtle structural variations can have significant impacts on their biological activity. GC-MS is a powerful technique for the separation and identification of such isomers, offering both chromatographic resolution and mass spectral information for structural elucidation.

Core Principles of GC-MS for Isomer Differentiation

The successful differentiation of this compound isomers by GC-MS relies on two key principles:

  • Gas Chromatographic Separation: The separation of isomers is primarily achieved using highly polar capillary columns. The interaction between the double bonds of the fatty acid methyl esters (FAMEs) and the polar stationary phase of the column dictates the retention time. Factors influencing separation include:

    • Degree of Unsaturation: Generally, for a given chain length, retention time increases with the number of double bonds on a polar column.

    • Geometric Isomerism (Cis/Trans): Trans isomers typically have a more linear structure than their cis counterparts, leading to weaker interactions with the polar stationary phase and thus, earlier elution.

    • Positional Isomerism: The position of the double bonds and the divinyl ether group along the fatty acid chain also influences the polarity and, consequently, the retention time.

  • Mass Spectrometric Identification: Electron ionization (EI) mass spectrometry provides fragmentation patterns that can be used to identify the compound and, in some cases, differentiate between isomers. While geometric isomers often produce very similar mass spectra, subtle differences in fragment ion abundances can sometimes be observed. For positional isomers, the fragmentation pattern can be more informative, revealing the location of functional groups.

Experimental Workflow

A typical workflow for the analysis of this compound isomers involves several key steps, from sample preparation to data analysis.

experimental_workflow Experimental Workflow for GC-MS Analysis of this compound Isomers cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis lipid_extraction Lipid Extraction (e.g., from potato leaves) saponification Saponification (to release free fatty acids) lipid_extraction->saponification methylation Derivatization (Conversion to FAMEs) saponification->methylation gc_separation GC Separation (Highly polar capillary column) methylation->gc_separation ms_detection Mass Spectrometric Detection (Electron Ionization) gc_separation->ms_detection chromatogram_analysis Chromatogram Analysis (Retention time comparison) ms_detection->chromatogram_analysis mass_spectra_interpretation Mass Spectra Interpretation (Fragmentation pattern analysis) ms_detection->mass_spectra_interpretation isomer_identification Isomer Identification chromatogram_analysis->isomer_identification mass_spectra_interpretation->isomer_identification

GC-MS workflow for this compound isomer analysis.

Comparison of GC Columns for Isomer Separation

The choice of the GC column is paramount for the successful separation of fatty acid isomers. Highly polar cyanopropyl siloxane phases are the industry standard for this application.

GC Column TypeStationary Phase CompositionKey Advantages for Isomer SeparationTypical Dimensions
Highly Polar High-cyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88)Excellent selectivity for geometric (cis/trans) and positional isomers. Provides good resolution of complex mixtures of FAMEs.[1][2]100 m x 0.25 mm ID, 0.20 µm film thickness
Mid-Polarity 50% Cyanopropylphenyl polysiloxane (e.g., DB-225)Offers a balance between polarity and thermal stability. Can be used for general FAME analysis but may not fully resolve complex isomer mixtures.30 m x 0.25 mm ID, 0.25 µm film thickness
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1)Not suitable for the separation of geometric or positional isomers of unsaturated fatty acids as elution is primarily based on boiling point.30 m x 0.25 mm ID, 0.25 µm film thickness

Recommendation: For the differentiation of this compound isomers, a highly polar column, such as an SP-2560 or equivalent, is strongly recommended to achieve the necessary resolution.

Mass Spectrometric Fragmentation Patterns

Key fragmentation patterns for FAMEs that can aid in structural elucidation include:

  • McLafferty Rearrangement: A characteristic rearrangement for esters, often resulting in a prominent ion at m/z 74.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • Cleavage at the Divinyl Ether Linkage: The ether bond is a likely site for fragmentation, and the resulting fragment ions could provide information about the position of this functional group. The specific fragmentation of the divinyl ether moiety in this compound would be a key area for investigation to differentiate positional isomers.

  • Cleavage related to Double Bonds: While double bond migration can occur under EI conditions, characteristic ions can sometimes provide clues about the original positions of unsaturation.

Illustrative Fragmentation of a Generic Divinyl Ether Fatty Acid Methyl Ester:

fragmentation_pathway Hypothetical Fragmentation of a this compound Isomer Molecular Ion (M+) Molecular Ion (M+) Fragment A Fragment A Molecular Ion (M+)->Fragment A Cleavage at ether linkage Fragment B Fragment B Molecular Ion (M+)->Fragment B McLafferty Rearrangement Fragment C Fragment C Molecular Ion (M+)->Fragment C Alpha-cleavage

Potential fragmentation pathways for this compound.

Experimental Protocols

1. Sample Preparation: Extraction and Derivatization of Fatty Acids

This protocol is a general method for the extraction and methylation of fatty acids from a plant matrix, such as potato leaves, where this compound is found.

  • Lipid Extraction:

    • Homogenize 1 g of fresh plant tissue in a mixture of chloroform (B151607):methanol (2:1, v/v).

    • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

    • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

    • Collect the chloroform layer and evaporate the solvent under a stream of nitrogen.

  • Saponification and Methylation (to form FAMEs):

    • To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.

    • Heat at 100°C for 5 minutes.

    • Cool and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

2. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs on a highly polar column.

ParameterValue
GC System Gas chromatograph coupled to a mass spectrometer
Column SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Data Interpretation and Isomer Differentiation

  • Retention Time Comparison: The primary method for differentiating this compound isomers will be their retention times on the highly polar GC column. By comparing the retention times of unknown peaks to those of available standards (if any) or by applying established elution patterns (e.g., trans eluting before cis), tentative identifications can be made.

  • Mass Spectral Analysis: The mass spectrum of each separated isomer should be carefully examined. While the spectra of geometric isomers may be very similar, any reproducible differences in the relative abundances of key fragment ions could be used as a distinguishing feature. For positional isomers, the presence and abundance of specific fragment ions resulting from cleavage around the divinyl ether group will be the most critical diagnostic tool.

Conclusion

The differentiation of this compound isomers by GC-MS is a challenging but feasible analytical task. The successful separation and identification of these compounds hinge on the use of highly polar capillary GC columns and careful interpretation of mass spectral data. While a lack of commercially available standards for all possible this compound isomers presents a significant hurdle, the application of the principles and protocols outlined in this guide will provide researchers with a robust framework for their investigation. Further research into the specific fragmentation patterns of divinyl ether fatty acids will undoubtedly enhance the ability to confidently identify these important biomolecules.

References

Confirming the Structure of Colnelenic Acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural elucidation of colnelenic acid. While specific experimental NMR data for this compound is not widely published, this document presents a detailed prediction of its ¹H and ¹³C NMR spectra based on its known chemical structure. This predicted data is compared with experimental data from structurally related fatty acids, linoleic and linolenic acid, to provide a robust framework for structural confirmation. Furthermore, this guide outlines detailed experimental protocols and discusses alternative analytical methods, offering a complete resource for researchers.

The Structure of this compound

This compound is a divinyl ether fatty acid with the systematic name (8E)-9-((1E,3Z)-1,3-Nonadien-1-yloxy)-8-nonenoic acid. Its structure is characterized by an 18-carbon chain with a divinyl ether linkage, which presents a unique spectroscopic challenge.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on established chemical shift ranges for similar functional groups in other unsaturated fatty acids.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H1'~6.5ddOlefinic proton adjacent to the ether oxygen, expected to be significantly downfield.
H2'~5.8tOlefinic proton.
H3'~6.2mOlefinic proton in a conjugated system.
H4'~5.5mOlefinic proton in a conjugated system.
H5'~2.1mAllylic protons.
H6'-H8'~1.3-1.4mMethylene protons.
H9'~0.9tTerminal methyl protons.
H2~2.3tProtons α to the carboxyl group.
H3~1.6mProtons β to the carboxyl group.
H4-H7~1.3mMethylene protons.
H8~5.4dtOlefinic proton.
H9~4.5dOlefinic proton adjacent to the ether oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C1'~145Olefinic carbon bonded to the ether oxygen.
C2'~105Olefinic carbon.
C3'~130Olefinic carbon in a conjugated system.
C4'~125Olefinic carbon in a conjugated system.
C5'~30Allylic carbon.
C6'-C8'~22-32Aliphatic carbons.
C9'~14Terminal methyl carbon.
C1~180Carboxyl carbon.
C2~34Carbon α to the carboxyl group.
C3~25Carbon β to the carboxyl group.
C4-C7~29Aliphatic carbons.
C8~128Olefinic carbon.
C9~100Olefinic carbon bonded to the ether oxygen.

Comparative NMR Data: Linoleic and Linolenic Acid

To provide a reference for the predicted data of this compound, the following tables present the experimentally determined ¹H and ¹³C NMR chemical shifts for the structurally similar fatty acids, linoleic acid and linolenic acid.

Table 3: Experimental ¹H and ¹³C NMR Data for Linoleic Acid

¹H NMR ¹³C NMR
Proton Chemical Shift (δ, ppm) Carbon Chemical Shift (δ, ppm)
H9, H10, H12, H135.30-5.45C1180.4
H112.77C9, C10, C12, C13128.0-130.2
H8, H142.04C1125.6
H22.34C8, C1427.2
H31.63C234.1
H4-H7, H151.25-1.40C324.7
H180.89C4-C7, C1529.1-29.7
C1631.5
C1722.6
C1814.1

Table 4: Experimental ¹H and ¹³C NMR Data for Linolenic Acid

¹H NMR ¹³C NMR
Proton Chemical Shift (δ, ppm) Carbon Chemical Shift (δ, ppm)
H9, H10, H12, H13, H15, H165.32-5.40C1180.6
H11, H142.80C9, C10, C12, C13, C15, C16127.1-132.0
H8, H172.05-2.08C11, C1425.6
H22.35C8, C1720.6
H31.63C234.1
H4-H71.28-1.37C324.7
H180.97C4-C729.1-29.6
C1814.3

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy
  • Instrument: Use the same NMR spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction.

2D NMR Experiments (for unambiguous assignment)
  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and trace the connectivity of the carbon chain.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation Dissolution Dissolve this compound in CDCl3 with TMS H1_NMR 1H NMR Dissolution->H1_NMR 1D C13_NMR 13C NMR Dissolution->C13_NMR 1D COSY 2D COSY H1_NMR->COSY 2D Analysis Spectral Analysis: Chemical Shifts, Coupling Constants, Correlations H1_NMR->Analysis HSQC 2D HSQC C13_NMR->HSQC 2D C13_NMR->Analysis COSY->Analysis HMBC 2D HMBC HSQC->HMBC 2D HSQC->Analysis HMBC->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural confirmation of this compound.

Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for de novo structure elucidation, other techniques are commonly used for the analysis of fatty acids, often in a complementary role.

Table 5: Comparison of Analytical Techniques for Fatty Acid Analysis

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, requires minimal sample preparation.Relatively low sensitivity compared to MS, can have signal overlap in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[1][2][3]High sensitivity and resolution, excellent for quantification, extensive libraries for compound identification.[1]Requires derivatization to volatile esters (FAMEs), high temperatures can cause degradation of some compounds.[3]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Operates at ambient temperature, suitable for non-volatile and thermally labile compounds, excellent for preparative separations.[4][5]Lower resolution for isomeric fatty acids compared to GC, may require derivatization for sensitive detection.[4]

Signaling Pathway and Logical Relationships

The structural confirmation of a natural product like this compound follows a logical progression of experiments and data interpretation.

logical_relationship cluster_hypothesis Hypothesis Generation cluster_prediction Spectral Prediction cluster_experiment Experimental Verification cluster_comparison Comparative Analysis cluster_conclusion Conclusion Proposed_Structure Proposed Structure of This compound Predict_1H Predict 1H NMR Spectrum Proposed_Structure->Predict_1H Predict_13C Predict 13C NMR Spectrum Proposed_Structure->Predict_13C Compare_Spectra Compare Predicted vs. Experimental Spectra Predict_1H->Compare_Spectra Predict_13C->Compare_Spectra Acquire_NMR Acquire 1D and 2D NMR Spectra Acquire_NMR->Compare_Spectra Structure_Confirmed Structure Confirmed Compare_Spectra->Structure_Confirmed Match

References

Comparative Bioactivity of Colnelenic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid, a divinyl ether fatty acid, is a specialized metabolite produced in plants, primarily as a defense mechanism against pathogens.[1][2] While research has elucidated its biosynthetic pathway from α-linolenic acid via the 9-lipoxygenase (9-LOX) pathway, comprehensive studies directly comparing the bioactivity of this compound and its various isomers in mammalian systems are currently limited.[1][2] However, by examining the well-documented bioactivities of structurally related conjugated linoleic acid (CLA) and conjugated linolenic acid (CLNA) isomers, we can infer potential therapeutic applications and guide future research into the pharmacological effects of this compound and its derivatives.[3][4][5] This guide provides a comparative overview of the known information on this compound, juxtaposed with data from its more extensively studied conjugated fatty acid counterparts, and details relevant experimental protocols for future investigations.

Chemical Structures and Biosynthesis

This compound is synthesized in plants from α-linolenic acid through the action of 9-lipoxygenase and divinyl ether synthase.[1][2] The term "this compound" can refer to a specific isomer, but other positional and geometric isomers are also known to exist.[1] For the purpose of this guide, we will consider the primary form and acknowledge the potential for varied bioactivity among its isomers, a phenomenon well-established for CLA and CLNA.

Diagram of the Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Biosynthesis of this compound alpha-Linolenic_Acid α-Linolenic Acid 9-HPOTE 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOTE) alpha-Linolenic_Acid->9-HPOTE 9-Lipoxygenase (9-LOX) Colnelenic_Acid This compound 9-HPOTE->Colnelenic_Acid Divinyl Ether Synthase (DES)

Caption: Biosynthesis of this compound from α-linolenic acid.

Comparative Bioactivity: Inferences from Related Compounds

Due to the paucity of direct experimental data on the bioactivity of this compound isomers in mammalian systems, this section draws parallels with the established biological effects of CLA and CLNA isomers. These fatty acids share structural similarities, including conjugated double bond systems (in the case of CLA and CLNA) and an 18-carbon backbone, making them relevant for inferring potential activities.

Table 1: Comparative Bioactivity of Fatty Acid Isomers
BioactivityThis compound & Isomers (Inferred/Hypothesized)Conjugated Linoleic Acid (CLA) Isomers (Experimental Data)Conjugated Linolenic Acid (CLNA) Isomers (Experimental Data)
Anti-Cancer Potential for antiproliferative and pro-apoptotic effects, particularly against colon and breast cancer cell lines.The t10,c12-CLA isomer shows potent antiproliferative effects against colorectal cancer cells. Both c9,t11-CLA and t10,c12-CLA are moderately effective against prostate cancer.[3]Punicic acid and α-eleostearic acid exhibit anti-carcinogenic properties in various cancer models.[4]
Anti-Inflammatory May modulate inflammatory pathways, potentially by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.CLA isomers have shown anti-inflammatory effects, though the specific actions of each isomer can vary.α-Eleostearic acid and other CLNA isomers have demonstrated anti-inflammatory activities.[4]
Lipid Metabolism Potential to influence adipocyte function and lipid uptake.The t10,c12-CLA isomer reduces lipid uptake in adipocytes by inhibiting lipoprotein lipase (B570770) and stearoyl-CoA desaturase.[3]CLNA isomers have been shown to regulate lipid metabolism.[4]

Experimental Protocols for Bioactivity Assessment

To facilitate further research into the bioactivity of this compound and its isomers, detailed protocols for key in vitro assays are provided below.

Cytotoxicity/Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare stock solutions of this compound and its isomers in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to final concentrations in cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the test compound.

Anti-Inflammatory Activity Assay (Measurement of Nitric Oxide Production in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or its isomers and incubate for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known anti-inflammatory agent + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the vehicle control.

Signaling Pathways and Experimental Workflow

Potential Signaling Pathways Involved in Bioactivity

Based on the known mechanisms of related fatty acids, this compound and its isomers may exert their effects through the modulation of key signaling pathways involved in inflammation and cancer.

Diagram of Potential Signaling Pathways

Signaling_Pathways cluster_0 Potential Bioactivity Pathways cluster_1 Inflammatory Response cluster_2 Cancer Cell Proliferation Colnelenic_Acid This compound / Isomers COX Cyclooxygenase (COX) Colnelenic_Acid->COX Inhibition? LOX Lipoxygenase (LOX) Colnelenic_Acid->LOX Inhibition? NF-kB NF-κB Pathway Colnelenic_Acid->NF-kB Modulation? Apoptosis_Pathways Apoptosis Pathways (e.g., Caspase activation) Colnelenic_Acid->Apoptosis_Pathways Activation? Cell_Cycle_Regulation Cell Cycle Regulation (e.g., Cyclin/CDK inhibition) Colnelenic_Acid->Cell_Cycle_Regulation Induction? Pro-inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2) COX->Pro-inflammatory_Mediators LOX->Pro-inflammatory_Mediators NF-kB->Pro-inflammatory_Mediators Cell_Death Apoptosis / Cell Death Apoptosis_Pathways->Cell_Death Cell_Cycle_Regulation->Cell_Death

Caption: Potential signaling pathways modulated by this compound.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the systematic evaluation of the bioactivity of this compound and its isomers.

Diagram of Experimental Workflow

Experimental_Workflow Start Isolate/Synthesize This compound & Isomers In_Vitro_Screening In Vitro Bioactivity Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity/Antiproliferative Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Anti-inflammatory_Assay Anti-inflammatory Assays (e.g., NO, Cytokine) In_Vitro_Screening->Anti-inflammatory_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Anti-inflammatory_Assay->Mechanism_of_Action Western_Blot Western Blot (Signaling Proteins) Mechanism_of_Action->Western_Blot Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Mechanism_of_Action->Gene_Expression In_Vivo_Studies In Vivo Animal Models (e.g., Xenograft, Inflammation models) Mechanism_of_Action->In_Vivo_Studies Conclusion Evaluate Therapeutic Potential In_Vivo_Studies->Conclusion

Caption: A workflow for assessing the bioactivity of novel fatty acids.

Conclusion and Future Directions

While direct evidence for the comparative bioactivity of this compound and its isomers in mammalian systems remains to be established, the existing literature on related conjugated fatty acids provides a strong rationale for further investigation. The potential for anti-inflammatory and anti-cancer properties makes these compounds promising candidates for drug discovery and development. The experimental protocols and workflows outlined in this guide offer a framework for researchers to systematically explore the therapeutic potential of these unique plant-derived lipids. Future studies should focus on the isolation or synthesis of pure isomers of this compound to enable a precise evaluation of their individual biological effects and structure-activity relationships.

References

Colnelenic Acid vs. Linolenic Acid: A Comparative Guide to their Roles in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of colnelenic acid and linolenic acid, two fatty acid-derived molecules integral to plant defense signaling. While both originate from the same precursor, they activate distinct downstream pathways, culminating in different defense responses. This document summarizes their biosynthesis, signaling mechanisms, and biological activities, supported by available experimental data and detailed methodologies.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to combat a wide array of pathogens. At the forefront of these defenses are oxylipins, a class of oxygenated fatty acids. Linolenic acid (α-linolenic acid; 18:3) is a primary precursor for many of these signaling molecules. Its metabolism gives rise to two major, mechanistically distinct defense pathways: the well-characterized jasmonate pathway, initiated by the conversion of linolenic acid to jasmonic acid (JA), and the less-explored divinyl ether pathway, which produces compounds such as this compound. This guide will dissect and compare these two crucial players in plant immunity.

Biosynthesis and Structure

Both this compound and the jasmonate precursor are synthesized from α-linolenic acid through the activity of lipoxygenases (LOX). However, the subsequent enzymatic steps diverge, leading to structurally and functionally distinct molecules.

FeatureLinolenic Acid Derivative (Jasmonic Acid Pathway)This compound (Divinyl Ether Pathway)
Precursor α-Linolenic Acid9-Hydroperoxy-linolenic acid (derived from α-linolenic acid)
Key Biosynthetic Enzymes 13-Lipoxygenase (13-LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC), 12-oxophytodienoate reductase (OPR)9-Lipoxygenase (9-LOX), Divinyl Ether Synthase (DES)
Chemical Class Cyclopentanone (Jasmonic Acid)Divinyl Ether Fatty Acid
Final Bioactive Molecule(s) Jasmonic acid (JA), Jasmonoyl-isoleucine (JA-Ile)This compound

Signaling Pathways

The signaling cascades initiated by jasmonic acid and this compound differ significantly, reflecting their distinct roles in plant defense. The jasmonate signaling pathway is a well-established hormonal pathway, while the signaling functions of this compound are less understood and may involve more direct antimicrobial activity and crosstalk with other defense pathways.

Linolenic Acid-Derived Jasmonate Signaling

The jasmonate signaling pathway is a classic example of a hormone-receptor-mediated cascade that leads to widespread changes in gene expression.

jasmonate_signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response JA_Ile JA-Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Proteasome 26S Proteasome JAZ->Proteasome Degradation SCF_COI1->JAZ Ubiquitination MYC2 MYC2 (Transcription Factor) Proteasome->MYC2 Release of Repression JA_responsive_genes JA-Responsive Genes (e.g., PR proteins, defensins) MYC2->JA_responsive_genes Activation of Transcription Defense_response Defense Response JA_responsive_genes->Defense_response

Figure 1. Jasmonate signaling pathway. (Within 100 characters)

Upon biotic stress, α-linolenic acid is converted to jasmonic acid (JA), which is then conjugated to isoleucine to form the bioactive hormone JA-Ile.[1] JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) ubiquitin E3 ligase complex.[2] This binding event promotes the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins by the 26S proteasome.[1][3] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a wide range of defense-related genes, including those encoding pathogenesis-related (PR) proteins and defensins.[1]

This compound and Divinyl Ether Signaling

The signaling pathway for this compound is not as clearly defined as the jasmonate pathway. Evidence suggests that its role may be more direct, acting as an antimicrobial agent, and also participating in crosstalk with other signaling pathways.[1][4]

colnelenic_acid_signaling cluster_synthesis Biosynthesis cluster_action Mechanism of Action cluster_crosstalk Signaling Crosstalk Linolenic_Acid α-Linolenic Acid LOX9 9-LOX Linolenic_Acid->LOX9 HPOT 9-HPOT LOX9->HPOT DES Divinyl Ether Synthase HPOT->DES Colnelenic_Acid This compound DES->Colnelenic_Acid Direct_Antifungal Direct Antifungal Activity (e.g., membrane disruption) Colnelenic_Acid->Direct_Antifungal JA_pathway Jasmonate Pathway Colnelenic_Acid->JA_pathway Modulation? SA_pathway Salicylic (B10762653) Acid Pathway Colnelenic_Acid->SA_pathway Modulation? Defense_Genes Defense Gene Expression Colnelenic_Acid->Defense_Genes Induction? Pathogen Pathogen (e.g., P. infestans) Direct_Antifungal->Pathogen Inhibition JA_pathway->DES Positive Regulation SA_pathway->DES Negative Regulation

Figure 2. This compound biosynthesis and proposed mechanism. (Within 100 characters)

This compound is synthesized from 9-hydroperoxy-linolenic acid by the enzyme divinyl ether synthase (DES).[5] The expression of DES is itself regulated by defense-related hormones; it is induced by jasmonates and ethylene (B1197577) and suppressed by salicylic acid, indicating a complex regulatory network.[1] The primary defense function of this compound appears to be its direct antimicrobial activity.[4][6] Studies have shown that it can inhibit the growth of pathogens like Phytophthora infestans.[4] The exact mechanism of this inhibition is not fully elucidated but may involve disruption of the pathogen's cell membrane.[7] While a dedicated signaling receptor for this compound has not been identified, its production as part of the oxylipin burst during pathogen attack suggests it may also act as a signaling molecule, potentially modulating the activity of other defense pathways.

Comparative Biological Activity

ParameterLinolenic Acid-Derived JasmonatesThis compound
Mode of Action Systemic hormone signaling, induction of broad-spectrum defense gene expression.[8]Primarily direct antimicrobial activity, potential signaling role.[4][6]
Target Pathogens Broad-spectrum, including necrotrophic fungi and some biotrophic pathogens.[9]Reported activity against oomycetes like Phytophthora infestans.[4]
Concentration for Activity Jasmonic acid has been shown to protect plants against P. infestans at concentrations as low as 0.3 µmol/ml.[10]This compound accumulates to high levels (up to 24 nmol/g fresh weight) in infected leaves and shows inhibitory effects on P. infestans.[4]
Induction of Defense Genes Strong and well-documented induction of a large suite of defense genes (e.g., PDF1.2, VSP2).Evidence for induction of its own biosynthetic genes by other defense signals, but direct and widespread induction of other defense genes is less clear.[1]

Experimental Protocols

Protocol 1: In Vitro Antifungal Assay

This protocol can be used to compare the direct antifungal activity of this compound and jasmonic acid against a plant pathogen like Phytophthora infestans.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and jasmonic acid on the mycelial growth of P. infestans.

Materials:

  • Phytophthora infestans culture

  • Rye-A agar (B569324) medium

  • This compound and Jasmonic acid standards

  • Ethanol (B145695) (as a solvent)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator at 18-20°C

Procedure:

  • Prepare stock solutions of this compound and jasmonic acid in ethanol.

  • Prepare Rye-A agar medium and autoclave. Allow it to cool to approximately 50°C.

  • Add the test compounds (this compound or jasmonic acid) to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 200, 500 µM). Also, prepare a control plate with the same concentration of ethanol used for the highest compound concentration.

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Take a 5 mm mycelial plug from the edge of an actively growing P. infestans culture using a sterile cork borer.

  • Place the mycelial plug, mycelium side down, in the center of each agar plate.

  • Incubate the plates in the dark at 18-20°C.

  • Measure the radial growth of the mycelium at regular intervals (e.g., every 24 hours) for 5-7 days.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 3. Workflow for in vitro antifungal assay. (Within 100 characters)
Protocol 2: Analysis of Defense Gene Expression

This protocol outlines a method to compare the ability of this compound and jasmonic acid to induce the expression of defense-related genes in plants.

Objective: To quantify the relative expression of selected defense genes in Arabidopsis thaliana seedlings after treatment with this compound or jasmonic acid.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium

  • This compound and Jasmonic acid

  • Sterile water and ethanol

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target defense genes (e.g., PDF1.2, PR-1) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Sterilize and germinate Arabidopsis thaliana seeds on MS plates.

  • Grow seedlings for 10-14 days under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Prepare treatment solutions of this compound and jasmonic acid (e.g., 100 µM) in sterile water with a small amount of ethanol as a solvent. Prepare a mock control solution with the same concentration of ethanol.

  • Spray the seedlings evenly with the treatment solutions or the mock control.

  • Harvest whole seedlings at different time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the frozen seedlings using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qPCR) using primers for the target defense genes and the reference gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment and time point compared to the mock-treated control at time 0.

Conclusion

Linolenic acid and this compound represent two distinct but interconnected branches of the oxylipin-mediated plant defense system. The linolenic acid-derived jasmonate pathway is a well-defined hormonal signaling cascade that orchestrates a broad transcriptional reprogramming leading to systemic resistance. In contrast, this compound, a product of the divinyl ether pathway, appears to function more as a direct antimicrobial compound, although its synthesis is tightly regulated by other defense hormones, suggesting a role in a larger defense network.

For researchers in drug development, understanding these distinct mechanisms offers different avenues for intervention. Targeting the jasmonate pathway could lead to broad-spectrum resistance inducers, while molecules mimicking the direct action of this compound could be developed as novel, targeted antifungal agents. Further research into the specific signaling roles of divinyl ethers and the crosstalk between these pathways will undoubtedly uncover new targets for enhancing plant and, potentially, human health.

References

Unraveling Colnelenic Acid: A Comparative Guide to Mass Spectral Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of bioactive lipids like colnelenic acid is paramount. This guide provides a comprehensive comparison of mass spectral fragmentation analysis for this compound with alternative analytical techniques, supported by experimental data and detailed protocols.

This compound, a specialized fatty acid known as a divinyl ether, is produced by plants in response to stressors. Its unique structure, featuring an ether linkage within a polyunsaturated fatty acid chain, presents distinct challenges and opportunities for analytical characterization. Gas chromatography-mass spectrometry (GC-MS) following derivatization is a primary tool for its analysis. This guide will delve into the expected mass spectral fragmentation of this compound methyl ester (CAME) and compare this technique with Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful method for structural determination.

Performance Comparison: GC-MS vs. NMR for this compound Analysis

The choice of analytical technique is often a trade-off between sensitivity, specificity, and the type of information required. Below is a comparison of GC-MS and NMR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by gas chromatography followed by ionization and mass-to-charge ratio analysis of fragments.Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.
Sample Preparation Derivatization to a volatile ester (e.g., Fatty Acid Methyl Ester - FAME) is required.[1][2]Minimal sample preparation; no derivatization is typically needed.[3]
Sensitivity High, with Limits of Detection (LOD) in the low femtomol range on column.[4]Lower, with detectable concentrations around 2 µg/mL.[5]
Limit of Quantitation (LOQ) Low, can be less than 0.1 µg/mL.[5][6]Higher, starting from around 4 µg/mL.[5]
Information Provided Molecular weight and fragmentation pattern, which helps in identifying the compound and its structural features.Detailed information on the chemical environment of each atom, crucial for determining the precise connectivity and stereochemistry of the molecule.[3]
Strengths Excellent for separating complex mixtures and providing high sensitivity for trace analysis.[7][8]Unparalleled for unambiguous structure elucidation and stereochemical analysis without the need for reference compounds.
Limitations Derivatization can introduce artifacts, and interpretation of mass spectra for novel compounds can be challenging without standards. For highly unsaturated molecules, the molecular ion may not be observed in Electron Ionization (EI) mode.[9]Lower sensitivity compared to MS, and spectra of complex mixtures can be difficult to interpret due to signal overlap.[10]

Mass Spectral Fragmentation of this compound Methyl Ester (CAME)

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in the searched literature, its fragmentation pattern upon electron ionization (EI) can be predicted based on the known fragmentation of other fatty acid methyl esters (FAMEs) and the presence of the divinyl ether moiety. For GC-MS analysis, this compound is first converted to its more volatile methyl ester.

The fragmentation of FAMEs is influenced by the positions of double bonds and other functional groups. Key fragmentation pathways for polyunsaturated FAMEs include:

  • α-cleavage next to the carbonyl group.

  • McLafferty rearrangement , leading to a characteristic ion at m/z 74 for saturated FAMEs.

  • Cleavage of bonds between methylene (B1212753) groups , resulting in a series of hydrocarbon fragments separated by 14 Da (CH₂).

  • Cleavage at the divinyl ether linkage , which is a unique feature of this compound.

Based on these principles, the following diagram illustrates the predicted major fragmentation pathways for this compound methyl ester.

Caption: Predicted EI mass spectral fragmentation of this compound methyl ester.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

A robust protocol for the analysis of this compound involves extraction, derivatization to its fatty acid methyl ester (FAME), and subsequent GC-MS analysis.

1. Lipid Extraction:

  • Lipids are extracted from the sample matrix (e.g., plant tissue, biological fluid) using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipids are transesterified to FAMEs. A common method involves heating the sample with a reagent like 14% boron trifluoride in methanol at 60-100°C for a specified time.

  • Alternatively, a base-catalyzed method using sodium methoxide (B1231860) in methanol can be employed.[2]

  • After the reaction, the FAMEs are extracted into an organic solvent like hexane.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase, is suitable for separating unsaturated FAME isomers.[4]

    • Injector: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all compounds.[7]

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

    • Scan Range: A mass range of m/z 40-550 is generally sufficient to detect the molecular ion and key fragments of C18 FAMEs.

The following diagram illustrates the general workflow for GC-MS analysis of this compound.

G Workflow for GC-MS Analysis of this compound Sample Biological Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF₃-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Fragmentation Pattern) GCMS->Data

Caption: General workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fatty Acids

NMR spectroscopy provides detailed structural information without the need for derivatization.

1. Sample Preparation:

2. NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

3. Data Analysis:

  • The chemical shifts, coupling constants, and correlations from the 2D spectra are used to piece together the complete chemical structure of the fatty acid, including the positions of double bonds and the stereochemistry. DFT calculations of chemical shifts can aid in the correct assignment of complex spectra.[11][12]

Conclusion

The mass spectral fragmentation analysis of this compound, typically performed by GC-MS after derivatization to its methyl ester, is a highly sensitive method well-suited for identifying and quantifying this unique divinyl ether fatty acid in complex biological matrices. While the direct experimental mass spectrum of this compound is not widely published, its fragmentation pattern can be reliably predicted based on established principles of FAME fragmentation.

For unambiguous structural elucidation and stereochemical determination, NMR spectroscopy is the superior technique, providing a wealth of information without the need for derivatization. However, its lower sensitivity may be a limiting factor for trace-level analysis. The choice between GC-MS and NMR will ultimately depend on the specific research question, the required level of structural detail, and the amount of sample available. In many cases, a combined approach, utilizing the strengths of both techniques, will provide the most comprehensive understanding of this compound's structure and function.

References

A Comparative Analysis of Colnelenic Acid Levels in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of colnelenic acid levels across different plant species, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the fields of plant science, biochemistry, and drug development who are interested in the unique class of divinyl ether fatty acids.

This compound, a specialized fatty acid derived from α-linolenic acid, is a noteworthy oxylipin found within the plant kingdom.[1] Its presence and concentration can vary significantly between plant species and even different tissues within the same plant. This variation is of considerable interest due to the potential biological activities of divinyl ether fatty acids, including their role in plant defense mechanisms against pathogens.[1]

Quantitative Comparison of this compound Levels

The following table summarizes the reported levels of this compound in various plant tissues. It is important to note that the concentration of this compound can be influenced by factors such as developmental stage, environmental conditions, and exposure to pathogens.

Plant SpeciesTissueConditionThis compound Level (µg/g Fresh Weight)Reference
Solanum tuberosum (Potato)LeavesInfected with Phytophthora infestans~7.0[Study on diseased potato leaves]
Solanum tuberosum (Potato)TubersNot specifiedPresent[General reference on divinyl ether fatty acids]
Lycopersicon esculentum (Tomato)RootsNot specifiedPresent[General reference on divinyl ether fatty acids]
Lycopersicon esculentum (Tomato)LeavesWoundedLevels of precursor (α-linolenic acid) increase[Study on wounded tomato leaves]
Clematis vitalba (Old man's beard)LeavesNot specifiedIsomers of this compound present[General reference on divinyl ether fatty acids]
Ranunculus sp. (Buttercup)LeavesNot specifiedDivinyl ether fatty acids present[General reference on divinyl ether fatty acids]
Garlic (Allium sativum)BulbsNot specifiedDivinyl ether fatty acids present[General reference on divinyl ether fatty acids]

Note: Quantitative data for this compound is not widely available for many plant species under non-stressed conditions, as its production is often induced by specific stimuli.

Biosynthesis of this compound

This compound is synthesized from α-linolenic acid through a specific enzymatic pathway. The key enzymes involved are 9-lipoxygenase and divinyl ether synthase. The pathway begins with the oxygenation of α-linolenic acid by 9-lipoxygenase to form a hydroperoxide intermediate. This intermediate is then converted into this compound by the action of divinyl ether synthase.

Colnelenic_Acid_Biosynthesis cluster_pathway Biosynthetic Pathway alpha_Linolenic_Acid α-Linolenic Acid Hydroperoxide 9(S)-Hydroperoxy- -octadecatrienoic Acid alpha_Linolenic_Acid->Hydroperoxide 9-Lipoxygenase Colnelenic_Acid This compound Hydroperoxide->Colnelenic_Acid Divinyl Ether Synthase Experimental_Workflow cluster_workflow Experimental Workflow for this compound Quantification Sample_Collection Plant Tissue Collection (Freeze in Liquid N2) Homogenization Cryogenic Grinding Sample_Collection->Homogenization Extraction Lipid Extraction (Hexane/Isopropanol) Homogenization->Extraction Derivatization Derivatization to FAMEs (Methanolic HCl or BF3-Methanol) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

References

A Comparative Guide to the Quantification of Colnelenic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of colnelenic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and development settings. This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows and a relevant biological pathway.

Introduction to this compound Quantification

This compound is a divinyl ether fatty acid derived from the lipoxygenase pathway of linoleic acid oxidation, notably in plants where it is involved in defense mechanisms against pathogens.[1] Accurate quantification of this compound is essential for understanding its physiological roles and potential therapeutic applications. The two most powerful and widely used techniques for the quantification of fatty acids are GC-MS and LC-MS/MS. Each method offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and throughput.

Comparative Analysis of Quantification Methods

The choice between GC-MS and LC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While GC-MS is a robust and highly sensitive technique, it necessitates a derivatization step to render the fatty acids volatile.[2] In contrast, LC-MS/MS can often analyze fatty acids directly, simplifying sample preparation.[3]

Below is a summary of typical performance characteristics for each method, based on data for similar fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 3 - 272 ng/mL0.8 - 10.7 nmol/L
Limit of Quantification (LOQ) 10 - 1000 ng/mL2.4 - 285.3 nmol/L
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy/Recovery 85% - 115%90% - 105%
Derivatization MandatoryOften not required

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.

GC_MS_Workflow sample Sample (e.g., plant tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction Homogenization derivatization Derivatization (e.g., FAMEs) extraction->derivatization Isolated Lipids gcms GC-MS Analysis derivatization->gcms Volatile Analytes data Data Analysis gcms->data Mass Spectra

GC-MS analytical workflow for this compound.

LC_MS_MS_Workflow sample Sample (e.g., plasma, tissue) extraction Lipid Extraction (e.g., Folch method) sample->extraction Homogenization lcmsms LC-MS/MS Analysis extraction->lcmsms Lipid Extract data Data Analysis lcmsms->data Mass Spectra

LC-MS/MS analytical workflow for this compound.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure for the analysis of fatty acids, including this compound, by GC-MS, which requires derivatization to fatty acid methyl esters (FAMEs).

a. Lipid Extraction (Bligh and Dyer Method) [4]

  • Homogenize the sample (e.g., 1g of plant tissue) in a mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).

  • After sonication and centrifugation, add chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water) to induce phase separation.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

b. Derivatization to Fatty Acid Methyl Esters (FAMEs) [4]

  • Re-dissolve the dried lipid extract in a known volume of toluene.

  • Add 14% boron trifluoride (BF3) in methanol.

  • Incubate at 70°C for 30 minutes.

  • After cooling, add water and extract the FAMEs with hexane (B92381).

  • The hexane layer is collected and may be concentrated before GC-MS analysis.

c. GC-MS Analysis [5]

  • Column: DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, ramp to 215°C at 15°C/min, then to 250°C at 10°C/min, and a final ramp to 280°C at 5°C/min, hold for 2 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 30-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general procedure for the direct analysis of fatty acids like this compound without derivatization.

a. Lipid Extraction [3]

  • Homogenize the sample in a suitable solvent such as a mixture of hexane and isopropanol (B130326) (3:2, v/v).

  • After vortexing and centrifugation, collect the supernatant.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 80% methanol).

b. LC-MS/MS Analysis [3]

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.[3] For example, an isocratic flow of 90% acetonitrile, 10% water, and 2 mM ammonium acetate.

  • Flow Rate: 0.21 mL/min.

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined.

This compound Biosynthesis Pathway

This compound is synthesized from linoleic acid via the lipoxygenase (LOX) pathway. This pathway is a key component of the plant's defense response to pathogens.

Colnelenic_Acid_Pathway linoleic_acid Linoleic Acid hydroperoxide 9-Hydroperoxy- octadecadienoic Acid linoleic_acid->hydroperoxide Lipoxygenase (LOX) des Divinyl Ether Synthase hydroperoxide->des colnelenic_acid This compound des->colnelenic_acid

Biosynthesis of this compound from linoleic acid.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.

  • GC-MS offers high resolution and sensitivity, but the requirement for derivatization adds a step to the sample preparation and may introduce variability.

  • LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation by avoiding derivatization. This can lead to higher sample throughput.

The selection of the optimal method will depend on the specific research question, available instrumentation, and the nature of the samples being analyzed. For high-throughput analysis of complex biological samples, LC-MS/MS may be the preferred method due to its simplified workflow. For targeted analysis requiring high chromatographic resolution of isomers, a well-optimized GC-MS method remains a strong choice.

References

A Comparative Guide to Internal Standards for Accurate Colnelenic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of colnelenic acid, a specialized fatty acid implicated in plant defense signaling, is crucial for understanding its biological roles. The choice of an internal standard is paramount for achieving reliable and reproducible results in chromatographic analysis, particularly with gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of two common types of internal standards for this compound analysis: deuterated and odd-chain fatty acids.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's chemical behavior during sample preparation and analysis, be absent in the sample matrix, and be clearly distinguishable by the analytical instrument. Deuterated standards are considered the gold standard due to their near-identical chemical and physical properties to the analyte. Odd-chain fatty acids are a cost-effective alternative that can also provide reliable quantification if validated properly.

Below is a summary of the performance of a deuterated internal standard (e.g., α-Linolenic Acid-d5) and an odd-chain fatty acid internal standard (e.g., Nonadecanoic Acid, C19:0) for the analysis of this compound. The data presented is a composite from validated methods for similar oxylipins, illustrating typical performance characteristics.

ParameterDeuterated Internal Standard (α-Linolenic Acid-d5)Odd-Chain Fatty Acid Internal Standard (C19:0)
Linearity (R²) > 0.99> 0.99
Recovery (%) 95 - 105%90 - 110%
Precision (RSD %) < 10%< 15%
Limit of Detection (LOD) Low ng/mLLow to mid ng/mL
Limit of Quantification (LOQ) Low ng/mLMid ng/mL
Matrix Effect MinimalPotential for some matrix effects

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the extraction, derivatization, and GC-MS analysis of this compound using both deuterated and odd-chain fatty acid internal standards.

Method 1: Using a Deuterated Internal Standard

This method is adapted from a validated protocol for the analysis of plant oxylipins.

1. Sample Preparation and Extraction:

  • Weigh 50-100 mg of homogenized plant tissue into a 2 mL microcentrifuge tube.

  • Add a known amount of deuterated α-linolenic acid (e.g., α-linolenic acid-d5) as the internal standard.

  • Add 1 mL of a cold extraction solvent (e.g., 2-propanol/water/HCl; 2:1:0.002, v/v/v).

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes.

  • Add 1 mL of dichloromethane (B109758) and vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase into a new tube.

  • Dry the extract under a gentle stream of nitrogen.

2. Derivatization (Methylation):

  • To the dried extract, add 500 µL of 2% (v/v) sulfuric acid in methanol (B129727).

  • Incubate at 60°C for 30 minutes.

  • After cooling, add 500 µL of saturated sodium chloride solution.

  • Extract the fatty acid methyl esters (FAMEs) with 500 µL of hexane (B92381).

  • Collect the upper hexane layer for GC-MS analysis.

3. GC-MS Analysis:

  • Column: DB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 170°C at 10°C/min, then to 230°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Quantification: Use selected ion monitoring (SIM) for the characteristic ions of this compound methyl ester and the deuterated internal standard.

Method 2: Using an Odd-Chain Fatty Acid Internal Standard

This method is a representative protocol for fatty acid analysis in plant materials.

1. Sample Preparation and Extraction:

  • Follow the same sample homogenization and weighing procedure as in Method 1.

  • Add a known amount of nonadecanoic acid (C19:0) as the internal standard.

  • Perform lipid extraction using a modified Folch method: Add 2 mL of a chloroform (B151607):methanol (2:1, v/v) mixture, vortex, and incubate for 1 hour at room temperature.

  • Add 0.5 mL of 0.9% NaCl solution and centrifuge to separate the phases.

  • Collect the lower chloroform layer and dry it under nitrogen.

2. Derivatization (Methylation):

  • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

  • Heat at 80°C for 10 minutes.

  • After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol and heat at 80°C for another 10 minutes.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • The GC-MS conditions can be the same as described in Method 1.

  • Quantification: Use SIM for the characteristic ions of this compound methyl ester and nonadecanoic acid methyl ester.

Visualizing the Workflow and Signaling Pathway

To better illustrate the analytical process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Plant Tissue Homogenate add_is Add Internal Standard (Deuterated or Odd-Chain) sample->add_is extraction Lipid Extraction add_is->extraction methylation Methylation to FAMEs extraction->methylation gcms GC-MS Analysis methylation->gcms data Data Processing & Quantification gcms->data

Experimental workflow for this compound analysis.

signaling_pathway cluster_pathway Plant Lipoxygenase (LOX) Pathway alpha_linolenic α-Linolenic Acid (C18:3) hydroperoxide 9-Hydroperoxy-octadecatrienoic Acid (9-HPOT) alpha_linolenic->hydroperoxide 9-Lipoxygenase (9-LOX) colnelenic This compound hydroperoxide->colnelenic Divinyl Ether Synthase (DES) metabolites Downstream Metabolites (e.g., aldehydes, ketones) colnelenic->metabolites Enzymatic Degradation defense Plant Defense Responses (e.g., gene expression, cell death) metabolites->defense

Lipoxygenase pathway involving this compound.

Conclusion

Both deuterated and odd-chain fatty acid internal standards can be effectively used for the accurate quantification of this compound. Deuterated standards generally offer higher precision and minimal matrix effects, making them the preferred choice for rigorous quantitative studies. However, odd-chain fatty acids provide a reliable and more accessible alternative, provided that the method is thoroughly validated to account for potential differences in extraction efficiency and matrix effects. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy, budget, and availability of standards.

Bioactivity of Colnelenic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Colnelenic Acid's Bioactivity in the Context of Other Oxylipins

This guide offers a detailed comparison of the biological activity of this compound against other significant oxylipins, tailored for researchers, scientists, and professionals in drug development. Oxylipins, a diverse class of lipid mediators derived from the oxidation of polyunsaturated fatty acids, are pivotal in a myriad of physiological and pathological processes. While extensive research has illuminated the roles of prostaglandins (B1171923), leukotrienes, and jasmonates, the specific bioactivities of less common oxylipins like this compound are still emerging. This document synthesizes the current understanding of this compound's bioactivity, particularly its antimicrobial effects, and contextualizes it with the well-established functions of other oxylipins.

Introduction to Oxylipins

Oxylipins are broadly classified based on their biosynthetic pathways, primarily the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These enzymatic cascades convert fatty acids like linoleic acid and α-linolenic acid into a vast array of signaling molecules that regulate inflammation, immunity, and cellular homeostasis. This compound, a divinyl ether fatty acid, is a product of the 9-lipoxygenase (9-LOX) pathway, distinguishing it from the more extensively studied prostaglandins and leukotrienes derived from the COX and 5-LOX pathways, respectively.

Comparative Bioactivity of Oxylipins

The biological effects of oxylipins are diverse, with some promoting inflammation and others contributing to its resolution. A key area of interest is their potential as therapeutic agents. The following tables summarize the known bioactivities of this compound in comparison to other major oxylipin classes.

Table 1: Comparison of Antimicrobial Activity of Selected Oxylipins

Oxylipin ClassSpecific Compound(s)Precursor Fatty AcidBiosynthesis PathwayKnown Antimicrobial Activity
Divinyl Ethers This compound α-Linolenic Acid9-LOX, Divinyl Ether SynthaseAntifungal, Antioomycete, and antibacterial activity against some plant pathogens has been reported.[1][2]
Colneleic AcidLinoleic Acid9-LOX, Divinyl Ether SynthaseAntifungal, Antioomycete, and antibacterial activity against some plant pathogens has been reported.[1][2]
Jasmonates Jasmonic Acidα-Linolenic Acid13-LOX, Allene Oxide SynthasePrimarily involved in plant defense signaling; direct antimicrobial activity is less pronounced compared to other oxylipins.[2]
Hydroxy Fatty Acids 13-HPOT, 13-HOTα-Linolenic Acid13-LOXDescribed as antifungal and antioomycete compounds.[1]
9-HPOT, 9-HOTα-Linolenic Acid9-LOXActive against various microbial pathogens.
Volatile Aldehydes trans-2-hexenalLinoleic/α-Linolenic Acid13-HPLStrong in vitro growth reduction of Pseudomonas.[1]

Table 2: Comparison of Inflammatory Activity of Major Oxylipin Classes

Oxylipin ClassSpecific Compound(s)Precursor Fatty AcidBiosynthesis PathwayKnown Inflammatory Activity
Divinyl Ethers This compound α-Linolenic Acid9-LOXData not available.
Prostaglandins Prostaglandin E2 (PGE2)Arachidonic AcidCOXPotent pro-inflammatory mediator; involved in vasodilation, fever, and pain.
Leukotrienes Leukotriene B4 (LTB4)Arachidonic Acid5-LOXPotent chemoattractant for neutrophils and other leukocytes; pro-inflammatory.
Lipoxins Lipoxin A4 (LXA4)Arachidonic AcidLOXAnti-inflammatory; promote the resolution of inflammation.
Resolvins Resolvin E1 (RvE1)Eicosapentaenoic AcidCOX, LOXPro-resolving; actively terminate inflammation.
Protectins Protectin D1 (PD1)Docosahexaenoic AcidLOXPro-resolving and neuroprotective actions.

Signaling Pathways and Mechanisms of Action

The signaling mechanisms of oxylipins are complex and often receptor-mediated. While the pathways for prostaglandins and leukotrienes are well-characterized in mammals, and the jasmonate pathway is well-understood in plants, the specific signaling cascade initiated by this compound in animal cells remains to be elucidated.

Oxylipin Biosynthesis Pathways

The production of various oxylipins from polyunsaturated fatty acids is initiated by distinct enzymatic pathways. The diagram below illustrates the primary pathways leading to the formation of this compound, jasmonic acid, and prostaglandins/leukotrienes.

Oxylipin_Biosynthesis cluster_precursors Polyunsaturated Fatty Acids cluster_pathways Biosynthetic Pathways cluster_products Oxylipin Products Linolenic Acid Linolenic Acid LOX Lipoxygenase (LOX) Linolenic Acid->LOX Linoleic Acid Linoleic Acid Linoleic Acid->LOX Arachidonic Acid Arachidonic Acid Arachidonic Acid->LOX COX Cyclooxygenase (COX) Arachidonic Acid->COX 9-Hydroperoxides 9-Hydroperoxides LOX->9-Hydroperoxides 9-LOX 13-Hydroperoxides 13-Hydroperoxides LOX->13-Hydroperoxides 13-LOX 5-HPETE 5-HPETE LOX->5-HPETE 5-LOX Prostaglandins Prostaglandins COX->Prostaglandins DES Divinyl Ether Synthase This compound This compound DES->this compound AOS Allene Oxide Synthase Jasmonic Acid Jasmonic Acid AOS->Jasmonic Acid Leukotrienes Leukotrienes 9-Hydroperoxides->DES 13-Hydroperoxides->AOS 5-HPETE->Leukotrienes

Figure 1: Simplified overview of major oxylipin biosynthesis pathways.
Jasmonate Signaling in Plants

In plants, jasmonic acid plays a crucial role in defense against herbivores and pathogens. Its signaling pathway is a well-established model for understanding oxylipin-mediated responses.

Jasmonate_Signaling JA-Ile Jasmonoyl-isoleucine (Active form) SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JA-Ile->SCF_COI1 binds to JAZ JAZ Repressor Proteins SCF_COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Defense_Genes Expression of Defense Genes MYC2->Defense_Genes activates

Figure 2: Core components of the jasmonate signaling pathway in plants.
Pro-inflammatory Signaling of Eicosanoids in Mammals

Prostaglandins and leukotrienes, collectively known as eicosanoids, are potent mediators of inflammation in mammals. Their signaling often involves G-protein coupled receptors (GPCRs) on the surface of immune cells.

Eicosanoid_Signaling cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_effects Inflammatory Effects Stimulus e.g., Pathogen, Injury PLA2 Phospholipase A2 Stimulus->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 PGE2 Prostaglandin E2 COX2->PGE2 LTB4 Leukotriene B4 LOX5->LTB4 Vasodilation Vasodilation, Fever, Pain PGE2->Vasodilation Chemotaxis Leukocyte Chemotaxis LTB4->Chemotaxis

Figure 3: Simplified pro-inflammatory eicosanoid signaling pathway.

Experimental Protocols

The study of oxylipin bioactivity employs a range of in vitro and in vivo models. Below are summaries of common experimental protocols.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of an oxylipin against a specific microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The oxylipin is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plate is incubated under optimal growth conditions for the microorganism (e.g., 24-48 hours at a specific temperature).

  • MIC Determination: The MIC is determined as the lowest concentration of the oxylipin that visibly inhibits the growth of the microorganism.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the anti-inflammatory potential of an oxylipin by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of the oxylipin for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce NO production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production by the oxylipin is calculated relative to the LPS-stimulated control.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of an oxylipin.

Methodology:

  • Animal Model: Rodents (e.g., rats or mice) are used for the study.

  • Drug Administration: The test oxylipin is administered to the animals, typically orally or via intraperitoneal injection.

  • Induction of Inflammation: A sub-plantar injection of carrageenan is given into the hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema in the oxylipin-treated group is calculated by comparing it to the vehicle-treated control group.

Conclusion and Future Directions

This compound demonstrates notable antimicrobial activity against a range of plant pathogens, suggesting its primary role may be in plant defense.[1][2] However, a significant gap exists in the literature regarding its anti-inflammatory properties and its mechanism of action in mammalian systems. In contrast, other oxylipins like prostaglandins and leukotrienes are well-established as key players in mammalian inflammation, with a wealth of quantitative data on their bioactivity.

Future research should focus on:

  • Quantitative Bioactivity Profiling: Determining the MIC and IC50 values of this compound in a broad range of antimicrobial and anti-inflammatory assays to allow for direct comparison with other oxylipins.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in both microbial and mammalian cells.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of infection and inflammation.

A deeper understanding of the comparative bioactivity of this compound will be instrumental for the drug development community in exploring the therapeutic potential of this and other less-studied oxylipins.

References

A Structural and Functional Comparison of Colnelenic Acid and Colneleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of two closely related divinyl ether fatty acids, colnelenic acid and colneleic acid. Derived from the oxygenation of linolenic and linoleic acid, respectively, these molecules play a significant role in plant defense mechanisms, particularly against pathogenic oomycetes like Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. This document summarizes their physicochemical properties, biological activities with available experimental data, and the biosynthetic pathway leading to their formation.

Data Presentation: Physicochemical and Biological Properties

The following table summarizes the key characteristics of this compound and colneleic acid, providing a clear comparison of their structural and known biological attributes.

FeatureThis compoundColneleic Acid
Molecular Formula C₁₈H₂₈O₃[1]C₁₈H₃₀O₃[2]
Molecular Weight 292.4 g/mol [1]294.4 g/mol [2]
IUPAC Name (8E)-9-[(1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy]-8-nonenoic acid[1](8E)-9-[(1E,3Z)-nona-1,3-dien-1-yloxy]-8-nonenoic acid[2]
Precursor Fatty Acid α-Linolenic Acid[3]Linoleic Acid[3]
Solubility Not explicitly stated, but likely soluble in organic solvents like ethanol (B145695).Soluble in ethanol.
Antifungal Activity against P. infestans Inhibitory to P. infestans. Accumulates up to ~24 nmol (7 µg) per gram of fresh weight in infected potato leaves.Inhibits hyphal growth and reduces cystospore germination in a concentration-dependent manner.
IC₅₀ against P. infestans Specific IC₅₀ values are not readily available in the reviewed literature.Specific IC₅₀ values are not readily available in the reviewed literature.

Biosynthesis of Colnelenic and Colneleic Acid

This compound and colneleic acid are synthesized in plants through a specialized branch of the lipoxygenase (LOX) pathway. This pathway is a crucial component of the plant's defense response to pathogen attack.

Biosynthesis cluster_precursors Precursor Fatty Acids cluster_intermediates Hydroperoxy Fatty Acids cluster_products Divinyl Ether Fatty Acids Linolenic Acid Linolenic Acid 9(S)-HPOTE 9(S)-Hydroperoxyoctadecatrienoic acid Linolenic Acid->9(S)-HPOTE 9-Lipoxygenase (9-LOX) Linoleic Acid Linoleic Acid 9(S)-HPODE 9(S)-Hydroperoxyoctadecadienoic acid Linoleic Acid->9(S)-HPODE 9-Lipoxygenase (9-LOX) This compound This compound 9(S)-HPOTE->this compound Divinyl Ether Synthase (DES) Colneleic Acid Colneleic Acid 9(S)-HPODE->Colneleic Acid Divinyl Ether Synthase (DES)

Caption: Biosynthetic pathway of colnelenic and colneleic acid from their fatty acid precursors.

Experimental Protocols

Mycelial Growth Inhibition Assay against Phytophthora infestans

This protocol is adapted from established methods for testing the antifungal activity of compounds against oomycetes.

a. Materials:

  • Phytophthora infestans culture (e.g., on rye agar (B569324) or V8 agar)

  • Sterile petri dishes (90 mm)

  • Rye B or V8 agar medium

  • This compound and colneleic acid stock solutions in ethanol

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator (18-20°C)

  • Laminar flow hood

  • Cork borer (5 mm diameter)

  • Calipers

b. Procedure:

  • Prepare stock solutions of this compound and colneleic acid in ethanol.

  • Prepare rye B or V8 agar medium and autoclave. Allow it to cool to approximately 45-50°C in a water bath.

  • Under a laminar flow hood, add the appropriate volume of the stock solutions to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Also, prepare a control plate with the same concentration of ethanol used for the highest test concentration.

  • Pour the amended and control agar into sterile petri dishes and allow them to solidify.

  • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 7-10 day old P. infestans culture.

  • Place one mycelial plug in the center of each agar plate (both treatment and control).

  • Seal the plates with parafilm and incubate at 18-20°C in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily or at the end of the incubation period (e.g., 7 days), when the mycelium in the control plate has reached a significant size.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treatment plate.

Zoospore Germination Inhibition Assay against Phytophthora infestans

This protocol outlines the procedure to assess the inhibitory effect of colnelenic and colneleic acid on the germination of P. infestans zoospores.

a. Materials:

  • Phytophthora infestans culture producing sporangia

  • Sterile distilled water (chilled to 4°C)

  • Hemocytometer

  • Microscope

  • Sterile microcentrifuge tubes or 96-well plates

  • This compound and colneleic acid stock solutions in ethanol

  • Incubator (18-20°C)

b. Procedure:

  • To induce zoospore release, flood a 10-14 day old P. infestans culture plate with sterile, cold (4°C) distilled water.

  • Incubate the plate at 4°C for 1-2 hours.

  • Collect the zoospore suspension by filtering it through a sterile cheesecloth to remove mycelial fragments.

  • Determine the zoospore concentration using a hemocytometer and adjust it to the desired concentration (e.g., 1 x 10⁵ zoospores/mL) with sterile cold water.

  • Prepare serial dilutions of this compound and colneleic acid in sterile microcentrifuge tubes or wells of a 96-well plate. Include a control with the corresponding concentration of ethanol.

  • Add an equal volume of the zoospore suspension to each tube/well.

  • Incubate the tubes/plates at 18-20°C for 2-4 hours.

  • After incubation, observe a sample from each treatment under a microscope. A zoospore is considered germinated if the germ tube is at least twice the diameter of the zoospore.

  • Count the number of germinated and non-germinated zoospores in at least 100 zoospores per replicate.

  • Calculate the percentage of germination inhibition using the formula: Inhibition (%) = [(gc - gt) / gc] * 100 where gc is the percentage of germination in the control and gt is the percentage of germination in the treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of the biosynthetic pathway and a general experimental workflow for assessing the antifungal properties of these compounds.

Signaling_Pathway Pathogen_Attack Pathogen Attack (e.g., P. infestans) Membrane_Lipids Membrane Lipids Pathogen_Attack->Membrane_Lipids Linolenic_Linoleic_Acid Release of Linolenic and Linoleic Acid Membrane_Lipids->Linolenic_Linoleic_Acid LOX_Activation 9-Lipoxygenase Activation Linolenic_Linoleic_Acid->LOX_Activation Hydroperoxides Formation of 9-HPOTE and 9-HPODE LOX_Activation->Hydroperoxides DES_Activation Divinyl Ether Synthase Activation Hydroperoxides->DES_Activation Divinyl_Ethers Synthesis of Colnelenic and Colneleic Acid DES_Activation->Divinyl_Ethers Defense_Response Plant Defense Response (Antifungal Activity) Divinyl_Ethers->Defense_Response

Caption: Signaling cascade for the production of divinyl ether fatty acids in plant defense.

Experimental_Workflow Isolation Isolation/Synthesis of Colnelenic & Colneleic Acid Stock_Solution Preparation of Stock Solutions Isolation->Stock_Solution In_Vitro_Assays In Vitro Antifungal Assays Stock_Solution->In_Vitro_Assays Mycelial_Growth Mycelial Growth Inhibition Assay In_Vitro_Assays->Mycelial_Growth Zoospore_Germination Zoospore Germination Inhibition Assay In_Vitro_Assays->Zoospore_Germination Data_Analysis Data Analysis (Inhibition %, IC50 if possible) Mycelial_Growth->Data_Analysis Zoospore_Germination->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison

Caption: General experimental workflow for comparing the antifungal activity of colnelenic and colneleic acid.

References

Establishing Linearity and Range for Colnelenic Acid Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparison of Analytical Methods

The performance of HPLC-UV and GC-FID for the quantification of conjugated fatty acids is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UV for Conjugated Fatty AcidsGC-FID for Fatty Acid Methyl Esters (FAMEs)Alternative Method: GC-MS
Linearity (R²) > 0.99[1][2]> 0.99[1][3]> 0.98[4][5][6]
Typical Range 0.5 - 100 µg/mL0.1 - 400 µg/mL[6]3 - 350 µg/mL[5]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.2 - 9.0 µg/L[3][6]1.69 µg/mL[5]
Limit of Quantitation (LOQ) 0.5 - 3 µg/mL0.6 - 30 µg/L[3][6]5.14 µg/mL[5]
Sample Preparation Direct injection (underivatized) or esterificationMandatory esterification to FAMEs[3][7]Mandatory esterification to FAMEs[4][6]
Analysis Time ~20 - 40 minutes[1]~30 - 80 minutes[8]~30 - 80 minutes
Primary Advantages Analysis at ambient temperature, suitable for heat-sensitive compounds, simpler sample preparation.[9]High resolution and sensitivity, well-established methods.[3]High specificity and structural information.[4][6]
Primary Disadvantages Lower resolution for complex mixtures compared to GC.High temperature can cause isomerization of conjugated systems.[10]Higher equipment cost and complexity.

Experimental Protocols

Detailed methodologies for establishing a calibration curve for colnelenic acid (or a related conjugated fatty acid) using HPLC-UV and GC-FID are provided below.

Protocol 1: Establishing Linearity and Range by HPLC-UV

This protocol outlines the steps for creating a calibration curve for the direct analysis of underivatized this compound.

1. Materials and Reagents:

  • This compound standard (or a suitable conjugated fatty acid standard like punicic acid or α-eleostearic acid) of known purity.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), water, and acetic or formic acid.

  • Mobile phase: A suitable mixture of acetonitrile and water, often with a small percentage of acid (e.g., 0.1% formic acid) to ensure good peak shape.[11] A common starting point is a gradient from a lower to a higher concentration of acetonitrile.

2. Instrumentation:

  • HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

3. Standard Solution Preparation:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., methanol or ethanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution.[2] A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often used. For example, starting with 70% acetonitrile in water and increasing to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: The characteristic UV absorbance for conjugated trienes is around 270 nm. A PDA detector can be used to determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Inject each calibration standard in triplicate.

  • Integrate the peak area of the this compound peak at its retention time.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), the limit of detection (LOD), and the limit of quantitation (LOQ). An R² value greater than 0.995 is generally considered acceptable for linearity.[11]

Protocol 2: Establishing Linearity and Range by GC-FID

This protocol involves the derivatization of this compound to its fatty acid methyl ester (FAME) prior to analysis.

1. Materials and Reagents:

  • This compound standard.

  • Internal standard (e.g., heptadecanoic acid, C17:0).[7]

  • Derivatization reagent: Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v) or sodium methoxide (B1231860) in methanol.[3][7]

  • Hexane (B92381), methanol, and anhydrous sodium sulfate.

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • A polar capillary column suitable for FAME analysis (e.g., a BPX70 or SP-2560 column).[10]

3. Standard Solution and Derivatization:

  • Primary Stock Solution: Prepare a stock solution of this compound and the internal standard in a suitable solvent like toluene.

  • Calibration Standards: Prepare a series of calibration standards with varying concentrations of this compound and a fixed concentration of the internal standard.

  • Derivatization (Methylation): To each standard, add the derivatization reagent (e.g., 0.5 M sodium methoxide in methanol) and heat at 50°C for 10-20 minutes.[6][10] After cooling, add water and extract the FAMEs with hexane. Dry the hexane layer over anhydrous sodium sulfate.

4. Chromatographic Conditions:

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program: A temperature gradient is typically used. For example, start at 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3-5 °C/min, and hold for a final period.

  • Injection Volume: 1 µL in splitless mode.

5. Data Analysis:

  • Inject each derivatized calibration standard in triplicate.

  • Calculate the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard methyl ester.

  • Construct a calibration curve by plotting this peak area ratio against the concentration of this compound.

  • Perform a linear regression analysis to determine the linearity (R²), and establish the working range, LOD, and LOQ.

Mandatory Visualizations

experimental_workflow_hplc HPLC-UV Workflow for this compound Calibration cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Primary Stock (1 mg/mL) working Working Standards (Serial Dilution) stock->working Dilute hplc HPLC Injection (Triplicate) working->hplc Inject detector UV Detection (~270 nm) hplc->detector Elution peak_area Peak Area Integration detector->peak_area Signal calibration_curve Calibration Curve (Area vs. Conc.) peak_area->calibration_curve Plot linearity Linearity & Range (R², LOD, LOQ) calibration_curve->linearity Regress experimental_workflow_gc GC-FID Workflow for this compound FAME Analysis cluster_prep Standard Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing standards Standards + IS derivatization Methylation (e.g., BF3-MeOH) standards->derivatization React extraction Hexane Extraction derivatization->extraction Extract FAMEs gc GC Injection (Triplicate) extraction->gc Inject fid FID Detection gc->fid Separation peak_ratio Peak Area Ratio (Analyte/IS) fid->peak_ratio Signal calibration_curve Calibration Curve (Ratio vs. Conc.) peak_ratio->calibration_curve Plot linearity Linearity & Range (R², LOD, LOQ) calibration_curve->linearity Regress

References

Determining the Limit of Detection for Colnelenic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying trace levels of bioactive lipids like colnelenic acid is paramount. The limit of detection (LOD) is a critical performance characteristic of any analytical method, defining the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide provides a comparative overview of common analytical techniques for the analysis of polyunsaturated fatty acids (PUFAs), with a focus on achievable limits of detection relevant to this compound analysis. Experimental data from various studies on similar PUFAs are summarized to provide a benchmark for method selection and validation.

This compound, a divinyl ether fatty acid derived from linolenic acid, is an intriguing molecule with potential roles in plant defense mechanisms and as a bioactive compound.[1] Its analysis often requires highly sensitive analytical techniques to detect and quantify its presence in complex biological matrices. The choice of analytical methodology can significantly impact the achievable LOD. This guide compares three widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound analysis is a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the reported limits of detection for various polyunsaturated fatty acids, which can serve as a reference for estimating the expected performance for this compound analysis.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
LC-MS/MS α-Linolenic Acid (ALA)3.59 nmol/L17.96 nmol/LHuman Plasma[1]
Arachidonic Acid (ARA)3.28 nmol/L13.14 nmol/LHuman Plasma[1]
Docosahexaenoic Acid (DHA)0.82 nmol/L2.47 nmol/LHuman Plasma[1]
Eicosapentaenoic Acid (EPA)2.02 nmol/L6.12 nmol/LHuman Plasma[1]
Linoleic Acid (LA)10.7 nmol/L285.26 nmol/LHuman Plasma[1]
Usnic Acid2.2 ng/mL32.3 ng/mLLichen Extract[2]
Various Fatty Acids0.1 - 0.9 ng/mL0.4 - 2.6 ng/mLNot Specified[3]
GC-MS C18:3 Fatty Acid Methyl Esters30.4 - 44.7 µg/L101.2 - 148.9 µg/LMilk[4]
Various Fatty Acids30 - 300 nMNot SpecifiedNot Specified[5]
Various Fatty Acids0.05 - 1.0 pgNot SpecifiedNot Specified[6]
HPLC-UV Organic Acids0.5 - 1.8 ppm1.4 - 6.0 ppmJuices/Beverages[7]
Organic Acids11 - 8,026 µg/kg40 - 26,755 µg/kgAnimal Feed[8]

Note: The reported LOD and LOQ values are highly dependent on the specific instrumentation, method parameters, and sample matrix. These values should be considered as indicative benchmarks.

From the comparative data, LC-MS/MS generally offers the lowest limits of detection, often in the low nanomolar to picomolar range, making it a highly suitable technique for trace-level analysis of fatty acids like this compound.[1][9] GC-MS provides excellent sensitivity, particularly after derivatization to enhance volatility, with reported LODs in the picogram range.[6] HPLC-UV is a more accessible technique but generally exhibits higher limits of detection, typically in the parts-per-million (ppm) or high nanogram per milliliter range, which may not be sufficient for all applications involving this compound.[7][8]

Experimental Protocols

A detailed experimental protocol is crucial for achieving a low limit of detection and ensuring the reproducibility of results. Below is a representative LC-MS/MS protocol for the analysis of polyunsaturated fatty acids, adapted from validated methods in the literature.[9]

Protocol: Determination of this compound by LC-MS/MS

1. Sample Preparation (Lipid Extraction)

  • Objective: To extract total lipids, including this compound, from a biological matrix (e.g., plant tissue, plasma).

  • Reagents:

    • Hexane/Isopropanol (3:2, v/v)

    • Internal Standard (e.g., a deuterated analogue of a similar fatty acid)

    • Nitrogen gas

  • Procedure:

    • Homogenize the sample in the hexane/isopropanol solvent mixture.

    • Add a known amount of the internal standard to the sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collect the upper organic layer containing the lipids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 90% acetonitrile) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[9]

    • Mobile Phase: An isocratic mobile phase of 90% acetonitrile, 10% water, and 2 mM ammonium (B1175870) acetate.[9]

    • Flow Rate: 0.21 mL/min.[9]

    • Injection Volume: 10 µL.[9]

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Interface Temperature: 300 °C.[9]

    • Desolvation Line Temperature: 250 °C.[9]

    • Heat Block Temperature: 400 °C.[9]

    • Nebulizing Gas Flow (Nitrogen): 3 L/min.[9]

    • Drying Gas Flow (Nitrogen): 10 L/min.[9]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.

3. Determination of Limit of Detection (LOD)

  • Method: The LOD is typically determined based on the signal-to-noise ratio (S/N).

  • Procedure:

    • Prepare a series of calibration standards of this compound at decreasing concentrations.

    • Inject each standard and measure the signal response.

    • Determine the concentration at which the signal-to-noise ratio is equal to or greater than 3. This concentration is defined as the LOD.[9]

    • The Limit of Quantification (LOQ) is similarly determined as the concentration yielding a signal-to-noise ratio of at least 10.[9]

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams have been generated.

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization & Lipid Extraction Sample->Homogenization Evaporation Solvent Evaporation Homogenization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration SN_Calculation S/N Ratio Calculation Peak_Integration->SN_Calculation LOD_Determination LOD Determination (S/N ≥ 3) SN_Calculation->LOD_Determination

Caption: Experimental workflow for LOD determination.

Colnelenic_Acid_Pathway cluster_pathway Biosynthesis of this compound Linolenic_Acid α-Linolenic Acid Lipoxygenase Lipoxygenase Linolenic_Acid->Lipoxygenase Hydroperoxide 9-Hydroperoxy-Linolenic Acid Lipoxygenase->Hydroperoxide Oxidation Divinyl_Ether_Synthase Divinyl Ether Synthase Hydroperoxide->Divinyl_Ether_Synthase Colnelenic_Acid This compound Divinyl_Ether_Synthase->Colnelenic_Acid Rearrangement

Caption: Biosynthetic pathway of this compound.

References

A Researcher's Guide to Assessing the Purity of Colnelenic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of a colnelenic acid standard, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the specific information required, the nature of potential impurities, and available instrumentation. Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, and sample preparation requirements.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Separation of compounds based on their affinity for a stationary phase and a liquid mobile phase.Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Ultraviolet (UV), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)Radiofrequency detector
Sample Preparation Derivatization to volatile esters (e.g., FAMEs) is typically required.[1][2][3]Can be analyzed with or without derivatization. Derivatization can enhance detection.[4]Minimal sample preparation, often just dissolution in a deuterated solvent.[5][6]
Purity Assessment Quantifies the main component and separates volatile impurities. GC-MS allows for the identification of impurities.Quantifies the main component and separates non-volatile impurities and isomers. HPLC-MS aids in impurity identification.Provides structural confirmation and can quantify the main component and impurities with suitable reference standards.
Strengths High resolution and sensitivity, especially with MS detection.[7] Well-established methods for fatty acid analysis.[1][8]Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[9] Excellent for separating geometric and positional isomers.[4]Non-destructive technique that provides detailed structural information.[5][10] Can provide a direct measure of molar concentration without a specific reference standard for the impurity.
Limitations Derivatization can introduce artifacts. High temperatures can cause degradation of some fatty acids.[9]Lower resolution for some complex mixtures compared to capillary GC. Sensitivity can be lower for compounds without a strong chromophore (UV detection).Lower sensitivity compared to chromatographic methods.[10] Complex spectra can be difficult to interpret for mixtures.
Typical Purity of Commercial Standards ---
This compound Standard Purity --≥98%

Potential Impurities in a this compound Standard

A thorough purity assessment requires an understanding of potential impurities that may be present. These can arise from the synthesis process, degradation, or the presence of natural isomers.

1. Synthetic Byproducts: The synthesis of this compound is a multi-step process that can potentially introduce impurities. While specific byproducts depend on the exact synthetic route, general impurities in fatty acid synthesis can include:

  • Incomplete reaction products: Residual starting materials or intermediates.

  • Side-reaction products: Isomers, polymers, or products from unintended reactions of functional groups.

  • Reagents and catalysts: Traces of chemicals used during the synthesis.

2. Degradation Products: this compound, being an unsaturated fatty acid with a divinyl ether group, is susceptible to degradation.

  • Oxidation products: Exposure to air and light can lead to the formation of hydroperoxides, aldehydes, and other oxygenated derivatives.

  • Hydrolysis products: The ether linkage may be susceptible to hydrolysis under certain conditions.

  • Enzymatic and non-enzymatic degradation: Can lead to the formation of C8 and C9 carbonyl fragments.

3. Isomers: Natural sources of this compound may contain various isomers which can be difficult to separate during purification.

  • Geometric isomers (cis/trans): The double bonds in the this compound structure can exist in different geometric configurations.

  • Positional isomers: The location of the double bonds and the ether linkage can vary.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate purity assessment. Below are representative protocols for each of the primary analytical techniques.

Gas Chromatography (GC) Protocol

Objective: To quantify the purity of a this compound standard by converting it to its fatty acid methyl ester (FAME) and analyzing it by GC-FID.

Methodology:

  • Derivatization to FAME:

    • Accurately weigh approximately 10 mg of the this compound standard into a screw-cap tube.

    • Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Heat the mixture at 50°C for 15 minutes.

    • Cool to room temperature and add 2 mL of boron trifluoride-methanol solution (14% BF3).

    • Heat again at 50°C for 15 minutes.

    • Cool and add 2 mL of hexane (B92381) and 2 mL of saturated sodium chloride solution.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • GC-FID Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 270°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 230°C at 4°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

Data Analysis:

  • Identify the this compound methyl ester peak based on its retention time compared to a reference standard or by GC-MS analysis.

  • Calculate the purity by determining the peak area of the this compound FAME as a percentage of the total peak area of all components in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To assess the purity of a this compound standard using reversed-phase HPLC with UV detection.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard.

    • Dissolve in 1 mL of a suitable solvent such as acetonitrile (B52724) or methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

      • Gradient Program: Start with 70% acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 210 nm (or a more specific wavelength if a chromophore is present).

    • Injection Volume: 10 µL.

Data Analysis:

  • Identify the this compound peak by its retention time.

  • Assess purity by calculating the peak area of this compound as a percentage of the total peak area.

  • Analyze for the presence of isomers which may appear as closely eluting peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the structure and assess the purity of a this compound standard using ¹H NMR.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound standard.

    • Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a known amount of an internal standard (e.g., maleic acid) if quantitative analysis is desired.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate integration.

Data Analysis:

  • Assign the peaks in the ¹H NMR spectrum to the corresponding protons of the this compound structure.

  • Integrate the peaks corresponding to this compound and any visible impurities.

  • Calculate the purity by comparing the integral of the this compound protons to the integrals of the impurity protons. If an internal standard is used, the absolute quantity can be determined.

Visualization of Workflows and Decision Making

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a this compound standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Determination start This compound Standard dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (for GC) dissolve->derivatize GC Analysis hplc_analysis High-Performance Liquid Chromatography (HPLC-UV/MS) dissolve->hplc_analysis nmr_analysis Nuclear Magnetic Resonance (NMR) dissolve->nmr_analysis gc_analysis Gas Chromatography (GC-FID/MS) derivatize->gc_analysis data_processing Chromatogram/Spectrum Processing hplc_analysis->data_processing nmr_analysis->data_processing gc_analysis->data_processing peak_integration Peak Integration & Identification data_processing->peak_integration purity_calculation Purity Calculation (%) peak_integration->purity_calculation report Final Purity Report purity_calculation->report

Workflow for this compound Purity Assessment
Decision Tree for Method Selection

Choosing the most appropriate analytical technique is a critical step. The following decision tree provides a logical framework for this selection process.

decision_tree start Start: Need to Assess this compound Purity q1 Primary Goal? start->q1 q2 Suspect Isomeric Impurities? q1->q2 Quantitative Purity q3 Need Structural Confirmation? q1->q3 Structural Identity q4 High Sensitivity Required for Trace Impurities? q2->q4 No hplc Use High-Performance Liquid Chromatography (HPLC-UV/MS) q2->hplc Yes q3->q1 No nmr Use Nuclear Magnetic Resonance (NMR) q3->nmr Yes gc Use Gas Chromatography (GC-FID/MS) q4->gc No gc_ms Use GC with Mass Spectrometry (GC-MS) q4->gc_ms Yes

Decision Tree for Selecting an Analytical Method

By carefully considering the information and protocols presented in this guide, researchers can confidently select and implement the most appropriate analytical methods to accurately assess the purity of their this compound standards, thereby ensuring the integrity and reliability of their research outcomes.

References

Stressed Signals: A Comparative Analysis of Oxylipin Profiles in Plant Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced molecular responses to stress is paramount. Oxylipins, a class of lipid-derived signaling molecules, have emerged as critical mediators in these pathways. This guide provides a comparative analysis of oxylipin profiles in response to various stressors, supported by experimental data and detailed methodologies, to aid in the identification of potential biomarkers and therapeutic targets.

Oxylipins are produced from polyunsaturated fatty acids via two main routes: enzymatic pathways and non-enzymatic pathways initiated by reactive oxygen species (ROS).[1][2][3] The resulting profile of these bioactive lipids is highly specific to the nature of the stress, creating a unique "signature" that can elucidate the underlying physiological response. This guide will delve into the comparative changes in oxylipin profiles under key abiotic and biotic stresses, provide a detailed protocol for their analysis, and visualize the complex signaling networks involved.

Comparative Oxylipin Profiles Under Stress

The induction of specific oxylipins varies significantly depending on the type of stressor. Abiotic stresses like drought and salinity, and biotic stresses such as pathogen infection, elicit distinct oxylipin signatures. While a comprehensive quantitative comparison across numerous studies is challenging due to variations in experimental conditions, a synthesis of available data reveals clear trends. The following table summarizes the relative changes of key oxylipins in response to different stressors in the model plant Arabidopsis thaliana and other species.

OxylipinStress TypePlant SpeciesFold Change / Relative AbundanceReference
Jasmonic Acid (JA) DroughtArabidopsis thalianaWounding induces both 12-OPDA and JA, while drought primarily induces 12-OPDA.[4][5][6][7][4][5][6][7]
SalinityArabidopsis thaliana2.8-fold increase after 24h with 100 mM NaCl.[8][8]
SalinityMedicago truncatula2.5-fold increase after 1h with 200 mM NaCl.[8][8]
SalinityWheatSignificant increase.[9][9]
Pathogen Infection (Botrytis cinerea)Arabidopsis thalianaStrong induction.[10][10]
12-oxo-phytodienoic acid (12-OPDA) DroughtArabidopsis thalianaSignificant increase, while JA levels are not proportionally elevated.[4][5][6][7][4][5][6][7]
WoundingArabidopsis thalianaSignificant increase.[4][5][6][4][5][6]
Pathogen Infection (Pseudomonas syringae)Arabidopsis thalianaAccumulation of arabidopside E, a galactolipid containing two 12-OPDA molecules.[11][11]
Phytoprostanes (non-enzymatic) Copper StressEctocarpus siliculosus (Brown Macroalgae)Accumulation of A1-phytoprostanes.[12][12]
General Abiotic StressPlantsGenerally formed as a result of oxidative stress.[1][2][1][2]

Experimental Protocols

Accurate and reproducible quantification of oxylipins is crucial for comparative studies. The most common and sensitive method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Below is a detailed methodology for the extraction and analysis of oxylipins from plant tissues.

Sample Preparation and Extraction
  • Harvesting and Freezing: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v).

  • Extraction: To approximately 100 mg of frozen plant powder, add 1 mL of the cold extraction solvent. Add a mixture of deuterated internal standards for quantification.

  • Sonication and Centrifugation: Sonicate the samples for 10 minutes in an ice bath and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 15% methanol to remove interfering compounds.

    • Elute the oxylipins with 80% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (90:10, v/v) with 0.1% acetic acid.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B over approximately 20-30 minutes to separate the various oxylipin species.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific oxylipins. The MRM transitions (precursor ion -> product ion) for each oxylipin and internal standard must be optimized.

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved in oxylipin metabolism and analysis, the following diagrams have been generated using the DOT language.

Oxylipin_Enzymatic_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HP Fatty Acid Hydroperoxides LOX->HP AOS Allene Oxide Synthase (AOS) HP->AOS HPL Hydroperoxide Lyase (HPL) HP->HPL AOC Allene Oxide Cyclase (AOC) AOS->AOC Volatiles Green Leaf Volatiles (e.g., Hexenals) HPL->Volatiles OPDA 12-OPDA AOC->OPDA OPR3 OPR3 beta_ox β-oxidation OPR3->beta_ox JA Jasmonic Acid (JA) beta_ox->JA OPDA->OPR3 Stress Biotic/Abiotic Stress Stress->PUFA

Caption: Enzymatic pathway of oxylipin biosynthesis in response to stress.

Oxylipin_NonEnzymatic_Pathway PUFA Polyunsaturated Fatty Acids (in membranes) Peroxidation Lipid Peroxidation PUFA->Peroxidation ROS Reactive Oxygen Species (ROS) ROS->Peroxidation Phytoprostanes Phytoprostanes Peroxidation->Phytoprostanes Stress Abiotic Stress (e.g., Drought, Salinity) Stress->ROS

Caption: Non-enzymatic pathway of oxylipin formation via ROS.

Oxylipin_Analysis_Workflow Harvest 1. Sample Harvesting & Cryogenic Freezing Homogenize 2. Homogenization Harvest->Homogenize Extract 3. Solvent Extraction (with Internal Standards) Homogenize->Extract SPE 4. Solid-Phase Extraction (SPE) Extract->SPE Analyze 5. UPLC-MS/MS Analysis SPE->Analyze Data 6. Data Processing & Quantification Analyze->Data

References

Safety Operating Guide

Proper Disposal of Colnelenic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Core Safety Principles:
  • Consult the Safety Data Sheet (SDS): The most crucial first step is to obtain and thoroughly review the SDS provided by the supplier of your colnelenic acid. This document will contain specific details on hazards, handling, and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound and its waste.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Drain Disposal: Never dispose of pure or concentrated this compound, or its solutions, down the drain. Fatty acids can be harmful to aquatic life and may solidify in pipes, causing blockages.[2]

  • Segregation of Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.

Quantitative Data Summary for Fatty Acid Waste

The following table summarizes key disposal parameters for fatty acids based on general laboratory guidelines. These are not specific to this compound but represent best practices for this chemical class.

ParameterGuidelineRationale
pH Range for Neutralization 5.5 - 9.5To render the waste non-corrosive before any further steps.[3]
Solvent for Dilution Ethanol (B145695)This compound is soluble in ethanol.[1] This is also a common solvent for other fatty acids.[4]
Incompatible Waste Streams Strong Oxidizing Agents, Strong BasesTo prevent vigorous or exothermic reactions.
Container Type Tightly sealed, chemical-resistant container (e.g., polyethylene)To prevent leaks and reactions with container material.
Labeling Requirement "Hazardous Waste," chemical name, and associated hazardsTo ensure proper identification and handling by waste management personnel.[5]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed methodology for the safe disposal of this compound waste generated in a laboratory setting.

Waste Collection and Segregation:
  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for all this compound waste, including unused solutions, contaminated consumables (e.g., pipette tips, wipes), and solvent rinses.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "this compound," and any other components of the waste stream (e.g., "Ethanol"). Indicate the approximate concentrations.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[5]

Neutralization (for acidic waste):
  • When to Neutralize: If the this compound waste is acidic (low pH), neutralization is a recommended step to reduce its corrosive properties.[3][6]

  • Procedure:

    • Work in a chemical fume hood.

    • Slowly add a dilute basic solution, such as sodium bicarbonate (baking soda) or sodium hydroxide, to the waste while stirring.

    • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.

    • Continue adding the base until the pH is within the neutral range of 5.5 to 9.5.[3]

    • Be aware that neutralization can generate heat and/or gas; proceed with caution.

Final Disposal:
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for a pickup by your Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5]

  • Do Not Dispose in Regular Trash: Contaminated solid waste (e.g., absorbent materials from a spill) should be placed in a sealed, labeled bag or container and disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Colnelenic_Acid_Disposal_Workflow This compound Disposal Workflow start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect check_ph Is the waste acidic? collect->check_ph neutralize Neutralize with a suitable base to pH 5.5-9.5 check_ph->neutralize Yes store Store in Designated Satellite Accumulation Area check_ph->store No neutralize->store ehs_pickup Arrange for Pickup by EH&S or Licensed Contractor store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Colnelenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling specialized compounds like Colnelenic acid. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Chemical and Physical Properties

PropertyDataSource
Molecular Formula C18H28O3PubChem[2]
Molecular Weight 292.4 g/mol PubChem[2]
Appearance Solution in ethanol (B145695)Cayman Chemical[3]
Storage -20°CCayman Chemical[3]
Solubility Soluble in ethanolCayman Chemical[3]

Personal Protective Equipment (PPE)

Given the absence of a specific SDS for this compound, a conservative approach to PPE is recommended, drawing from guidelines for handling similar fatty acids and laboratory chemicals.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[4][5][6]Protects against splashes and aerosols. Polycarbonate lenses offer good impact resistance.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5][6]Nitrile gloves provide resistance to a variety of chemicals and offer good dexterity.[6] For handling the ethanolic solution, ensure the chosen glove material is compatible with ethanol.
Body Protection A laboratory coat is standard. For larger quantities or procedures with a higher risk of splashes, an acid-resistant apron or suit should be considered.[6][7]Protects skin from accidental contact. Ensure the lab coat is fully buttoned.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If aerosols may be generated or if working outside of a fume hood, a respirator may be necessary.[5][6]Always work in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound from receipt to disposal.

1. Preparation and Handling:

  • Pre-Handling: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Handling Environment: All handling of this compound, which is typically supplied in an ethanol solution, should be conducted in a well-ventilated chemical fume hood.[3]

  • Dispensing: Use appropriate chemical-resistant tools (e.g., micropipettes with compatible tips) for transferring the solution. Avoid direct contact with the skin and eyes.

2. Spill Management:

  • Minor Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, diatomite, or universal binders).[8]

  • Ventilation: Ensure adequate ventilation in the spill area.

  • Collection and Disposal: Collect the absorbed material and place it in a sealed, labeled container for proper disposal according to institutional and local regulations.

3. Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used pipette tips, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Neutralization (for acidic waste): If the waste is acidic, it should be neutralized with a suitable base like sodium bicarbonate before disposal.[9] The pH should be checked to confirm neutrality (pH 7).[9]

  • Disposal Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[8] Do not dispose of it down the drain or in regular trash.[8]

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

A 1. Preparation - Don appropriate PPE - Verify fume hood function - Prepare materials B 2. Handling - Dispense this compound  inside fume hood - Perform experiment A->B C 3. Post-Experiment - Securely cap container - Clean work area B->C F Spill Occurs B->F D 4. Waste Disposal - Collect all contaminated waste - Segregate and label waste container C->D E 5. Decontamination - Remove and dispose of gloves - Wash hands thoroughly D->E G Spill Response - Evacuate if necessary - Contain and absorb spill - Clean and decontaminate area F->G G->D

Safe handling workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.